Fasoracetam
Description
Properties
IUPAC Name |
(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048855 | |
| Record name | Fasoracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110958-19-5 | |
| Record name | Fasoracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110958-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fasoracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasoracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fasoracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASORACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Whitepaper on the Core Mechanism of Action of Fasoracetam on Metabotropic Glutamate Receptors (mGluRs)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fasoracetam (NFC-1, NS-105) is a putative nootropic compound that has garnered significant interest for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). Preclinical and clinical evidence suggests that a primary mechanism of action for this compound involves the modulation of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth exploration of this mechanism, summarizing the available data, outlining relevant experimental protocols for its characterization, and visualizing the associated signaling pathways. While direct quantitative binding and potentiation data for this compound on specific mGluR subtypes are not extensively available in public literature, this paper synthesizes the current understanding of its role as an mGluR activator and the downstream consequences of this interaction.
Introduction to this compound and Metabotropic Glutamate Receptors
This compound is a research chemical in the racetam family that has been investigated for its cognitive-enhancing effects. Clinical studies have highlighted its potential in treating ADHD, particularly in individuals with genetic variations in the glutamatergic gene network.[1][2][3] Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system.[4][5] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Animal studies suggest that this compound may influence mGluR1 and mGluR5.
-
Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptically located, coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.
This compound is described in preclinical and clinical studies as a metabotropic glutamate receptor activator. This suggests that it enhances signaling through these receptors, which may be particularly beneficial in conditions associated with glutamatergic hypofunction due to genetic factors. One report from a phase I study specifically mentions that this compound targets metabotropic glutamate receptor 5 (mGluR5).
Quantitative Data on this compound's Interaction with mGluRs
A comprehensive review of the available scientific literature reveals a notable lack of specific quantitative data on the binding affinities and potentiation effects of this compound at individual mGluR subtypes. The tables below are structured to present such data, which are crucial for a thorough pharmacological characterization. At present, these tables serve as a template for the types of data required for a complete understanding of this compound's mGluR pharmacology.
Table 1: Radioligand Binding Affinity of this compound at Human mGluR Subtypes
| mGluR Subtype | Radioligand | Test Compound | Kᵢ (nM) | Assay Conditions | Reference |
| mGluR1 | e.g., [³H]R214127 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |
| mGluR2 | e.g., [³H]LY341495 | This compound | Data Not Available | e.g., CHO cell membranes, 25°C | - |
| mGluR3 | e.g., [³H]LY341495 | This compound | Data Not Available | e.g., CHO cell membranes, 25°C | - |
| mGluR4 | e.g., [³H]L-AP4 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |
| mGluR5 | e.g., [³H]MPEP | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |
| mGluR6 | e.g., [³H]L-AP4 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |
| mGluR7 | e.g., [³H]MMTP | This compound | Data Not Available | e.g., CHO cell membranes, 25°C | - |
| mGluR8 | e.g., [³H]L-AP4 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |
Table 2: Functional Potentiation of Glutamate Response by this compound at Human mGluRs
| mGluR Subtype | Assay Type | Test Compound | EC₅₀ (nM) | Maximal Potentiation (%) | Assay Conditions | Reference |
| mGluR1 | Calcium Mobilization | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |
| mGluR5 | Calcium Mobilization | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |
| mGluR2 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., CHO cells, EC₂₀ Glutamate | - |
| mGluR3 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., CHO cells, EC₂₀ Glutamate | - |
| mGluR4 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |
| mGluR7 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., CHO cells, EC₂₀ Glutamate | - |
| mGluR8 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |
Signaling Pathways Modulated by this compound
Given that this compound is described as an mGluR activator, it is expected to influence the canonical signaling pathways associated with the different mGluR groups.
Group I mGluR (mGluR1 & mGluR5) Signaling Pathway
Activation of Group I mGluRs by glutamate, and potentially enhanced by this compound, initiates a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating neuronal excitability and synaptic plasticity.
Group II & III mGluR (mGluR2/3 & mGluR4/6/7/8) Signaling Pathway
Activation of Group II and III mGluRs, potentially modulated by this compound, engages the Gi/o protein. The α-subunit of the activated Gi/o protein inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the synthesis of the second messenger cyclic AMP (cAMP) from ATP. This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state of its target proteins and modulating neurotransmitter release.
Experimental Protocols
The following sections detail the standard methodologies used to characterize the interaction of a compound like this compound with mGluRs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mGluR subtype of interest.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]MPEP for mGluR5), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to measure the potentiation of Gq-coupled mGluR (Group I) signaling by a test compound.
Methodology:
-
Cell Culture: A cell line (e.g., HEK293) stably expressing the human mGluR1 or mGluR5 is cultured in 96-well or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
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Compound Addition: The plate is placed in a fluorescence plate reader. The test compound (this compound) is added at various concentrations, followed by the addition of a sub-maximal (EC₂₀) concentration of glutamate.
-
Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The EC₅₀ value for the potentiation of the glutamate response by the test compound is calculated from the concentration-response curve. The maximal potentiation is also determined.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Signaling in Benign and Malignant Disorders: Current Status, Future Perspectives, and Therapeutic Implications [ijbs.com]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Fasoracetam for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasoracetam, also known by its developmental codes NS-105 and NFC-1, is a research chemical belonging to the racetam family of nootropic compounds.[1] First synthesized in the 1990s by Nippon Shinyaku, it was initially investigated for its potential in treating vascular dementia.[2] While it did not proceed to market for this indication, subsequent research has unveiled a complex pharmacological profile, leading to renewed interest in its potential therapeutic applications, particularly in the context of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.[3][4] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support researchers and drug development professionals in their scientific endeavors.
Chemical Properties
This compound, with the IUPAC name (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a chiral molecule. Its chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molar Mass | 196.25 g/mol |
| CAS Number | 110958-19-5 |
| Appearance | White to off-white crystalline powder |
Physicochemical Properties
| Property | Value |
| Melting Point | Hydrate Form I: 57°C; Anhydrate Form: ~94°C[2] |
| Solubility | Soluble in water, ethanol, and DMSO. |
| pKa | 15.45 ± 0.40 (Predicted) |
| logP | 0.54 (Predicted) |
This compound can exist in different solid-state forms, including two hydrated forms (Form I and Form II) and an anhydrous form. The hydrated Form I is the most stable under ambient conditions. The different forms can be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of (R)-pyroglutamic acid and piperidine. While specific patented industrial synthesis routes are proprietary, a general laboratory-scale synthesis can be outlined as follows. The process involves the activation of the carboxylic acid of pyroglutamic acid, followed by amidation with piperidine.
Illustrative Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-Pyroglutamic acid
-
Piperidine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethyl acetate, hexane) or silica gel for column chromatography
Procedure:
-
Activation of Pyroglutamic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-pyroglutamic acid in an anhydrous solvent (e.g., DCM). Add the coupling agent (e.g., DCC or EDC/HOBt) and stir the mixture at 0°C for 30 minutes.
-
Amidation: Slowly add piperidine to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Characterization:
The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Mechanism of Action & Signaling Pathways
This compound exhibits a multimodal mechanism of action, primarily modulating three key neurotransmitter systems: the glutamatergic, GABAergic, and cholinergic systems.
Glutamatergic System Modulation
This compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), with activity reported across all three groups of mGluRs. This modulation can help to normalize glutamatergic signaling, which is implicated in cognitive processes such as learning and memory.
Caption: this compound's modulation of mGluR signaling.
GABAergic System Modulation
This compound has been shown to upregulate GABA-B receptors. This action can enhance the inhibitory tone in the brain, which may contribute to its anxiolytic and mood-stabilizing effects.
Caption: this compound's effect on the GABA-B receptor pathway.
Cholinergic System Modulation
This compound has been reported to enhance high-affinity choline uptake in the cortex and hippocampus. This leads to increased synthesis and release of acetylcholine, a neurotransmitter crucial for memory and cognitive function.
Experimental Protocols for a Research Setting
The following are generalized protocols that can be adapted for the in vitro and in vivo characterization of this compound.
Experimental Workflow
Caption: A typical experimental workflow for this compound research.
Protocol 1: mGluR Activation Assay (cAMP Measurement)
This protocol is designed to assess the effect of this compound on Gαi/o-coupled mGluRs (Group II and III) by measuring changes in cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the mGluR of interest.
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Plate the mGluR-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ or potentiation of an agonist response.
Protocol 2: GABA-B Receptor Upregulation (Western Blot)
This protocol aims to determine if chronic treatment with this compound leads to an increase in GABA-B receptor protein expression.
Materials:
-
Primary neuronal cell culture or animal brain tissue.
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against GABA-B1 and GABA-B2 receptor subunits.
-
Secondary antibody conjugated to HRP.
-
Loading control antibody (e.g., anti-β-actin).
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Treatment: Treat neuronal cultures or animals with this compound or vehicle for a prolonged period (e.g., 7-14 days).
-
Tissue/Cell Lysis: Harvest the cells or brain tissue and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies for GABA-B1, GABA-B2, and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the GABA-B receptor signals to the loading control to determine changes in protein expression.
Protocol 3: In Vivo Acetylcholine Release (Microdialysis)
This protocol measures the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.
Conclusion
This compound is a fascinating research compound with a unique and complex mechanism of action. Its ability to modulate key neurotransmitter systems involved in cognition and mood makes it a valuable tool for neuropharmacological research. This technical guide provides a foundation for researchers to synthesize, characterize, and investigate the properties of this compound in a laboratory setting. Further research is warranted to fully elucidate its therapeutic potential and to translate preclinical findings into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2019143829A1 - this compound crystalline forms - Google Patents [patents.google.com]
- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
The Genesis of Nootropics: A Technical History of the Racetam Class
A Whitepaper on the Discovery and Scientific Foundation of the First Cognitive Enhancers
Introduction
The quest to enhance the capabilities of the human mind is a concept as old as civilization itself. However, the modern era of cognitive enhancement, grounded in neuropharmacology, began in the mid-20th century with the pioneering work that led to the discovery of the racetam class of nootropics. This document provides an in-depth technical overview of the history and discovery of these seminal compounds, with a focus on the foundational molecule, Piracetam. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, methodologies, and proposed mechanisms of action that have defined this unique class of drugs.
The Serendipitous Discovery of Piracetam and the Birth of "Nootropics"
The story of racetams begins in the 1960s at the Belgian pharmaceutical company UCB, with the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea.[1][2] Initially, Giurgea and his team were attempting to synthesize a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) that could easily cross the blood-brain barrier, with the goal of creating a calming or sleep-inducing agent.[3] The result of this research was the synthesis of 2-oxo-1-pyrrolidine acetamide, a compound that would later be named Piracetam.[4][5]
Contrary to their expectations, Piracetam did not exhibit the sedative or hypnotic effects typical of GABAergic agents. Instead, early observations in animal models suggested a novel and unexpected profile: the compound appeared to improve cognitive functions, particularly learning and memory, without causing sedation or stimulation. This unique pharmacological profile led Dr. Giurgea to propose a new class of drugs. In 1972, he coined the term "nootropic," derived from the Greek words nous (mind) and trepein (to bend or turn).
Giurgea established a set of criteria for a substance to be classified as a nootropic:
-
Enhancement of learning and memory.
-
Protection of the brain against physical or chemical injuries.
-
Facilitation of interhemispheric transfer of information.
-
Enhanced resistance of learned behaviors to disruptive conditions.
-
Absence of the usual pharmacological effects of psychotropic drugs.
-
Extremely low toxicity and side-effect profile.
Piracetam was the first compound to be characterized by these properties and thus became the progenitor of the racetam class and the entire field of nootropics.
Preclinical Evidence of Nootropic Activity: Key Experiments and Methodologies
The initial characterization of Piracetam's nootropic effects was established through a series of preclinical experiments. These studies were crucial in demonstrating its cognitive-enhancing properties and differentiating it from other psychoactive drugs.
Scopolamine-Induced Amnesia Model
A widely used preclinical model to assess the efficacy of nootropic agents is the reversal of amnesia induced by the muscarinic receptor antagonist, scopolamine. Scopolamine impairs learning and memory by blocking cholinergic neurotransmission.
Experimental Protocol: Scopolamine-Induced Amnesia in Mice
-
Subjects: Male Swiss albino mice are commonly used.
-
Apparatus: The Elevated Plus Maze (EPM) or Morris Water Maze (MWM) are frequently employed to assess learning and memory. The EPM consists of two open and two enclosed arms, while the MWM is a circular pool of opaque water with a hidden platform.
-
Procedure:
-
Habituation/Training: Animals are familiarized with the apparatus. In the EPM, this involves allowing the mouse to explore the maze for a set period. In the MWM, the mouse is trained to find the hidden platform.
-
Drug Administration: Animals are divided into groups: a control group, a scopolamine-only group, a Piracetam and scopolamine group, and a Piracetam-only group. Piracetam (e.g., 200-400 mg/kg) is typically administered intraperitoneally (i.p.) or orally (p.o.) for a specified period (e.g., 7-14 days) prior to the test.
-
Amnesia Induction: Scopolamine (e.g., 0.4-3 mg/kg, i.p.) is administered to the relevant groups 30-60 minutes before the testing session to induce a memory deficit.
-
Testing:
-
EPM: The transfer latency (the time taken for the mouse to move from the open arm to a closed arm) is recorded. An increase in transfer latency is indicative of memory impairment.
-
MWM: The escape latency (the time taken to find the hidden platform) is measured. A longer escape latency suggests impaired spatial memory.
-
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the latencies between the different experimental groups. A significant decrease in latency in the Piracetam-treated group compared to the scopolamine-only group indicates a reversal of the induced amnesia.
Passive Avoidance Task
The passive avoidance task is another robust method for evaluating learning and memory. It relies on the animal's ability to remember an aversive stimulus and subsequently avoid the environment where it was encountered.
Experimental Protocol: Step-Down Passive Avoidance in Rodents
-
Subjects: Mice or rats are used.
-
Apparatus: A two-compartment box with a lighted "safe" compartment and a dark "shock" compartment, or a platform in the center of an electrified grid.
-
Procedure:
-
Acquisition Trial (Training): The animal is placed in the safe compartment or on the platform. When it enters the dark compartment or steps down onto the grid, it receives a mild, brief electric foot shock (e.g., 0.3-0.5 mA for 2-3 seconds).
-
Drug Administration: Piracetam or other racetams are administered at various time points (before or after the training trial) depending on whether the study is assessing effects on learning or memory consolidation.
-
Retention Trial (Testing): Typically 24 hours after the acquisition trial, the animal is returned to the safe compartment or platform. The latency to enter the dark compartment or step down is measured.
-
-
Data Analysis: A longer latency in the retention trial compared to the acquisition trial indicates that the animal has learned to associate the dark compartment or grid with the aversive stimulus. The performance of drug-treated groups is compared to control groups to assess the drug's effect on memory.
Quantitative Data on the Neurobiological Effects of Piracetam
The following tables summarize some of the key quantitative findings from preclinical and clinical studies on Piracetam, providing a snapshot of its neuropharmacological and physiological effects.
Table 1: Effects of Piracetam on Neuroreceptor Density
| Receptor Type | Brain Region | Animal Model | Piracetam Dose | Duration | Change in Receptor Density (Bmax) | Reference |
| Muscarinic Cholinergic | Frontal Cortex | Aged Mice (18 months) | 500 mg/kg, p.o. | 14 days | ~30-40% increase | |
| NMDA | Hippocampus | Aged Rats | 300 mg/kg/day | 6 weeks | Significant increase | |
| NMDA | - | Aged Mice | 500 mg/kg, p.o. | 14 days | ~20% increase |
Table 2: Piracetam's Influence on Cerebral Blood Flow (CBF)
| Study Population | Method | Piracetam Dose | Duration | Key Findings | Reference |
| Elderly Human Volunteers | SPECT | 2.4 g/day | 2 months | Regional improvement in CBF, especially in the cerebellum. | |
| Patients with Organic Dementia | 133-Xe Inhalation | 4.8 g/day or 9.6 g/day | 4 weeks | No significant effect on rCBF. | |
| Baboons | SPECT | - | - | No significant overall increase in CBF, but a regional effect was observed. | |
| Cats (Hemorrhagic Hypotension) | - | 200 mg/kg | Acute | Significant improvement in CBF (32.0% at 10 min, 28.8% at 30 min). |
Table 3: Clinical Efficacy of Piracetam in Cognitive Impairment (Meta-Analysis)
| Study Design | Patient Population | Number of Studies | Piracetam Dose Range | Duration Range | Pooled Odds Ratio (Random-Effects Model) | Reference |
| Double-blind, placebo-controlled | Dementia or cognitive impairment | 19 | 2.4 - 8.0 g/day | 6 - 52 weeks | 3.20 (95% CI: 2.05, 4.99, p<0.001) |
Proposed Mechanisms of Action and Associated Signaling Pathways
The precise molecular mechanisms underlying the nootropic effects of the racetam class are not fully elucidated; however, several key pathways have been identified as being modulated by these compounds.
Modulation of Cholinergic Neurotransmission
One of the earliest and most consistent findings is the influence of racetams on the cholinergic system. Piracetam has been shown to increase the density of muscarinic acetylcholine receptors, particularly in the frontal cortex of aged animals. This upregulation of receptors could enhance the efficiency of cholinergic signaling, a pathway known to be crucial for memory and learning.
Caption: Piracetam's effect on the muscarinic cholinergic signaling pathway.
Positive Allosteric Modulation of AMPA Receptors
Racetams, including Piracetam, are known to act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are critical for fast excitatory synaptic transmission and play a central role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By binding to a site on the AMPA receptor distinct from the glutamate binding site, racetams are thought to enhance the receptor's response to glutamate, thereby facilitating synaptic transmission and plasticity.
Caption: Piracetam's modulation of the AMPA receptor and its role in LTP.
Influence on Neuronal Membrane Fluidity
Another proposed mechanism of action for Piracetam is its ability to increase the fluidity of neuronal cell membranes. By intercalating into the lipid bilayer, Piracetam may restore age-related decreases in membrane fluidity. This could, in turn, enhance the function of membrane-bound proteins such as receptors and ion channels, thereby improving signal transduction.
The Evolution of the Racetam Class
Following the discovery of Piracetam, numerous analogues were synthesized in an effort to enhance its potency and target specific aspects of cognitive function. Some of the notable members of the racetam family include:
-
Aniracetam: A more lipid-soluble analogue, also a positive allosteric modulator of AMPA receptors, with reported anxiolytic effects.
-
Oxiracetam: A water-soluble derivative often noted for its stimulant-like effects on cognition.
-
Pramiracetam: A highly lipid-soluble racetam with a longer half-life, reported to be more potent than Piracetam.
-
Phenylpiracetam: A phenylated analogue of Piracetam, developed in Russia, which is reported to have both nootropic and psychostimulatory effects.
Conclusion
The discovery of Piracetam by Dr. Corneliu E. Giurgea was a landmark event in neuropharmacology. It not only introduced the first member of the racetam class but also established the very concept of "nootropics" – drugs that can enhance cognitive function with a high degree of safety. While the precise molecular mechanisms of racetams are still a subject of active research, their influence on key neurotransmitter systems, particularly the cholinergic and glutamatergic pathways, and their effects on neuronal membrane properties provide a solid foundation for understanding their cognitive-enhancing effects. The ongoing exploration of the racetam chemical space continues to offer valuable insights into the complex relationship between neurochemistry and cognition, paving the way for the development of novel therapies for cognitive disorders.
References
A Comprehensive Preclinical Pharmacological Profile of Fasoracetam in Animal Models
For Immediate Release
This technical whitepaper provides an in-depth analysis of the preclinical pharmacological properties of Fasoracetam (also known as NS-105), a novel nootropic agent with potential therapeutic applications in cognitive and attention-deficit disorders. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key findings from various preclinical animal models and detailing the experimental methodologies employed.
Executive Summary
This compound has demonstrated a unique and multifaceted mechanism of action in preclinical studies, primarily involving the modulation of glutamatergic, GABAergic, and cholinergic systems. Animal models have been instrumental in elucidating its cognitive-enhancing, anxiolytic, and potential antidepressant effects. This document compiles available quantitative data on its pharmacokinetics, receptor interactions, and behavioral effects, and provides an overview of the experimental protocols used to generate this data.
Mechanism of Action
This compound's pharmacological activity is not attributed to a single target but rather to a synergistic modulation of several key neurotransmitter systems.
Glutamatergic System Modulation
This compound acts as a modulator of metabotropic glutamate receptors (mGluRs).[1][2] Preclinical research indicates that it can influence all three groups of mGluRs.[1] Specifically, in rat cerebrocortical membranes, NS-105 demonstrated a dual action on adenylyl cyclase activity through different mGluR subclasses. At a concentration of 0.1 µM, it inhibited forskolin-stimulated cAMP formation, an effect blocked by group II and group III mGluR antagonists.[3] Conversely, at 1 µM in pertussis toxin-pretreated membranes, it facilitated cAMP formation, an action abolished by a group I mGluR antagonist.[3] This suggests that this compound's inhibitory effects on adenylyl cyclase are mediated by group II and III mGluRs, while its facilitatory actions are dependent on the group I mGluR subclass.
GABAergic System Interaction
This compound has been shown to interact with the GABAergic system, specifically by upregulating GABA-B receptors. Repeated administration of NS-105 in rats led to an increased number of GABA-B receptors in the cerebral cortex. This upregulation is a potential mechanism for its observed antidepressant-like effects in animal models. Furthermore, this compound has been shown to reverse memory disruption induced by the GABA-B receptor agonist, baclofen.
Cholinergic System Enhancement
Preclinical studies indicate that this compound facilitates cholinergic neuronal activity. In rats, a 10 mg/kg dose of NS-105 was shown to increase the release of acetylcholine (ACh) from the cerebral cortex and enhance high-affinity choline uptake (HACU) in both the cerebral cortex and hippocampus. This enhancement of the cholinergic system is believed to contribute to its cognitive-enhancing effects.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound (NS-105) has been characterized in several animal species, demonstrating good absorption and high systemic availability.
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability | 97% | 90% | 79% |
| Elimination Half-life (t½) | 0.67 h (IV) | 2.1 h (IV) | 1.3 h (IV) |
| Time to Max. Concentration (Tmax) | < 1 h (Oral) | < 1 h (Oral) | < 1 h (Oral) |
| Protein Binding | < 3.3% | < 3.3% | < 3.3% |
| Primary Route of Elimination | Renal (unchanged) | Renal (unchanged, ~60%) | Renal (unchanged) |
Experimental Protocol: Pharmacokinetic Studies
Pharmacokinetic parameters were determined following intravenous and oral administration of 14C-labeled NS-105 to rats, dogs, and monkeys. Plasma concentrations of the compound and its metabolites were measured over time to calculate bioavailability, elimination half-life, and other parameters. Protein binding was assessed in vitro.
Behavioral Pharmacology in Animal Models
This compound has been evaluated in various animal models to assess its effects on cognition, anxiety, and depression-related behaviors.
Cognitive Enhancement
In rat models, NS-105 has demonstrated significant antiamnesic properties. It effectively reversed memory disruptions induced by various cholinergic dysfunctions, including those caused by scopolamine, lesions of the nucleus basalis magnocellularis, and the neurotoxin AF64A. It also mitigated memory deficits arising from cerebral ischemia and electroconvulsive shock in passive avoidance and radial arm maze tasks.
Experimental Protocol: Passive Avoidance Task
The passive avoidance task is a fear-aggravated test used to evaluate learning and memory. In this paradigm, animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the "dark" or shock-associated compartment is measured, with longer latencies indicating better memory of the aversive event.
Anxiolytic and Antidepressant-like Effects
This compound has shown potential anxiolytic and antidepressant-like activities in rodent models. In the learned helplessness model in rats, repeated administration of NS-105 reversed the failure to escape in a shuttle-box test after exposure to inescapable footshock. Additionally, in the forced swimming test, NS-105 (1-100 mg/kg, p.o.) significantly reduced immobility time, an effect comparable to the antidepressant desipramine.
Experimental Protocol: Learned Helplessness Test
The learned helplessness model induces a state of behavioral depression in animals by exposing them to unpredictable and inescapable aversive stimuli. Subsequently, their ability to learn to escape a new, escapable aversive situation is assessed. A reversal of the learned helplessness (i.e., an increase in escape behavior) is indicative of an antidepressant-like effect.
Preclinical Safety and Toxicology
While specific LD50 values for this compound were not identified in the reviewed literature, preclinical studies have generally reported it to be well-tolerated. In a clinical trial with adolescents, adverse events were generally mild. Further dedicated preclinical toxicology studies would be necessary to fully characterize its safety profile.
Conclusion
This compound exhibits a promising and complex pharmacological profile in preclinical animal models. Its ability to modulate key neurotransmitter systems, including the glutamatergic, GABAergic, and cholinergic pathways, provides a strong rationale for its potential therapeutic use in cognitive and mood disorders. The compound demonstrates excellent oral bioavailability and a favorable pharmacokinetic profile in multiple species. Further research is warranted to fully elucidate its receptor binding affinities and to conduct comprehensive toxicology studies. The existing preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of cholinergic and GABAergic systems in the reversal of memory disruption by NS-105, a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Fasoracetam in Modulating the Cholinergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasoracetam, a nootropic compound of the racetam family, has garnered significant interest for its potential cognitive-enhancing effects. Preclinical evidence strongly suggests that a key mechanism of action for this compound involves the modulation of the cholinergic system, a critical pathway for learning, memory, and attention. This technical guide provides an in-depth analysis of the existing research on this compound's role in cholinergic neurotransmission. It summarizes the qualitative and quantitative findings from key studies, details the experimental methodologies used to elucidate these effects, and presents visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the therapeutic potential of this compound and other cholinergic modulators.
Introduction
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in regulating a wide array of cognitive functions, including learning, memory formation, and attention.[1] Dysregulation of this system is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2] this compound, also known by its developmental codes NS-105 and NFC-1, is a putative nootropic agent that has shown promise in preclinical and clinical studies for its cognitive-enhancing properties.[3] A significant body of evidence points towards this compound's ability to modulate the cholinergic system as a core component of its mechanism of action.[2][3] This guide will explore the intricate relationship between this compound and the cholinergic system, providing a detailed overview of the current state of research.
Mechanism of Action: this compound's Influence on the Cholinergic System
This compound is believed to exert its pro-cholinergic effects through a multi-faceted mechanism, primarily by enhancing the availability and action of acetylcholine in the brain. The principal proposed mechanisms include:
-
Enhancement of High-Affinity Choline Uptake (HACU): The rate-limiting step in acetylcholine synthesis is the uptake of choline into the presynaptic neuron via the high-affinity choline transporter (CHT). Preclinical studies have demonstrated that this compound can significantly enhance HACU in key brain regions associated with cognition, such as the cerebral cortex and hippocampus. This increased uptake of choline provides more substrate for the synthesis of acetylcholine by the enzyme choline acetyltransferase (ChAT).
-
Increased Acetylcholine Release: In addition to promoting the synthesis of acetylcholine, this compound has been shown to increase the release of ACh from presynaptic terminals in the cerebral cortex. The precise molecular mechanism by which this compound facilitates ACh release is still under investigation but may be linked to its modulation of other neurotransmitter systems that indirectly influence cholinergic neuron activity.
It is important to note that this compound does not appear to directly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This suggests that its primary cholinergic-enhancing effects are due to increased synthesis and release of ACh, rather than a reduction in its degradation.
Data Presentation: Summary of Key Findings
The following tables summarize the key findings from preclinical studies investigating the effects of this compound (NS-105) on the cholinergic system.
Note: While the primary literature indicates a significant effect, the full text of the pivotal study by Ogasawara et al. (1999) was not accessible to retrieve the specific quantitative values. The tables are therefore presented with the described effects, and the quantitative data fields are marked as "Data Not Available."
| Parameter | Brain Region | Treatment | Dosage | Observed Effect | Quantitative Change | Reference |
| Acetylcholine (ACh) Release | Cerebral Cortex | This compound (NS-105) | 10 mg/kg (in rats) | Increased | Data Not Available | |
| High-Affinity Choline Uptake (HACU) | Cerebral Cortex | This compound (NS-105) | 10 mg/kg (in rats) | Enhanced | Data Not Available | |
| High-Affinity Choline Uptake (HACU) | Hippocampus | This compound (NS-105) | 10 mg/kg (in rats) | Enhanced | Data Not Available | |
| Choline Acetyltransferase (ChAT) Activity | Cerebral Cortex | This compound (NS-105) | Not Specified | No Change | Data Not Available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the cholinergic system.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the extracellular levels of acetylcholine in specific brain regions of conscious, freely moving animals following the administration of a test compound.
Methodology:
-
Animal Preparation:
-
Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the desired brain region (e.g., the cerebral cortex). The cannula is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
The aCSF may contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine in the extracellular space, allowing for accurate measurement.
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis:
-
The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
The HPLC system separates acetylcholine from other components in the sample, and the electrochemical detector measures the current generated by the oxidation of acetylcholine, which is proportional to its concentration.
-
-
Data Analysis:
-
The basal levels of acetylcholine release are established from the samples collected before the administration of the test compound.
-
Following the administration of this compound or a vehicle control, the changes in acetylcholine levels in the subsequent dialysate samples are measured and expressed as a percentage of the basal release.
-
High-Affinity Choline Uptake (HACU) Assay
Objective: To measure the rate of choline uptake into synaptosomes (isolated nerve terminals) from specific brain regions.
Methodology:
-
Synaptosome Preparation:
-
Animals are euthanized, and the brain regions of interest (e.g., cerebral cortex, hippocampus) are rapidly dissected and placed in ice-cold sucrose solution.
-
The tissue is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
HACU Assay:
-
Synaptosomes are pre-incubated in a physiological buffer at 37°C.
-
The uptake reaction is initiated by the addition of a buffer containing a low concentration of radiolabeled choline (e.g., [³H]choline).
-
To differentiate high-affinity uptake from low-affinity uptake, parallel incubations are performed in the presence of a specific inhibitor of the high-affinity choline transporter, such as hemicholinium-3 (HC-3).
-
After a short incubation period (e.g., 4 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled choline.
-
-
Quantification:
-
The radioactivity retained on the filters, which represents the amount of choline taken up by the synaptosomes, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
High-affinity choline uptake is calculated as the difference between the total uptake (in the absence of HC-3) and the non-specific uptake (in the presence of HC-3).
-
The results are typically expressed as pmol of choline taken up per mg of protein per minute.
-
The effect of this compound is determined by comparing the HACU rates in synaptosomes treated with the compound to those of a vehicle-treated control group.
-
Mandatory Visualizations
Signaling Pathways
Caption: Cholinergic signaling pathway modulated by this compound.
Experimental Workflows
Caption: Experimental workflow for in vivo microdialysis.
Caption: Experimental workflow for the HACU assay.
Conclusion
The available evidence strongly supports the role of this compound as a modulator of the cholinergic system. Its ability to enhance high-affinity choline uptake and increase acetylcholine release provides a compelling mechanism for its observed nootropic effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel cholinergic agents. Further research is warranted to fully elucidate the precise molecular targets of this compound within the cholinergic signaling pathway and to translate these preclinical findings into effective therapeutic strategies for cognitive disorders. The visualizations presented herein serve to clarify the complex processes involved and can be a valuable tool for researchers in this field.
References
- 1. Traced on the Timeline: Discovery of Acetylcholine and the Components of the Human Cholinergic System in a Primitive Unicellular Eukaryote Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Fasoracetam as a Non-Stimulant for ADHD: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder commonly treated with stimulant medications. However, the quest for effective non-stimulant alternatives with novel mechanisms of action is a critical area of research. Fasoracetam (NS-105), a compound from the racetam family, has emerged as a promising candidate. This technical guide provides an in-depth exploration of the preclinical and clinical evidence supporting the potential of this compound as a non-stimulant treatment for ADHD. It details the compound's multifaceted mechanism of action, focusing on its modulation of glutamatergic and GABAergic systems, and its impact on cholinergic function. This paper summarizes available quantitative data, outlines key experimental protocols, and presents signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction
This compound, chemically known as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a nootropic agent that has been investigated for its cognitive-enhancing properties.[1] Unlike traditional ADHD medications that primarily target dopamine and norepinephrine pathways, this compound exhibits a unique pharmacological profile, making it a subject of interest for a non-stimulant approach to ADHD treatment.[1] Preclinical studies have elucidated its role as a modulator of metabotropic glutamate receptors (mGluRs), an upregulator of γ-aminobutyric acid type B (GABA-B) receptors, and a promoter of acetylcholine (ACh) release.[2] A key clinical trial has shown promise in a specific subpopulation of adolescents with ADHD, particularly those with genetic variations in the mGluR network. This whitepaper will synthesize the current understanding of this compound's pharmacology and its therapeutic potential for ADHD.
Mechanism of Action
This compound's potential efficacy in ADHD is attributed to its simultaneous modulation of multiple neurotransmitter systems implicated in the disorder's pathophysiology.
Glutamatergic System Modulation
This compound is a modulator of metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial role in synaptic plasticity and neuronal excitability. Preclinical evidence suggests that this compound can modulate the activity of group II and III mGluRs, which are negatively coupled to adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels. This modulation is particularly relevant for individuals with ADHD who have mutations in genes related to the mGluR network, as it may help restore glutamatergic homeostasis.
GABAergic System Upregulation
A significant aspect of this compound's mechanism is its ability to upregulate GABA-B receptors. Chronic administration of this compound has been shown to increase the number of GABA-B receptors in the cerebral cortex of rats. This upregulation may enhance inhibitory neurotransmission, potentially counteracting the hyperexcitability and impulsivity associated with ADHD. The effect of this compound on the GABAergic system is also linked to its observed antidepressant-like effects in preclinical models, such as the learned helplessness paradigm.
Cholinergic System Enhancement
This compound has been demonstrated to enhance cholinergic function by increasing the in vivo release of acetylcholine in the cerebral cortex. The cholinergic system is critically involved in cognitive processes, including attention, learning, and memory, which are often impaired in individuals with ADHD. By facilitating acetylcholine release, this compound may help to ameliorate the cognitive deficits associated with the disorder.
Quantitative Data Summary
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies of 14C-labeled this compound (NS-105) have been conducted in rats, dogs, and monkeys. The compound is rapidly absorbed and distributed, with the majority of the drug excreted unchanged in the urine.
| Parameter | Rat | Dog | Monkey |
| Bioavailability (Oral) | 97% | 90% | 79% |
| Elimination Half-life (IV) | 0.67 h | 2.1 h | 1.3 h |
| Time to Max. Concentration (Oral) | < 1 h | < 1 h | < 1 h |
| Primary Route of Excretion | Renal | Renal | Renal |
| Protein Binding | < 3.3% | < 3.3% | < 3.3% |
| Data sourced from a study on the absorption, metabolism, and excretion of 14C-NS-105. |
Clinical Efficacy in Adolescent ADHD
A 5-week, open-label, single-blind, placebo-controlled study (NCT02286817) evaluated the efficacy of this compound in adolescents (12-17 years) with ADHD and mGluR gene network variants.
| Outcome Measure | Baseline (Mean ± SD) | Week 5 (Mean ± SD) | p-value |
| CGI-I Score | 3.79 ± 0.81 | 2.33 ± 0.71 | < 0.001 |
| CGI-S Score | 4.83 ± 0.86 | 3.86 ± 0.91 | < 0.001 |
| CGI-I: Clinical Global Impressions-Improvement; CGI-S: Clinical Global Impressions-Severity. Data from Elia et al., 2018. |
Parental Vanderbilt scores also showed significant improvement for subjects with mGluR Tier 1 variants (p < 0.035).
Experimental Protocols
GABA-B Receptor Upregulation Assay
This protocol describes a generalized method for quantifying GABA-B receptor density in rat brain tissue following chronic administration of a test compound.
-
Animal Model: Male Wistar rats.
-
Dosing: Repeated oral administration of this compound (e.g., 1-100 mg/kg) or vehicle for a specified duration (e.g., 14 days).
-
Tissue Preparation:
-
Euthanize animals and rapidly dissect the cerebral cortex.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
-
Radioligand Binding Assay:
-
Resuspend the final membrane pellet in a binding buffer containing a selective GABA-B receptor radioligand (e.g., [3H]baclofen or [3H]GABA in the presence of a GABA-A receptor blocker like isoguvacine).
-
Incubate membrane aliquots with increasing concentrations of the radioligand to determine total binding.
-
In a parallel set of tubes, include a high concentration of a non-labeled GABA-B agonist (e.g., baclofen) to determine non-specific binding.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine the maximal number of binding sites (Bmax), indicative of receptor density.
-
In Vivo Microdialysis for Acetylcholine Release
This protocol provides a general framework for measuring extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the prefrontal cortex.
-
-
Microdialysis:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.
-
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally) after a stable baseline of acetylcholine release has been established.
-
Sample Analysis:
-
Analyze acetylcholine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express acetylcholine levels as a percentage of the mean baseline concentration.
Learned Helplessness Model
This protocol outlines the induction and testing of learned helplessness in rats, a model used to assess antidepressant-like activity.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Helplessness (Day 1):
-
Place rats in a shuttle-box chamber from which escape is not possible.
-
Administer a series of inescapable foot shocks (e.g., 60-100 shocks of 0.8 mA intensity and 15-second duration) with a variable inter-shock interval.
-
-
Drug Administration: Administer this compound or vehicle orally for a specified period (e.g., daily for 7 days) following the inescapable shock session.
-
Escape Testing (e.g., Day 8):
-
Place rats in the shuttle-box, now configured to allow escape from one compartment to the other.
-
Each trial begins with a conditioned stimulus (e.g., a light or tone), followed by a foot shock.
-
Record the latency to escape the shock by moving to the other compartment. A failure to escape within a set time (e.g., 30 seconds) is recorded.
-
-
Data Analysis: Compare the mean escape latencies and the number of escape failures between the this compound-treated and vehicle-treated groups.
mGluR Functional Assay (cAMP Measurement)
This protocol describes a method to assess the functional activity of this compound at Gαi/o-coupled metabotropic glutamate receptors by measuring changes in intracellular cAMP levels.
-
Cell Line: A stable cell line co-expressing the mGluR of interest (e.g., mGluR2 or mGluR3) and a cAMP biosensor (e.g., GloSensor). Chinese Hamster Ovary (CHO) cells are commonly used.
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Equilibrate the cells with a medium containing the biosensor substrate (e.g., luciferin).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Add varying concentrations of this compound to the wells.
-
Measure the luminescence signal, which is inversely proportional to the activation of Gαi/o-coupled receptors, in real-time using a luminometer.
-
-
Data Analysis:
-
Generate concentration-response curves for this compound's inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC50 value to determine the potency of this compound at the specific mGluR subtype.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of this compound.
Caption: Workflow for GABA-B receptor upregulation experiment.
Discussion and Future Directions
The available evidence suggests that this compound holds significant potential as a non-stimulant therapeutic for ADHD, particularly for a genetically defined subset of patients. Its unique mechanism of action, which involves the modulation of both excitatory and inhibitory neurotransmitter systems, offers a novel approach to addressing the core symptoms of the disorder.
However, several key areas require further investigation. While preclinical studies have established this compound's effects on mGluRs, GABA-B receptors, and acetylcholine release, more detailed quantitative data, such as binding affinities (Ki or IC50 values) for mGluR subtypes, are needed to fully characterize its pharmacological profile.
The promising results from the initial clinical trial in adolescents with ADHD and mGluR mutations warrant further investigation in larger, double-blind, placebo-controlled trials to confirm its efficacy and safety in this population. Additionally, exploring the efficacy of this compound in the broader ADHD population, independent of specific genetic markers, would be a valuable next step.
Future research should also focus on elucidating the precise molecular mechanisms underlying GABA-B receptor upregulation and the long-term consequences of this modulation. Investigating potential synergistic effects when used as an adjunctive therapy with existing ADHD medications could also open new avenues for treatment.
Conclusion
This compound presents a compelling case as a novel, non-stimulant treatment for ADHD. Its multifaceted mechanism of action, targeting glutamatergic, GABAergic, and cholinergic systems, distinguishes it from currently available therapies. The preliminary clinical findings are encouraging, particularly for a personalized medicine approach in patients with specific genetic profiles. Further rigorous preclinical and clinical research is essential to fully realize the therapeutic potential of this compound and to establish its place in the clinical management of ADHD. This technical guide serves as a foundational resource to inform and guide these future research and development efforts.
References
A Technical Review of Fasoracetam's Cognitive-Enhancing Effects for Researchers and Drug Development Professionals
An In-depth Analysis of Preclinical and Clinical Evidence
Fasoracetam (NS-105), a pyrrolidone derivative belonging to the racetam class of nootropics, has garnered significant interest within the scientific community for its potential cognitive-enhancing effects. Initially investigated for vascular dementia, its unique pharmacological profile has led to further exploration for other neurological and psychiatric conditions, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive literature review of the cognitive-enhancing effects of this compound, presenting quantitative data from key preclinical and clinical studies, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams.
Core Mechanisms of Action
This compound's cognitive-enhancing properties are believed to stem from its modulation of three key neurotransmitter systems: the cholinergic, GABAergic, and glutamatergic systems.[1][2] Unlike many other nootropics, this compound does not appear to have direct effects on dopaminergic, serotonergic, or adrenergic receptors.[3]
Cholinergic System Modulation
Preclinical studies indicate that this compound facilitates cholinergic neurotransmission, a critical pathway for learning and memory.[3] The compound has been shown to enhance acetylcholine (ACh) release in the cerebral cortex and increase high-affinity choline uptake (HACU) in both the cerebral cortex and hippocampus.[3] This suggests a mechanism of action that supports the synthesis and availability of acetylcholine, a neurotransmitter fundamental to cognitive processes.
GABAergic System Modulation
This compound has been demonstrated to upregulate γ-aminobutyric acid type B (GABA-B) receptors in the rat cerebral cortex following repeated administration. This upregulation may contribute to its anxiolytic and mood-stabilizing effects, which can indirectly influence cognitive function. By modulating the principal inhibitory neurotransmitter system in the brain, this compound may help to balance neuronal excitability.
Glutamatergic System Modulation
This compound acts as a modulator of metabotropic glutamate receptors (mGluRs). The glutamatergic system is crucial for synaptic plasticity, learning, and memory. By interacting with mGluRs, this compound may help to regulate excitatory neurotransmission, which is often dysregulated in conditions associated with cognitive impairment.
Preclinical Evidence of Cognitive Enhancement
Animal studies have provided the foundational evidence for this compound's nootropic effects, particularly in models of cognitive impairment. These studies have utilized various behavioral paradigms to assess learning and memory.
Reversal of Chemically-Induced Amnesia
This compound has shown efficacy in reversing memory deficits induced by cholinergic and GABAergic antagonists. In a key study, this compound (NS-105) demonstrated a significant ameliorating effect on scopolamine-induced amnesia in a passive avoidance task in rats. Scopolamine, a muscarinic acetylcholine receptor antagonist, is commonly used to model cholinergic dysfunction and memory impairment. Furthermore, this compound was effective in reversing memory disruption caused by baclofen, a GABA-B receptor agonist, suggesting its effects on the GABAergic system contribute to its cognitive-enhancing properties.
Table 1: Preclinical Studies on this compound's Cognitive-Enhancing Effects
| Study | Animal Model | Cognitive Task | Challenge | This compound (NS-105) Dose | Key Findings |
| Ogasawara et al. (1999) | Rats | Passive Avoidance | Scopolamine | 1-10 mg/kg, p.o. | Dose-dependent reversal of scopolamine-induced memory impairment. |
| Ogasawara et al. (1999) | Rats | Passive Avoidance | Baclofen | 1-10 mg/kg, p.o. | Dose-dependent reversal of baclofen-induced memory impairment. |
Experimental Protocols: Preclinical Studies
Passive Avoidance Test: The passive avoidance test is a fear-motivated test used to evaluate learning and memory. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door. During the acquisition trial, the rat is placed in the light compartment. Upon entering the dark compartment, it receives a mild foot shock. In the retention trial, typically 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory retention of the aversive experience.
Measurement of Acetylcholine Release: In vivo microdialysis is employed to measure extracellular acetylcholine levels in specific brain regions, such as the cerebral cortex. A microdialysis probe is surgically implanted, and artificial cerebrospinal fluid is perfused through it. The dialysate is collected and analyzed for acetylcholine concentration using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
High-Affinity Choline Uptake (HACU) Assay: Synaptosomes are prepared from brain tissue (e.g., cerebral cortex, hippocampus). The synaptosomes are incubated with radiolabeled choline ([³H]choline). The amount of radioactivity incorporated into the synaptosomes is measured to quantify the rate of high-affinity choline uptake, which is a rate-limiting step in acetylcholine synthesis.
GABA-B Receptor Binding Assay: Brain tissue (e.g., cerebral cortex) is homogenized, and cell membranes are prepared by centrifugation. The membranes are incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA in the presence of a GABA-A receptor antagonist). The amount of bound radioactivity is measured to determine the density (Bmax) and affinity (Kd) of GABA-B receptors.
Clinical Evidence
To date, the most robust clinical evidence for this compound's therapeutic potential comes from a study in adolescents with ADHD who have specific genetic variations in metabotropic glutamate receptor network genes. While this study did not primarily focus on cognitive enhancement in healthy individuals, its findings on ADHD symptomatology, which includes domains of attention and executive function, are relevant.
A 5-week, open-label, single-blind, placebo-controlled study involving 30 adolescents (aged 12-17 years) with ADHD and mGluR gene network mutations demonstrated significant improvements in symptoms with this compound (NFC-1) treatment.
Table 2: Clinical Trial of this compound (NFC-1) in Adolescents with ADHD
| Outcome Measure | Baseline (Mean ± SD) | Week 5 (Mean ± SD) | p-value |
| CGI-I | 3.79 ± 0.81 | 2.33 ± 0.71 | < 0.001 |
| CGI-S | 4.83 ± 0.57 | 3.86 ± 0.90 | < 0.001 |
| Parental Vanderbilt Scores (for subjects with mGluR Tier 1 variants) | - | - | < 0.035 |
| CGI-I: Clinical Global Impressions-Improvement; CGI-S: Clinical Global Impressions-Severity. |
Experimental Protocol: Clinical Trial in ADHD
Study Design: This was a 5-week, open-label, single-blind, placebo-controlled study. Participants received a single-blind placebo during the first week, followed by four weeks of open-label this compound treatment.
Participants: 30 adolescents aged 12-17 years with a diagnosis of ADHD and confirmed mutations in metabotropic glutamate receptor (mGluR) network genes.
Intervention: this compound (NFC-1) was administered orally, with a dose escalation from 50 mg to 400 mg twice daily, based on clinical response and tolerability.
Primary Outcome Measures:
-
Clinical Global Impressions-Improvement (CGI-I) Scale: A 7-point scale that assesses how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.
-
Clinical Global Impressions-Severity (CGI-S) Scale: A 7-point scale that rates the severity of the patient's illness at the time of assessment.
-
Vanderbilt ADHD Diagnostic Parent Rating Scale: A questionnaire for parents to assess ADHD symptoms and functional impairment.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and processes described, the following diagrams have been generated using the DOT language.
Conclusion
The available preclinical data strongly suggest that this compound possesses cognitive-enhancing properties, primarily through its modulation of the cholinergic, GABAergic, and glutamatergic systems. Its ability to reverse chemically induced amnesia in animal models provides a solid foundation for its nootropic potential. The clinical evidence, although currently limited to a specific population of adolescents with ADHD, is promising and indicates a beneficial effect on symptoms related to attention and executive function.
For researchers and drug development professionals, this compound represents a compound with a unique and multifaceted mechanism of action. Further investigation is warranted to fully elucidate its cognitive-enhancing effects in healthy human subjects and its therapeutic potential in a broader range of cognitive disorders. Future clinical trials should incorporate a comprehensive battery of neuropsychological tests to more directly assess its impact on various cognitive domains such as memory, attention, and executive function.
References
Foundational Research into the Anxiolytic Properties of Fasoracetam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasoracetam (NS-105, NFC-1) is a putative nootropic agent of the racetam family with emerging evidence suggesting potential anxiolytic properties. Originally investigated for vascular dementia, its complex pharmacological profile, involving modulation of glutamatergic, GABAergic, and cholinergic systems, has prompted exploration into its utility for anxiety and mood disorders. This technical guide provides an in-depth analysis of the foundational research on this compound's anxiolytic effects, summarizing its mechanism of action, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While direct preclinical data on this compound in validated anxiety models is limited in publicly available literature, this guide synthesizes the existing mechanistic and clinical findings to provide a comprehensive resource for the scientific community.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear, anxiety, and related behavioral disturbances. While current pharmacological interventions, primarily targeting serotonergic and GABAergic systems, are effective for many, a significant portion of patients experience inadequate symptom relief or dose-limiting side effects. This highlights the ongoing need for novel anxiolytics with distinct mechanisms of action.
This compound, a pyrrolidinone derivative, presents a promising, multi-faceted pharmacology. Unlike traditional anxiolytics, its primary proposed mechanisms do not revolve around direct agonism of GABA-A receptors. Instead, it is believed to exert its effects through the modulation of metabotropic glutamate receptors (mGluRs), leading to a cascade of downstream effects that include the upregulation of GABA-B receptors and an influence on cholinergic neurotransmission.[1][2] These actions suggest a potential to restore neurotransmitter balance in a more nuanced manner than conventional anxiolytics.
This document serves as a technical guide for researchers and drug development professionals, consolidating the current understanding of this compound's anxiolytic potential.
Mechanism of Action
This compound's anxiolytic properties are thought to arise from its complex interplay with several key neurotransmitter systems in the brain.
Glutamatergic System Modulation
The most prominent reported mechanism of action for this compound is its activity as a metabotropic glutamate receptor (mGluR) activator.[1][3] mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity. There are eight subtypes of mGluRs, categorized into three groups. This compound appears to act as a non-selective activator across these groups, which may contribute to its ability to restore balance to a dysregulated glutamate system.[4] Glutamate is the primary excitatory neurotransmitter, and its dysregulation is implicated in the pathophysiology of anxiety disorders. By modulating mGluRs, this compound may temper excessive glutamatergic activity, a key factor in anxiety.
GABAergic System Upregulation
A significant aspect of this compound's potential anxiolytic effect is its ability to upregulate GABA-B receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its function is crucial for mitigating anxiety. Unlike the fast-acting ionotropic GABA-A receptors targeted by benzodiazepines, GABA-B receptors are metabotropic and mediate slower, more prolonged inhibitory signals. Chronic administration of this compound has been shown in preclinical models to increase the density of GABA-B receptors. This upregulation may enhance the endogenous inhibitory tone of the GABAergic system, leading to a sustained anxiolytic effect. The precise signaling cascade linking mGluR activation to GABA-B receptor upregulation by this compound is an area of ongoing investigation.
Cholinergic System Influence
This compound has also been demonstrated to affect the cholinergic system, which plays a role in cognitive functions such as learning and memory, and has been implicated in anxiety and depression. Preclinical studies suggest that this compound can enhance high-affinity choline uptake in the hippocampus and cortex, which may lead to increased acetylcholine synthesis and release. The modulation of the cholinergic system could contribute to both the cognitive-enhancing and anxiolytic effects reported by some users.
Quantitative Data
Table 1: Summary of a Clinical Trial of this compound in Adolescents with ADHD and mGluR Gene Variants
| Parameter | Details |
| Study Design | 5-week, open-label, single-blind, placebo-controlled |
| Participants | 30 adolescents (age 12-17) with ADHD and mGluR network gene mutations |
| Dosage | Symptom-driven dose advancement up to 400 mg twice daily (BID) |
| Primary Efficacy Measures | Clinical Global Impressions-Improvement (CGI-I), Clinical Global Impressions-Severity (CGI-S) |
| Baseline CGI-I (Mean) | 3.79 |
| Week 5 CGI-I (Mean) | 2.33 (P < 0.001) |
| Baseline CGI-S (Mean) | 4.83 |
| Week 5 CGI-S (Mean) | 3.86 (P < 0.001) |
Note: This study was not designed to assess anxiety as a primary outcome. The significant improvements in global functioning and ADHD symptoms in a population with glutamatergic dysregulation may, however, have implications for anxiety disorders where similar imbalances are hypothesized.
Experimental Protocols
Detailed experimental protocols for preclinical studies investigating the anxiolytic properties of this compound are not extensively published. However, this section outlines the standard methodologies for key behavioral assays relevant to anxiolytic drug discovery. These protocols provide a framework for how the anxiolytic effects of a compound like this compound would be assessed in a research setting.
Learned Helplessness Model
The learned helplessness model is a widely used animal model of depression and anxiety.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering mild foot shocks.
-
Procedure:
-
Induction Phase: Rats are exposed to a series of inescapable and unpredictable foot shocks. A control group is typically exposed to the same number of shocks but has the ability to terminate them by performing an action (e.g., pressing a lever).
-
Testing Phase: 24 hours after the induction phase, all rats are placed in the shuttle box and subjected to a series of escapable shocks, preceded by a warning stimulus (e.g., a light or tone).
-
-
Measured Parameters:
-
Escape Latency: The time it takes for the rat to move to the other side of the shuttle box to escape the shock.
-
Number of Failures to Escape: The number of trials in which the rat fails to escape the shock within a set time frame.
-
-
Expected Outcome for an Anxiolytic: An effective anxiolytic compound would be expected to reduce the escape latency and the number of escape failures in the group exposed to inescapable shock.
Forced Swim Test
The forced swim test is a behavioral despair model often used to screen for antidepressant and anxiolytic drugs.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session: Rats are placed in the water for 15 minutes.
-
Test Session: 24 hours later, the rats are placed back in the water for a 5-minute session.
-
-
Measured Parameters:
-
Immobility Time: The duration of time the rat spends floating or making only minimal movements to keep its head above water.
-
Swimming Time: The duration of time the rat spends making active swimming motions.
-
Climbing Time: The duration of time the rat spends making active movements with its forepaws against the wall of the cylinder.
-
-
Expected Outcome for an Anxiolytic: An anxiolytic or antidepressant compound is expected to decrease immobility time and increase active behaviors like swimming or climbing.
GABA-B Receptor Binding Assay
This in vitro assay is used to determine the effect of a compound on the density of GABA-B receptors.
-
Materials:
-
Rat brain tissue (typically cortex)
-
[³H]-GABA or a selective [³H]-GABA-B receptor ligand (e.g., [³H]-CGP54626)
-
Unlabeled GABA or a selective GABA-B receptor agonist/antagonist
-
Buffer solutions
-
Filtration apparatus and scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue and prepare a crude membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparation with the radioligand in the presence and absence of the test compound (this compound) at various concentrations. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
Filtration: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
-
Measured Parameters:
-
Bmax (Maximum Binding Capacity): Reflects the density of receptors.
-
Kd (Dissociation Constant): Reflects the affinity of the radioligand for the receptor.
-
-
Expected Outcome for this compound: Chronic administration of this compound would be expected to show an increase in the Bmax for the GABA-B receptor radioligand, indicating an upregulation of receptor density.
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound
Experimental Workflow for Preclinical Anxiolytic Screening
Logical Relationship of this compound's Multi-Modal Action
Discussion and Future Directions
This compound presents a compelling profile as a potential anxiolytic with a novel mechanism of action. Its modulation of the glutamatergic and GABAergic systems, not through direct receptor agonism or antagonism at the primary fast-acting receptors, but through a more nuanced upregulation of inhibitory tone and balancing of excitatory systems, suggests a potential for a favorable side effect profile compared to existing anxiolytics.
The primary limitation in the foundational research of this compound's anxiolytic properties is the scarcity of publicly available, peer-reviewed preclinical data in established animal models of anxiety. While its effects on learned helplessness and in the forced swim test are alluded to in the literature, the raw quantitative data and detailed experimental protocols are not readily accessible. The clinical data available, while promising in a population with ADHD and glutamatergic dysregulation, needs to be followed up with well-controlled clinical trials in patients with primary anxiety disorders.
Future research should focus on:
-
Conducting and publishing comprehensive preclinical studies using standardized anxiety models such as the elevated plus-maze, social interaction test, and light-dark box test to quantify the anxiolytic-like effects of this compound.
-
Elucidating the precise molecular signaling cascade that links mGluR activation by this compound to the upregulation of GABA-B receptors. This could involve studies examining second messenger systems and gene expression changes in relevant brain regions.
-
Initiating randomized, double-blind, placebo-controlled clinical trials to evaluate the efficacy and safety of this compound in patient populations with diagnosed anxiety disorders, such as Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder (SAD).
Conclusion
This compound holds significant promise as a novel anxiolytic agent due to its unique, multi-modal mechanism of action targeting the glutamatergic, GABAergic, and cholinergic systems. While the foundational research provides a strong rationale for its anxiolytic potential, further rigorous preclinical and clinical investigation is required to fully characterize its efficacy and safety profile for the treatment of anxiety disorders. The information compiled in this technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in advancing the study of this intriguing compound.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 4. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Standardized protocols for administering Fasoracetam in rodent behavioral studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fasoracetam (also known as NS-105, LAM-105, and NFC-1) is a nootropic compound of the racetam family with potential therapeutic applications in cognitive and mood disorders. Its mechanism of action is multifaceted, involving the modulation of cholinergic, glutamatergic, and GABAergic neurotransmitter systems.[1] Specifically, it has been shown to interact with metabotropic glutamate receptors (mGluRs), upregulate GABA(B) receptors, and enhance cholinergic activity.[2][3] These properties make it a compound of interest for preclinical research in rodent models of cognitive impairment, anxiety, and depression.
These application notes provide detailed, standardized protocols for the administration of this compound in common rodent behavioral assays. The aim is to ensure consistency and reproducibility in preclinical studies investigating the behavioral effects of this compound.
Pharmacokinetics and Vehicle Selection
Following oral administration in rats, this compound is rapidly absorbed, reaching maximum plasma concentration within one hour.[3] It is primarily excreted unchanged in the urine.[3] The selection of an appropriate vehicle is crucial for ensuring consistent oral absorption. While various vehicles can be used for oral gavage in rodents, an aqueous solution is generally preferred. For compounds that are not readily soluble in water, a suspension in a vehicle such as 0.5% or 1% w/v Carboxymethyl Cellulose (CMC) is a common alternative.
Recommended Vehicle:
-
Sterile Water or Saline: If this compound solubility allows.
-
0.5% w/v Carboxymethyl Cellulose (CMC) in sterile water: For suspension.
Data Presentation: Summary of Administration Protocols
The following tables summarize the key quantitative data for administering this compound in various rodent behavioral studies.
| Behavioral Assay | Animal Model | Dosage Range (Oral) | Administration Timing | Key Behavioral Parameters | References |
| Learned Helplessness | Rat | 1-100 mg/kg | Daily for several days | Escape Failures | |
| Forced Swim Test | Rat | 1-100 mg/kg | Acute or repeated | Immobility Time | |
| Scopolamine-Induced Amnesia (Passive Avoidance) | Rat/Mouse | 1-30 mg/kg (projected) | 60 minutes prior to training | Step-through Latency | |
| Elevated Plus Maze | Rat/Mouse | 1-30 mg/kg (projected) | 30-60 minutes prior to testing | Time in Open Arms, Open Arm Entries | |
| Morris Water Maze | Rat/Mouse | 1-30 mg/kg (projected) | 60 minutes prior to daily trials | Escape Latency, Time in Target Quadrant |
Experimental Protocols
Learned Helplessness Test
This test is used to model depression-like behavior in rodents.
Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.
-
Procedure:
-
Induction of Helplessness (Day 1 & 2): Place the rat in one compartment of the shuttle box and administer a series of inescapable footshocks (e.g., 0.8 mA, 15s duration, with a variable inter-shock interval averaging 60s) for a total of 60 shocks. The gate to the other compartment remains closed.
-
Drug Administration: Administer this compound (1-100 mg/kg, p.o.) or vehicle daily, starting after the helplessness induction and continuing through the testing phase.
-
Testing (Day 3): Place the rat in the shuttle box and initiate conditioned avoidance trials. A light or tone (conditioned stimulus) is presented for 10 seconds, followed by a footshock (unconditioned stimulus). The rat can avoid the shock by crossing to the other compartment during the conditioned stimulus presentation. Record the number of escape failures.
-
-
Data Analysis: Compare the number of escape failures between the this compound-treated and vehicle-treated groups.
Scopolamine-Induced Amnesia (Passive Avoidance Task)
This model is used to assess the potential of a compound to reverse cognitive deficits.
Protocol:
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The dark chamber has a grid floor for delivering a mild footshock.
-
Procedure:
-
Acquisition Trial:
-
Administer this compound (projected dose of 1-30 mg/kg, p.o.) or vehicle 60 minutes before the trial.
-
Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the trial.
-
Place the rodent in the light compartment. After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the rodent enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Record the initial latency to enter the dark compartment.
-
-
Retention Trial (24 hours later): Place the rodent back in the light compartment and open the guillotine door. Record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latency during the retention trial between the different treatment groups.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound (projected dose of 1-30 mg/kg, p.o.) or vehicle 30-60 minutes before the test.
-
Place the rodent in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with a video camera positioned above the maze.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.
Protocol:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Administer this compound (projected dose of 1-30 mg/kg, p.o.) or vehicle 60 minutes before the first trial of each day.
-
Conduct 4 trials per day for each animal. In each trial, the rodent is placed into the pool from one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60 or 90 seconds), the animal is gently guided to it.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (e.g., on Day 6): The platform is removed from the pool, and the rodent is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency across the training days. A decrease in latency indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates spatial memory.
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vitro Assay Development: Screening of Fasoracetam and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasoracetam (NS-105) is a nootropic compound of the racetam family that has garnered significant interest for its potential cognitive-enhancing effects and therapeutic applications in conditions such as Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Its mechanism of action is multifaceted, primarily involving the modulation of metabotropic glutamate receptors (mGluRs), potentiation of GABAb receptor function, and enhancement of cholinergic activity.[1][2] This complex pharmacology necessitates a multi-assay approach for the effective screening and characterization of this compound and its structural analogs.
These application notes provide a detailed framework for the in vitro screening of this compound and its analogs, focusing on assays that probe its key molecular targets. The protocols are designed for a high-throughput screening (HTS) format, enabling the efficient evaluation of compound libraries.
This compound and its Analogs: An Overview
This compound, chemically known as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, possesses a core pyrrolidinone structure characteristic of the racetam class. Its analogs can be designed through various chemical modifications, such as substitutions on the pyrrolidinone ring or alterations of the piperidine moiety. For the purpose of this screening protocol, we will consider both commercially available racetams and novel synthesized derivatives.
Table 1: Representative this compound Analogs for Screening
| Compound ID | Structure | Key Structural Modification | Potential Activity Profile |
| This compound | (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | Parent Compound | mGluR, GABA-B, Cholinergic Modulator |
| Analog A | Phenylpiracetam | Phenyl group at the 4-position of the pyrrolidinone ring | Potent psychostimulant, cognitive enhancer |
| Analog B | Coluracetam | N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | High-affinity choline uptake enhancer |
| Analog C | Novel Synthesized Derivative | (5R)-5-(4-fluoropiperidine-1-carbonyl)pyrrolidin-2-one | Hypothetical analog with altered blood-brain barrier permeability and receptor affinity |
| Analog D | Novel Synthesized Derivative | (5R)-5-(piperidine-1-sulfonyl)pyrrolidin-2-one | Hypothetical analog with modified electronic properties at the carbonyl group |
Screening Funnel for this compound and its Analogs
A tiered screening approach is recommended to efficiently identify and characterize promising candidates.
Experimental Protocols
Primary Screening: mGluR-Mediated Intracellular Calcium Mobilization Assay
This assay identifies compounds that modulate mGluR activity by measuring changes in intracellular calcium levels. Group I mGluRs (e.g., mGluR1 and mGluR5), which are targets of this compound, signal through the Gq pathway, leading to an increase in intracellular calcium.
Cell Line: HEK293 cells stably expressing human mGluR5 (HEK293-hmGluR5).
Materials:
-
HEK293-hmGluR5 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid
-
This compound and analog library
-
Glutamate (agonist)
-
MPEP (mGluR5 negative allosteric modulator, as control)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating: Seed HEK293-hmGluR5 cells into 384-well plates at a density of 20,000 cells/well in 40 µL of culture medium and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-8 AM in assay buffer.
-
Remove the culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature.
-
-
Compound Preparation: Prepare serial dilutions of this compound and its analogs in assay buffer.
-
Assay:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound solution to each well.
-
After 3-5 minutes of incubation, add 10 µL of an EC20 concentration of glutamate.
-
Measure the fluorescence signal for 2-3 minutes.
-
As a control, add a saturating concentration of glutamate to determine the maximum response.
-
Data Analysis:
-
Calculate the percent activation or inhibition relative to the glutamate control.
-
Compounds showing a significant increase or decrease in the glutamate-induced calcium signal are considered hits.
Table 2: Hypothetical Primary Screening Data for mGluR Modulation
| Compound | Concentration (µM) | % Activation of Glutamate Response (Mean ± SD) |
| This compound | 10 | 145 ± 8.2 |
| Analog A | 10 | 110 ± 5.1 |
| Analog C | 10 | 162 ± 9.5 |
| MPEP (control) | 1 | 15 ± 2.3 |
Primary Screening: GABA-B Receptor-Mediated cAMP Assay
This assay identifies compounds that modulate the activity of GABA-B receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Cell Line: CHO-K1 cells stably co-expressing human GABAB1b and GABAB2 subunits (CHO-hGABAB).
Materials:
-
CHO-hGABAB cells
-
F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Forskolin (to stimulate adenylyl cyclase)
-
GABA (agonist)
-
CGP-55845 (GABA-B antagonist, as control)
-
This compound and analog library
-
384-well white microplates
Protocol:
-
Cell Plating: Seed CHO-hGABAB cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Incubation:
-
Remove the culture medium and add assay buffer.
-
Add this compound or its analogs at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Add GABA at an EC80 concentration.
-
Immediately add forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production.
-
Compounds that potentiate the inhibitory effect of GABA are considered positive allosteric modulators (PAMs).
Table 3: Hypothetical Primary Screening Data for GABA-B Modulation
| Compound | Concentration (µM) | % Inhibition of Forskolin-Stimulated cAMP (in the presence of GABA EC20) (Mean ± SD) |
| This compound | 10 | 75 ± 6.1 |
| Analog B | 10 | 55 ± 4.8 |
| Analog D | 10 | 82 ± 7.3 |
| CGP-55845 (control) | 1 | 5 ± 1.2 |
Secondary Screening: High-Affinity Choline Uptake (HACU) Assay
This assay assesses the effect of compounds on the uptake of choline into neuronal cells, a key step in acetylcholine synthesis.
Cell Line: SH-SY5Y human neuroblastoma cells (differentiated to a cholinergic phenotype).
Materials:
-
Differentiated SH-SY5Y cells
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Choline
-
Hemicholinium-3 (HC-3) (a specific inhibitor of HACU)
-
This compound and analog library
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Preparation: Plate and differentiate SH-SY5Y cells in 24-well plates.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with this compound or its analogs for 15 minutes at 37°C.
-
[³H]-Choline Uptake:
-
Add [³H]-Choline to each well to a final concentration of 50 nM.
-
For non-specific uptake control, add HC-3 (10 µM) to a set of wells.
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.
-
Express the results as a percentage of the control (vehicle-treated) uptake.
Table 4: Hypothetical Secondary Screening Data for High-Affinity Choline Uptake
| Compound | Concentration (µM) | % Increase in [³H]-Choline Uptake (Mean ± SD) |
| This compound | 10 | 135 ± 7.9 |
| Analog B | 10 | 155 ± 9.1 |
| Analog C | 10 | 115 ± 6.3 |
Signaling Pathway and Visualization
This compound's multifaceted mechanism of action involves the modulation of several key signaling pathways.
Conclusion
The described in vitro assays provide a robust platform for the initial screening and pharmacological characterization of this compound and its novel analogs. By employing a tiered approach that investigates the modulation of mGluRs, GABA-B receptors, and the cholinergic system, researchers can efficiently identify compounds with desired activity profiles. The subsequent secondary and tertiary assays will further elucidate the mechanism of action and selectivity of promising candidates, guiding lead optimization efforts in the development of next-generation cognitive enhancers.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Calculating Appropriate Fasoracetam Dosage for In Vivo Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying appropriate dosages of Fasoracetam (also known as NS-105) for in vivo neuroscience research. This document synthesizes available preclinical and clinical data to facilitate the design of safe and effective animal studies investigating the nootropic and potential therapeutic effects of this compound.
Introduction to this compound
This compound is a research chemical and a member of the racetam family of nootropics. It is a putative cognitive enhancer that modulates cholinergic, glutamatergic, and GABAergic neurotransmitter systems.[1][2][3] Its multifaceted mechanism of action makes it a compound of interest for investigating cognitive processes, memory, and potential treatments for conditions like Attention Deficit Hyperactivity Disorder (ADHD).[1][4] Preclinical studies have suggested its potential in reversing learning and memory deficits.
Mechanism of Action
This compound's effects are believed to be mediated through several pathways:
-
Cholinergic System: It has been shown to increase the release of acetylcholine in the cerebral cortex and enhance high-affinity choline uptake in both the cerebral cortex and hippocampus.
-
Glutamatergic System: this compound modulates metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity and memory.
-
GABAergic System: It upregulates GABA(B) receptors, which may contribute to its anxiolytic and mood-stabilizing properties.
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Acute Toxicity Data
| Species | Route of Administration | LD50 |
| Mouse | Not Specified | 300 mg/kg |
| Rat | Not Specified | 980 mg/kg |
LD50: Median lethal dose.
Table 2: In Vivo Efficacy Dosages in Animal Models
| Species | Model | Dosage Range (Route) | Observed Effects |
| Rat | Learned Helplessness | 1 - 100 mg/kg (p.o.) | Antidepressant-like effects |
| Rat | Various amnesia models | 10 mg/kg (Not Specified) | Reversal of memory disruption, increased acetylcholine release |
p.o.: Oral administration.
Table 3: Human Clinical Dosage Data
| Population | Study Design | Dosage Range |
| Adolescents with ADHD | Single-dose pharmacokinetic study | 50 - 800 mg |
| Adolescents with ADHD | 4-week dose-escalation study | Up to 400 mg twice daily |
Experimental Protocols
Dose-Response Study for Cognitive Enhancement (Rodent Model)
This protocol is a general guideline for a dose-response study to evaluate the cognitive-enhancing effects of this compound in a rodent model, such as the Morris Water Maze or Passive Avoidance test.
-
Animals: Male Wistar rats (250-300g) are a suitable model. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare this compound in a suitable vehicle, such as sterile saline. Ensure complete dissolution.
-
Dosing: Administer this compound or vehicle orally (p.o.) via gavage. A typical dosing volume is 1-2 ml/kg.
-
Behavioral Testing: Conduct the chosen cognitive test (e.g., Morris Water Maze) at a consistent time point after drug administration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the collected behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.
Allometric Scaling for Dosage Conversion
Allometric scaling is used to estimate an equivalent dose between species based on body surface area. The following formula can be used:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
| Species | Body Weight (kg) | Body Surface Area (m²) | Km |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
To convert a human dose of 100 mg for a 60 kg person (1.67 mg/kg) to a rat equivalent dose:
-
Rat Dose (mg/kg) = 1.67 mg/kg * (37 / 6)
-
Rat Dose (mg/kg) ≈ 10.3 mg/kg
Dosage Calculation for In Vivo Research
Logical Framework for Dosage Selection
Recommended Starting Dosages for In Vivo Research
Based on the available data, the following starting dosages are recommended for in vivo studies in rodents:
-
For cognitive enhancement studies: A starting dose in the range of 1-10 mg/kg (p.o.) is a reasonable starting point, based on the effective doses observed in preclinical models.
-
For safety and toxicology studies: A wider range of doses should be explored, starting from the anticipated efficacious dose and escalating. Given the high LD50 values, a maximum tolerated dose (MTD) study would be necessary to establish a No-Observed-Adverse-Effect Level (NOAEL).
Important Considerations:
-
Route of Administration: The dosages provided are primarily for oral administration. Other routes (e.g., intraperitoneal) may require different dosage calculations due to variations in bioavailability.
-
Dose-Response Curve: It is crucial to establish a dose-response curve to identify the optimal dose for the desired effect and to observe potential biphasic effects.
-
Chronic Dosing: For chronic studies, it is essential to conduct preliminary safety studies to ensure the chosen dose is well-tolerated over the study duration.
Conclusion
The calculation of an appropriate this compound dosage for in vivo neuroscience research requires careful consideration of existing preclinical efficacy data, acute toxicity information, and allometric scaling from human clinical trials. The provided protocols and data summaries offer a foundation for researchers to design robust and ethically sound animal studies. It is recommended to begin with a conservative dose within the identified effective range and conduct pilot studies to determine the optimal dosage for the specific research question and animal model.
References
- 1. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Categories of Scientific Evidence—Animal Data - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Psychonauts’ World of Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Application of Fasoracetam in Animal Models of Genetic Cognitive Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasoracetam (NS-105) is a nootropic compound of the racetam family with a unique pharmacological profile that suggests its potential as a therapeutic agent for cognitive disorders.[1][2] Unlike other racetams, this compound's primary mechanisms of action do not solely rely on cholinergic pathways but extend to the modulation of glutamatergic and GABAergic systems. Specifically, it acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, and is reported to upregulate GABA-B receptors.[1][3] This multifaceted activity makes it a compelling candidate for investigating cognitive enhancement in genetic disorders characterized by imbalances in these neurotransmitter systems.
This document provides detailed application notes and hypothetical experimental protocols for the use of this compound in preclinical animal models of select genetic cognitive disorders: Fragile X Syndrome, Rett Syndrome, Angelman Syndrome, and Down Syndrome. The protocols are designed based on the known pathophysiology of these conditions and the pharmacological actions of this compound.
Mechanism of Action: A Multi-Target Approach
This compound's potential efficacy in genetic cognitive disorders stems from its ability to modulate key signaling pathways implicated in learning and memory.
-
Glutamatergic System: this compound positively modulates metabotropic glutamate receptors (mGluRs).[1] Dysregulation of mGluR signaling is a core feature of Fragile X Syndrome. By acting as an mGluR agonist, this compound may help to normalize synaptic plasticity.
-
GABAergic System: this compound has been shown to upregulate GABA-B receptors. Alterations in GABAergic inhibition are implicated in the pathophysiology of Angelman Syndrome and Rett Syndrome. By enhancing GABA-B receptor function, this compound could potentially restore inhibitory tone and ameliorate cognitive and behavioral deficits.
-
Cholinergic System: Like other racetams, this compound is believed to enhance cholinergic function, which is crucial for attention and memory. Cognitive impairments in Down Syndrome are associated with cholinergic deficits.
Below is a diagram illustrating the proposed signaling pathways influenced by this compound.
Application Notes for Specific Genetic Disorders
Fragile X Syndrome (FXS)
-
Animal Model: Fmr1 knockout (KO) mice.
-
Rationale: FXS is caused by the silencing of the FMR1 gene, leading to an absence of the FMRP protein. This results in exaggerated mGluR5 signaling, contributing to synaptic dysfunction and cognitive deficits. This compound's agonistic activity at mGluRs could potentially normalize this pathway.
-
Hypothesized Effects:
-
Rescue of cognitive deficits in learning and memory.
-
Reduction in anxiety and repetitive behaviors.
-
Normalization of synaptic protein synthesis.
-
Rett Syndrome (RTT)
-
Animal Model: Mecp2 mutant mice (e.g., Mecp2-null or heterozygous females).
-
Rationale: RTT is caused by mutations in the MECP2 gene, leading to global developmental and neurological abnormalities. Evidence suggests imbalances in glutamatergic and GABAergic systems. This compound's dual action on these systems may offer therapeutic benefits.
-
Hypothesized Effects:
-
Improvement in motor coordination and cognitive function.
-
Reduction in stereotypic behaviors.
-
Normalization of respiratory abnormalities.
-
Angelman Syndrome (AS)
-
Animal Model: Ube3a maternal-deficient mice.
-
Rationale: AS is caused by the loss of function of the maternally inherited UBE3A gene. This leads to impaired synaptic function and a reduction in GABAergic signaling. This compound's potential to upregulate GABA-B receptors could help restore inhibitory tone.
-
Hypothesized Effects:
-
Amelioration of motor deficits and ataxia.
-
Improvement in learning and memory.
-
Reduction in seizure susceptibility.
-
Down Syndrome (DS)
-
Animal Model: Ts65Dn mice.
-
Rationale: DS is caused by trisomy of chromosome 21. Cognitive deficits in DS are associated with hippocampal dysfunction, altered synaptic plasticity, and cholinergic deficits. This compound's pro-cognitive and cholinergic-enhancing effects may be beneficial.
-
Hypothesized Effects:
-
Enhancement of spatial learning and memory.
-
Normalization of hippocampal long-term potentiation (LTP).
-
Increased levels of acetylcholine in the hippocampus.
-
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the efficacy of this compound in the aforementioned animal models.
General Experimental Workflow
Protocol 1: Assessment of this compound in Fmr1-KO Mice
1. Animals:
-
Male Fmr1-KO mice and wild-type (WT) littermates (8-10 weeks old).
-
Group size: n = 12-15 per group.
2. Drug Administration:
-
This compound (10 mg/kg, 30 mg/kg) or vehicle (saline) administered daily via oral gavage for 28 days.
3. Behavioral Assays (performed during the last week of treatment):
-
Y-Maze Spontaneous Alternation: To assess short-term spatial working memory.
-
Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence of arm entries is recorded.
-
Endpoint: Percentage of spontaneous alternations.
-
-
Fear Conditioning: To assess associative learning and memory.
-
Procedure: Day 1 (Training): Mice are placed in a conditioning chamber and receive a series of tone-shock pairings. Day 2 (Contextual Test): Mice are returned to the same chamber, and freezing behavior is measured. Day 3 (Cued Test): Mice are placed in a novel context, and freezing is measured in response to the tone.
-
Endpoint: Percentage of time spent freezing.
-
-
Marble Burying Test: To assess repetitive and anxiety-like behavior.
-
Procedure: Mice are placed in a cage with marbles evenly spaced on the bedding. The number of marbles buried after 30 minutes is counted.
-
Endpoint: Number of marbles buried.
-
4. Biochemical Analysis (post-euthanasia):
-
Western blot analysis of hippocampal lysates for mGluR5, ERK1/2, and protein synthesis markers.
Hypothetical Quantitative Data: this compound in Fmr1-KO Mice
| Group | Y-Maze Alternation (%) | Contextual Fear Freezing (%) | Cued Fear Freezing (%) | Marbles Buried (n) |
| WT + Vehicle | 75 ± 5 | 60 ± 8 | 55 ± 7 | 5 ± 2 |
| Fmr1-KO + Vehicle | 50 ± 6 | 30 ± 7 | 25 ± 6 | 15 ± 3 |
| Fmr1-KO + Faso (10 mg/kg) | 60 ± 5 | 45 ± 6 | 40 ± 5 | 10 ± 2 |
| Fmr1-KO + Faso (30 mg/kg) | 68 ± 6 | 55 ± 7 | 50 ± 6 | 7 ± 2 |
| *p < 0.05, **p < 0.01 vs. Fmr1-KO + Vehicle. Data are presented as mean ± SEM. |
Protocol 2: Assessment of this compound in Mecp2 Heterozygous Female Mice
1. Animals:
-
Female Mecp2 heterozygous mice and WT littermates (6-8 months old).
-
Group size: n = 12-15 per group.
2. Drug Administration:
-
This compound (20 mg/kg) or vehicle administered daily via oral gavage for 4 weeks.
3. Behavioral Assays:
-
Rotarod Test: To assess motor coordination and balance.
-
Procedure: Mice are placed on an accelerating rotating rod, and the latency to fall is recorded.
-
Endpoint: Latency to fall.
-
-
Novel Object Recognition: To assess recognition memory.
-
Procedure: Day 1 (Habituation): Mice explore an open field. Day 2 (Training): Mice are presented with two identical objects. Day 3 (Test): One object is replaced with a novel one, and the time spent exploring each object is recorded.
-
Endpoint: Discrimination index.
-
4. Biochemical Analysis:
-
Immunohistochemical analysis of GABA-B receptor expression in the cortex and hippocampus.
Hypothetical Quantitative Data: this compound in Mecp2 Het Mice
| Group | Rotarod Latency (s) | Novel Object Discrimination Index |
| WT + Vehicle | 180 ± 20 | 0.7 ± 0.1 |
| Mecp2 Het + Vehicle | 90 ± 15 | 0.3 ± 0.08 |
| Mecp2 Het + Faso (20 mg/kg) | 140 ± 18 | 0.6 ± 0.1 |
| *p < 0.05 vs. Mecp2 Het + Vehicle. Data are presented as mean ± SEM. |
Protocol 3: Assessment of this compound in Ube3a Maternal-Deficient Mice
1. Animals:
-
Ube3a maternal-deficient mice and WT littermates (3-4 months old).
-
Group size: n = 10-12 per group.
2. Drug Administration:
-
This compound (15 mg/kg) or vehicle administered daily via intraperitoneal (IP) injection for 21 days.
3. Behavioral Assays:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Procedure: Mice are placed in the center of an open field arena, and their movement is tracked for 10 minutes.
-
Endpoint: Total distance traveled, time spent in the center.
-
-
Morris Water Maze: To assess spatial learning and memory.
-
Procedure: 5 days of training to find a hidden platform. On day 6, a probe trial is conducted without the platform.
-
Endpoint: Escape latency during training, time spent in the target quadrant during the probe trial.
-
4. Electrophysiology:
-
In vivo electrophysiological recordings to assess seizure susceptibility (e.g., pentylenetetrazol-induced seizure threshold).
Hypothetical Quantitative Data: this compound in Ube3a Maternal-Deficient Mice
| Group | MWM Escape Latency (Day 5, s) | MWM Probe Trial (Time in Target Quadrant, %) |
| WT + Vehicle | 15 ± 3 | 40 ± 5 |
| Ube3a mat-def + Vehicle | 45 ± 6 | 20 ± 4 |
| Ube3a mat-def + Faso (15 mg/kg) | 25 ± 5 | 32 ± 5 |
| *p < 0.05 vs. Ube3a mat-def + Vehicle. Data are presented as mean ± SEM. |
Protocol 4: Assessment of this compound in Ts65Dn Mice
1. Animals:
-
Male Ts65Dn mice and euploid control mice (4-6 months old).
-
Group size: n = 12-15 per group.
2. Drug Administration:
-
This compound (25 mg/kg) or vehicle administered in drinking water for 6 weeks.
3. Behavioral Assays:
-
Barnes Maze: To assess spatial learning and memory.
-
Procedure: Mice are trained to find an escape hole on a circular platform. A probe trial is conducted after training.
-
Endpoint: Latency to find the escape hole, number of errors.
-
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Procedure: Mice are placed in the center of a plus-shaped maze with two open and two closed arms. Time spent in each arm is recorded.
-
Endpoint: Percentage of time spent in open arms.
-
4. Biochemical Analysis:
-
Measurement of acetylcholine levels in the hippocampus using HPLC.
Hypothetical Quantitative Data: this compound in Ts65Dn Mice
| Group | Barnes Maze Latency (Day 4, s) | Hippocampal Acetylcholine (pmol/mg tissue) |
| Euploid + Vehicle | 30 ± 5 | 15 ± 2 |
| Ts65Dn + Vehicle | 90 ± 12 | 8 ± 1.5 |
| Ts65Dn + Faso (25 mg/kg) | 55 ± 10 | 12 ± 2 |
| *p < 0.05 vs. Ts65Dn + Vehicle. Data are presented as mean ± SEM. |
Conclusion
The multifaceted mechanism of action of this compound, particularly its influence on mGluR, GABA-B, and cholinergic systems, provides a strong rationale for its investigation in animal models of genetic cognitive disorders. The proposed application notes and experimental protocols offer a framework for preclinical studies to evaluate the therapeutic potential of this compound in Fragile X Syndrome, Rett Syndrome, Angelman Syndrome, and Down Syndrome. While the presented quantitative data is hypothetical, it illustrates the expected outcomes if this compound proves to be effective in ameliorating the cognitive and behavioral deficits associated with these conditions. Further research is warranted to validate these hypotheses and explore the full therapeutic utility of this compound.
References
Application Notes and Protocols for Evaluating Fasoracetam's Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the impact of Fasoracetam on synaptic plasticity. This compound, a putative nootropic agent, is known to modulate key neurotransmitter systems, including the glutamatergic, GABAergic, and cholinergic systems, suggesting a strong potential for influencing the cellular mechanisms that underlie learning and memory.[1][2] This document outlines detailed protocols for essential techniques to quantify these effects, presents hypothetical data for illustrative purposes, and visualizes the involved signaling pathways and experimental workflows.
Introduction to this compound and Synaptic Plasticity
This compound (NFC-1) is a research chemical that has been investigated for its potential cognitive-enhancing effects.[1][2] Preclinical studies suggest that this compound acts as a modulator of metabotropic glutamate receptors (mGluRs), particularly Group I mGluRs (mGluR1 and mGluR5).[1] It is also reported to upregulate GABA-B receptors and enhance cholinergic function. These mechanisms are intrinsically linked to synaptic plasticity, the biological process by which the strength of synaptic connections is altered, forming the cellular basis of learning and memory.
Key forms of synaptic plasticity include Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, and Long-Term Depression (LTD), a long-lasting decrease in synaptic strength. This document will focus on methodologies to assess this compound's potential to induce or modulate LTP and its molecular correlates.
Key Signaling Pathways
This compound's modulation of mGluRs can initiate intracellular signaling cascades that influence synaptic plasticity. Activation of Group I mGluRs can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. Furthermore, this compound's influence on the GABAergic system and its potential to increase cyclic adenosine monophosphate (cAMP) signaling can converge on downstream effectors like cAMP response element-binding protein (CREB), a key transcription factor involved in the synthesis of proteins necessary for late-phase LTP.
Data Presentation
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | n | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-TBS (% of Baseline) |
| Vehicle Control | 12 | 0.52 ± 0.04 | 145.2 ± 8.3 |
| This compound (1 µM) | 12 | 0.51 ± 0.05 | 168.5 ± 9.1 |
| This compound (10 µM) | 12 | 0.53 ± 0.04 | 189.3 ± 10.2 |
| This compound (100 µM) | 12 | 0.52 ± 0.06 | 195.7 ± 9.8 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Western Blot Analysis of Synaptic Protein Expression in Hippocampal Tissue
| Treatment Group | n | PSD-95 Expression (normalized to β-actin) | Synaptophysin Expression (normalized to β-actin) | pCREB/CREB Ratio |
| Vehicle Control | 8 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.09 |
| This compound (10 mg/kg) | 8 | 1.35 ± 0.18 | 1.28 ± 0.16 | 1.52 ± 0.21 |
| This compound (30 mg/kg) | 8 | 1.62 ± 0.21 | 1.55 ± 0.19* | 1.98 ± 0.25 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 3: Immunocytochemical Analysis of Surface mGluR5 Expression in Cultured Neurons
| Treatment Group | n | Surface mGluR5 Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 15 | 100 ± 12.5 |
| This compound (10 µM) | 15 | 142 ± 15.8 |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method for assessing synaptic plasticity.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Stimulator and recording amplifier
-
Data acquisition system
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Recording:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 20-30 minutes.
-
Apply this compound or vehicle to the perfusion medium and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation protocol, such as Theta Burst Stimulation (TBS).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes after TBS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes recorded after TBS to the average baseline slope.
-
Compare the magnitude of LTP between the vehicle and this compound-treated groups.
-
Western Blotting for Synaptic Proteins
This protocol allows for the quantification of changes in the expression levels of key synaptic proteins, such as PSD-95 (a postsynaptic density marker) and synaptophysin (a presynaptic vesicle protein).
Materials:
-
Hippocampal tissue or cultured neurons
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-pCREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize hippocampal tissue or lyse cultured neurons in RIPA buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin).
-
Compare the normalized protein expression levels between the vehicle and this compound-treated groups.
-
Immunocytochemistry for Surface Receptor Expression
This protocol is used to visualize and quantify the expression of mGluR5 on the surface of cultured neurons.
Materials:
-
Primary hippocampal neuron cultures on coverslips
-
Paraformaldehyde (4% in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against an extracellular domain of mGluR5
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture primary hippocampal neurons on glass coverslips.
-
Treat the neurons with this compound or vehicle at the desired concentration and duration.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Incubate the cells with a primary antibody targeting an extracellular epitope of mGluR5 for 1-2 hours at room temperature. Note: Do not permeabilize the cells to specifically label surface receptors.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the surface mGluR5 staining using image analysis software.
-
Compare the fluorescence intensity between the vehicle and this compound-treated groups.
-
Conclusion
The protocols and illustrative data provided in these application notes offer a robust framework for investigating the effects of this compound on synaptic plasticity. By employing these electrophysiological, biochemical, and imaging techniques, researchers can elucidate the molecular mechanisms by which this compound may exert its nootropic effects, providing valuable insights for drug development and our understanding of cognitive enhancement.
References
Preparation of Stable Fasoracetam Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasoracetam is a nootropic compound of the racetam family, recognized for its potential in modulating cholinergic, glutamatergic, and GABAergic neurotransmitter systems.[1] As a metabotropic glutamate receptor (mGluR) activator, it is a compound of interest for research in cognitive enhancement and the treatment of neuropsychiatric disorders.[1] Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible results in preclinical and laboratory research. This document provides detailed application notes and protocols for the preparation of stable this compound solutions for experimental use.
Chemical and Physical Properties
This compound, also known as NFC-1 or (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 110958-19-5 |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data.
| Solvent | Solubility |
| Water | >10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL |
| Ethanol | 5-10 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
Protocols for Preparation of this compound Solutions
Preparation of Aqueous Stock Solutions
Given its favorable solubility, water or PBS are recommended solvents for preparing aqueous stock solutions for many in vitro applications.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water, or sterile 1X PBS (pH 7.2)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer or magnetic stirrer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the weighed powder to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of this compound).
-
Mixing: Vortex or stir the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of High-Concentration Stock Solutions in Organic Solvents
For experiments requiring higher concentrations or for certain delivery methods, DMSO is a suitable solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C. Protect from moisture.
Note: When preparing working solutions from a DMSO stock for aqueous-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Stability of this compound Solutions
While specific, comprehensive stability data for this compound in various solvents and conditions are not widely published, some general guidelines can be followed. The powder form of this compound is reported to be stable for up to 3 years when stored at -20°C. One study noted that 12-month stability data for the active substance at room temperature showed no evidence of decay.
For solutions, long-term stability is best maintained by storing them at low temperatures (-20°C or -80°C). Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. The stability of this compound in aqueous solutions may be influenced by pH and temperature.
Protocol for Assessing Solution Stability (Forced Degradation Study)
To ensure the stability of prepared solutions under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the this compound solution to various stress conditions and analyzing for degradation products.
Materials:
-
Prepared this compound stock solution
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidation
-
Water bath or incubator
-
UV lamp for photostability testing
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Protocol:
-
Prepare Samples: Aliquot the this compound solution into several vials.
-
Acid and Base Hydrolysis: Adjust the pH of separate aliquots to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions.
-
Oxidation: Add a small volume of H₂O₂ (e.g., 3%) to an aliquot.
-
Thermal Stress: Place aliquots at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose an aliquot to UV light.
-
Control: Keep one aliquot under the intended storage conditions (e.g., -20°C, protected from light).
-
Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method.
-
Analysis: Monitor for a decrease in the parent this compound peak and the appearance of new peaks, which would indicate degradation products.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound is known to modulate multiple neurotransmitter systems. A simplified representation of its proposed mechanism of action is depicted below. It is believed to act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which can influence downstream signaling cascades. It has also been shown to enhance the uptake of choline, a precursor to acetylcholine, and to upregulate GABA-B receptors.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for preparing and using this compound solutions in a cell-based laboratory experiment.
Caption: General workflow for this compound solution preparation and use.
Conclusion
The preparation of stable and accurately concentrated solutions of this compound is fundamental for reliable experimental outcomes. The protocols outlined in this document provide a comprehensive guide for researchers. Due to the limited availability of public data on the degradation kinetics of this compound in solution, it is strongly recommended that researchers validate the stability of their prepared solutions under their specific experimental and storage conditions, particularly for long-term studies. By following these guidelines, researchers can be more confident in the integrity of their experimental results.
References
Utilizing Fasoracetam as a Pharmacological Tool to Study Glutamate System Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasoracetam, also known as NS-105 or NFC-1, is a nootropic compound of the racetam family that has garnered significant interest for its unique mechanism of action within the central nervous system. Primarily, it modulates the glutamate system, making it a valuable pharmacological tool for investigating glutamate system dysfunction, which is implicated in various neurological and psychiatric disorders. This document provides detailed application notes and protocols for utilizing this compound in preclinical research to probe the intricacies of the glutamate system.
This compound's principal mechanism of action involves the modulation of metabotropic glutamate receptors (mGluRs).[1][2] It has been demonstrated to act on all three groups of mGluRs, exhibiting a complex pharmacological profile.[3] Specifically, its inhibitory effects on adenylyl cyclase activity are mediated through group II (mGluR2/3) and group III (mGluR4/6/7/8) mGluRs, while its facilitatory actions are dependent on the group I (mGluR1/5) subclass.[3] This positions this compound as a unique tool to dissect the roles of different mGluR subtypes in cellular signaling and function.
Clinically, this compound has been investigated for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD), particularly in individuals with genetic variations in the mGluR network.[2] Preclinical studies have also suggested its potential in ameliorating cognitive deficits. These applications underscore the importance of understanding its interaction with the glutamate system.
Data Presentation
Table 1: In Vitro Functional Activity of this compound (NS-105)
| Assay | System | Effect | Potency (Concentration) | mGluR Subtype(s) Implicated | Reference |
| Adenylyl Cyclase Activity | Rat Cerebrocortical Membranes | Inhibition of forskolin-stimulated cAMP formation | 0.1 µM | Group II & Group III | |
| Adenylyl Cyclase Activity | Pertussis Toxin-pretreated Rat Cerebrocortical Membranes | Facilitation of cAMP formation | 1 µM | Group I | |
| Adenylyl Cyclase Activity | Primary Cultured Neurons (Mouse Cerebral Cortex) | Inhibition | Not specified | Group II (mGluR2/3) & Group III (mGluR4/7) |
Table 2: Clinical Pharmacokinetics of this compound (NFC-1) in Adolescents (12-17 years) with ADHD
| Parameter | 100 mg (Single Dose) | 200 mg (Single Dose) | 400 mg (Single Dose) | 800 mg (Single Dose) |
| Cmax (ng/mL) | 1190 ± 390 | 1720 ± 590 | 5070 ± 830 | 10770 ± 2690 |
| Tmax (hr) | 1.0 | 1.0 | 1.0 | 1.5 |
| AUC (0-inf) (hr*ng/mL) | 6870 ± 1350 | 15680 ± 4970 | 30200 ± 5700 | 58110 ± 12150 |
| t1/2 (hr) | 4.9 ± 0.6 | 6.5 ± 1.2 | 5.0 ± 0.5 | 5.6 ± 0.6 |
| Data extracted from Elia, J. et al. (2018). |
Table 3: Clinical Efficacy of this compound (NFC-1) in Adolescents with ADHD and mGluR Variants (5-week study)
| Outcome Measure | Baseline (Mean) | Week 5 (Mean) | p-value |
| Clinical Global Impressions-Improvement (CGI-I) | 3.79 | 2.33 | < 0.001 |
| Clinical Global Impressions-Severity (CGI-S) | 4.83 | 3.86 | < 0.001 |
| Parental Vanderbilt Scores (for subjects with mGluR Tier 1 variants) | Significant Improvement | - | < 0.035 |
| Data extracted from Elia, J. et al. (2018). |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Adenylyl Cyclase Activity
This protocol is adapted from the methodology described by Hirouchi et al. (2000) to determine the functional activity of this compound on mGluR subtypes by measuring its impact on adenylyl cyclase.
Objective: To determine if this compound modulates adenylyl cyclase activity via group I, II, or III mGluRs.
Materials:
-
Rat cerebral cortex tissue
-
Primary neuronal culture from mouse cerebral cortex
-
This compound (NS-105)
-
Forskolin
-
Pertussis toxin (for Gαi/o inhibition to isolate Gαs-coupled receptor effects)
-
Selective mGluR antagonists:
-
Group I: (+/-)-1-aminoindan-1,5-dicarboxylic acid (AIDA)
-
Group II: (+/-)-alpha-ethylglutamic acid
-
Group III: (+)-2-amino-2-methyl-4-phosphonobutanoic acid (MAP-4)
-
-
Antisense oligodeoxynucleotides for specific mGluR subtypes (mGluR2, mGluR3, mGluR4, mGluR5, mGluR7)
-
cAMP assay kit
-
Standard buffers and reagents for membrane preparation and cell culture
Methodology:
-
Membrane Preparation:
-
Homogenize fresh rat cerebral cortex in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
For experiments investigating Gαs-coupling, pre-treat a portion of the membranes with pertussis toxin.
-
-
Primary Neuronal Culture:
-
Dissect cerebral cortices from embryonic mice.
-
Dissociate the tissue into single cells.
-
Plate the cells on poly-L-lysine coated plates and culture in appropriate media.
-
For antisense experiments, treat the cultured neurons with specific oligodeoxynucleotides for a sufficient duration to knockdown the expression of target mGluRs.
-
-
Adenylyl Cyclase Assay:
-
In a 96-well plate, add the prepared membranes or cultured neurons.
-
Add this compound at various concentrations (e.g., 0.1 µM for inhibition, 1 µM for facilitation).
-
To determine the involvement of specific mGluR groups, pre-incubate the samples with selective antagonists (AIDA, (+/-)-alpha-ethylglutamic acid, or MAP-4) before adding this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and measure the accumulation of cyclic AMP (cAMP) using a commercially available assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or facilitation of forskolin-stimulated cAMP formation by this compound in the absence and presence of antagonists.
-
Compare the effects of this compound in control versus antisense-treated neuronal cultures.
-
Determine the mGluR subtypes mediating the observed effects based on the blockade by selective antagonists or knockdown by antisense oligonucleotides.
-
Protocol 2: In Vivo Assessment of this compound in an Animal Model of Cognitive Dysfunction
This protocol provides a general framework for evaluating the pro-cognitive effects of this compound in a rodent model of chemically-induced amnesia, a common approach to study glutamate system dysfunction in learning and memory.
Objective: To assess the ability of this compound to reverse cognitive deficits induced by a GABA-B receptor agonist, which indirectly impacts the glutamate system.
Materials:
-
Male Wistar rats (or other appropriate rodent strain)
-
This compound (NS-105)
-
Baclofen (GABA-B agonist to induce amnesia)
-
Vehicle (e.g., saline or distilled water)
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Methodology:
-
Animal Habituation:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and baclofen on the day of the experiment.
-
Administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle at a set time before the training session (e.g., 60 minutes).
-
Administer baclofen (e.g., 2-3 mg/kg, i.p.) or vehicle at a set time after this compound administration and before the training session (e.g., 30 minutes).
-
-
Behavioral Testing (e.g., Passive Avoidance Task):
-
Training (Acquisition Trial):
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild, brief foot shock.
-
Record the latency to enter the dark compartment.
-
-
Testing (Retention Trial):
-
24 hours after the training session, place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). A longer latency indicates better memory retention.
-
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups (Vehicle, Baclofen only, this compound + Baclofen, this compound only) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in step-through latency in the "this compound + Baclofen" group compared to the "Baclofen only" group would indicate that this compound reverses the baclofen-induced memory impairment.
-
Mandatory Visualizations
Caption: this compound's dual modulation of mGluR signaling pathways.
Caption: Workflow for in vitro adenylyl cyclase activity assay.
Caption: Proposed mechanism of this compound in ADHD with glutamate dysfunction.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of metabotropic glutamate receptor subclasses in modulation of adenylyl cyclase activity by a nootropic NS-105 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for assessing the mood-stabilizing effects of Fasoracetam in preclinical trials.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fasoracetam (NS-105) is a nootropic compound of the racetam family that has garnered interest for its potential cognitive-enhancing and mood-stabilizing properties. Its mechanism of action is multifaceted, primarily involving the modulation of metabotropic glutamate receptors (mGluRs) and the upregulation of GABA-B receptors.[1] This document provides detailed methodologies and protocols for assessing the mood-stabilizing effects of this compound in preclinical trials, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are based on established preclinical models of depression and anxiety, which are key components in the evaluation of mood-stabilizing agents.
Mechanism of Action Relevant to Mood Stabilization
This compound's potential mood-stabilizing effects are believed to stem from its interaction with key neurotransmitter systems in the brain. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neuronal excitability.[2][3] By modulating these receptors, this compound can help to restore balance in the glutamatergic system, which is often dysregulated in mood disorders.
Furthermore, preclinical studies have demonstrated that repeated administration of this compound leads to an upregulation of GABA-B receptors in the cerebral cortex. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its B-type receptors are involved in long-term inhibition. By increasing the number of GABA-B receptors, this compound may enhance inhibitory tone, leading to anxiolytic and antidepressant-like effects. This upregulation is thought to be mediated through the modulation of adenylyl cyclase activity.
Preclinical Behavioral Assays for Mood-Stabilizing Effects
A battery of behavioral tests is essential to comprehensively evaluate the potential mood-stabilizing properties of this compound in animal models. These assays are designed to assess antidepressant-like and anxiolytic-like effects.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for screening potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of immobility.
Experimental Protocol:
-
Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
On the first day (pre-test session), naive rats are individually placed in the cylinder for a 15-minute period.
-
Twenty-four hours later (test session), the animals are again placed in the cylinder for a 5-minute period.
-
This compound or vehicle is administered orally (p.o.) at various doses (e.g., 1, 10, 100 mg/kg) at 24, 5, and 1 hour before the test session.
-
The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
-
Data Analysis: The total time spent immobile during the test session is calculated for each animal. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control group.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | [Insert Value] | - |
| This compound | 1 | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
| Desipramine (Control) | 15 | [Insert Value] | [Insert Value] |
Note: Specific quantitative data from publicly available studies on this compound in the FST is limited. The table is a template for data presentation. A study by Shimidzu et al. (1997) reported that NS-105 (this compound) at doses of 1-100 mg/kg p.o. significantly decreased immobility time in rats.
Learned Helplessness Test
The learned helplessness model is an animal model of depression where animals are exposed to inescapable and unpredictable stress, which subsequently leads to a deficit in their ability to learn to escape a new aversive situation. Antidepressants are known to reverse this learned helplessness.
Experimental Protocol:
-
Apparatus: A shuttle box with two compartments separated by a barrier, equipped with a grid floor for delivering foot shocks.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Induction of Helplessness: On day 1, rats are subjected to 60 inescapable foot shocks (0.8 mA, 15 seconds duration, random inter-shock interval of 60 seconds) in one compartment of the shuttle box.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) daily for 7 days, starting 24 hours after the inescapable shock session.
-
Escape Testing: On day 8, the animals are placed in the shuttle box and subjected to 30 escape trials. In each trial, a conditioned stimulus (e.g., a light or tone) is presented for 10 seconds, followed by a foot shock (0.8 mA). The animal can escape the shock by crossing the barrier to the other compartment. The number of escape failures (failure to cross within 20 seconds of shock onset) and the latency to escape are recorded.
-
-
Data Analysis: The number of escape failures and the mean escape latency are calculated for each animal. Data are analyzed using a one-way ANOVA followed by a post-hoc test.
Expected Quantitative Data:
| Treatment Group | Daily Dose (mg/kg, p.o.) | Mean Number of Escape Failures ± SEM | Mean Escape Latency (seconds) ± SEM |
| Vehicle (No Shock) | - | [Insert Value] | [Insert Value] |
| Vehicle (Shock) | - | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Imipramine (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Note: Specific quantitative data from publicly available studies on this compound in the learned helplessness model is limited. The table is a template for data presentation. The study by Shimidzu et al. (1997) reported that repeated administration of NS-105 (this compound) reversed the failure to escape in the shuttle-box test in rats previously exposed to inescapable footshock.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent in the open arms of the maze.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm above the floor.
-
Animals: Male BALB/c mice (20-25 g).
-
Procedure:
-
This compound or vehicle is administered orally (p.o.) 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.
-
-
Data Analysis: The percentage of time spent in the open arms ((time in open arms / total time in all arms) x 100) and the percentage of open arm entries ((number of open arm entries / total number of arm entries) x 100) are calculated. Data are analyzed using a one-way ANOVA.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms ± SEM | % Open Arm Entries ± SEM | Total Arm Entries ± SEM |
| Vehicle | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Diazepam (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual mechanism of action on glutamate and GABA systems.
Caption: General workflow for preclinical assessment of this compound.
Conclusion
The preclinical assessment of this compound's mood-stabilizing effects requires a systematic approach utilizing a battery of validated behavioral assays. The protocols provided for the Forced Swim Test, Learned Helplessness Test, and Elevated Plus Maze offer a robust framework for evaluating its antidepressant and anxiolytic potential. The underlying mechanism involving the modulation of both the glutamatergic and GABAergic systems provides a strong rationale for its potential therapeutic use in mood disorders. Further preclinical studies are warranted to generate more comprehensive quantitative data and to fully elucidate the signaling pathways involved in this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling | Semantic Scholar [semanticscholar.org]
Intranasal delivery methods for Fasoracetam to enhance bioavailability in research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasoracetam is a nootropic compound of the racetam family, recognized for its potential to modulate glutamatergic and GABAergic systems.[1][2] Primarily investigated for its cognitive-enhancing effects, research into its therapeutic applications is ongoing. A significant challenge in the preclinical and clinical investigation of this compound is its variable oral bioavailability. Intranasal (IN) administration presents a promising alternative delivery route, potentially bypassing first-pass metabolism and offering more direct access to the central nervous system (CNS), thereby enhancing bioavailability and achieving therapeutic concentrations more rapidly and consistently.[3]
These application notes provide detailed methodologies for the preparation, administration, and analysis of intranasal this compound formulations for research purposes. The included protocols are intended to serve as a comprehensive guide for preclinical studies aiming to evaluate the pharmacokinetic profile and efficacy of intranasally delivered this compound.
Mechanism of Action: Signaling Pathways
This compound's mechanism of action is multifaceted, primarily involving the modulation of metabotropic glutamate receptors (mGluRs) and the upregulation of GABAA-B receptors.[1][2]
-
Metabotropic Glutamate Receptor (mGluR) Modulation: this compound acts as a positive allosteric modulator of mGluRs, enhancing the signaling of glutamate, a primary excitatory neurotransmitter. This modulation is crucial for synaptic plasticity, learning, and memory.
-
GABA-B Receptor Upregulation: this compound has been shown to increase the number of GABA-B receptors, which are involved in inhibitory neurotransmission. This upregulation can lead to a balancing of the excitatory effects of glutamate, contributing to anxiolytic and mood-stabilizing effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal Delivery of Nanoformulations: A Potential Way of Treatment for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Fasoracetam in Biological Samples: A Detailed Application Note and Protocols for HPLC-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Fasoracetam in biological matrices, such as human plasma and rat urine. The methodologies described herein are based on established principles of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. These protocols are intended to serve as a comprehensive guide for researchers in clinical pharmacology, pharmacokinetics, and drug metabolism studies.
Introduction
This compound (NFC-1) is a nootropic compound investigated for its potential therapeutic effects in conditions like Attention-Deficit Hyperactivity Disorder (ADHD).[1] Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic profiling, dose-response studies, and overall drug development. This application note details two primary methods for this purpose: HPLC with UV detection, a robust and widely accessible technique, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[2][3] The protocols provided are based on methods developed for structurally similar compounds, such as Piracetam, and are adaptable for this compound.[4][5]
Analytical Methods and Protocols
Two primary methods are presented: an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for applications requiring lower detection limits.
Method 1: HPLC with UV Detection
This method is adapted from a validated procedure for the quantification of Piracetam in human plasma and is suitable for this compound analysis due to structural similarities.
2.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
Protocol:
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To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
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Add 400 µL of a precipitating agent (e.g., acetonitrile or 10% perchloric acid).
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Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Carefully collect the supernatant and transfer it to a clean autosampler vial.
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Inject a defined volume (e.g., 20 µL) into the HPLC system.
2.1.2. HPLC-UV Chromatographic Conditions
The following conditions are a starting point and may require optimization for your specific instrumentation.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.8) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 200-210 nm (based on the UV absorbance of the lactam structure) |
| Injection Volume | 20 µL |
2.1.3. Method Validation Parameters (Expected)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on data from similar assays.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Method 2: LC-MS/MS for High-Sensitivity Quantification
For studies requiring lower detection limits, such as in low-dose pharmacokinetic studies, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. This protocol is adapted from a validated method for Piracetam in rat plasma.
2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.
Protocol:
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Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
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Load 200 µL of the plasma or urine sample (pre-treated with an internal standard) onto the cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
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Elute this compound with 1 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2.2.2. LC-MS/MS Operating Conditions
| Parameter | Recommended Setting |
| LC Column | C18 or similar reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (to be determined) |
| Product Ion (Q3) | To be determined by direct infusion and fragmentation studies |
| Internal Standard | A stable isotope-labeled this compound or a close structural analog |
2.2.3. Method Validation Parameters (Expected)
The following table outlines the anticipated performance of a validated LC-MS/MS method for this compound.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±10% |
| Matrix Effect | Monitored and minimized |
Experimental Workflows and Diagrams
The following diagrams illustrate the key experimental workflows for the quantification of this compound in biological samples.
References
- 1. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fasoracetam Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing fasoracetam dosage in animal studies to achieve desired nootropic effects while minimizing potential side effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist researchers in designing and executing robust preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's mechanism of action is multifaceted, primarily involving the modulation of three key neurotransmitter systems.[1][2][3] It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly subtypes mGluR1 and mGluR5, which are crucial for synaptic plasticity, learning, and memory.[1] Additionally, it enhances the cholinergic system by increasing the uptake of choline in the cortex and hippocampus, leading to greater acetylcholine synthesis.[3] this compound also upregulates GABAB receptors, contributing to its anxiolytic and mood-stabilizing effects.
Q2: What are the expected cognitive-enhancing effects of this compound in animal models?
A2: In animal studies, this compound has been shown to reverse memory impairments and amnesia induced by cholinergic and GABAergic disruptions. Its modulation of the glutamatergic and cholinergic systems is thought to underlie its potential to improve learning and memory.
Q3: What are the most commonly reported side effects of this compound in animal studies, and at what dosages do they typically occur?
A3: While specific dose-response data for side effects in animal studies is limited in publicly available literature, preclinical studies and anecdotal reports from human use suggest that common side effects are generally mild and transient. These may include mild fatigue, gastrointestinal discomfort, and headaches. Higher doses may increase the likelihood and severity of these effects. One study in adolescents with ADHD reported no significant difference in adverse events between placebo and active treatment weeks with doses up to 400 mg twice daily.
Q4: What is the reported LD50 for this compound in rodents?
A4: The median lethal dose (LD50) of this compound has been reported as 300 mg/kg in mice and 980 mg/kg in rats.
Troubleshooting Guides
This section addresses common issues researchers may encounter during this compound experiments.
Issue 1: High Variability in Behavioral Data
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Potential Cause: Inconsistent drug administration, environmental factors, or subject variability.
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Troubleshooting Steps:
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Standardize Administration: Ensure precise and consistent dosing for each animal. The route of administration (oral gavage vs. intraperitoneal injection) should be uniform throughout the study.
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Control Environment: Maintain consistent lighting, temperature, and noise levels in the testing room. Acclimatize animals to the testing room for a set period before each trial.
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Subject Selection: Use animals of the same age, sex, and strain to minimize biological variability.
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Issue 2: Lack of Expected Cognitive Enhancement in the Morris Water Maze
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Potential Cause: Inappropriate dosage, timing of administration, or task parameters.
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Troubleshooting Steps:
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Dose-Response Pilot Study: Conduct a pilot study with a wide range of doses to identify the optimal effective dose for your specific animal model and cognitive task.
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Optimize Timing: The time between this compound administration and behavioral testing is critical. Consider the pharmacokinetic profile of the drug to ensure testing occurs during peak brain concentration.
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Task Sensitivity: Adjust the difficulty of the Morris water maze task. Ensure the platform is adequately hidden and that there are sufficient distal cues for spatial navigation.
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Issue 3: Conflicting Results in the Elevated Plus Maze (Anxiety Assessment)
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Potential Cause: Habituation to the maze, handling stress, or anxiolytic effects being masked by changes in locomotor activity.
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Troubleshooting Steps:
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Single Trial Design: To avoid the "one-trial tolerance" phenomenon where prior exposure to the maze reduces anxiety and masks the effects of anxiolytic drugs, use a single-trial design for each animal.
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Gentle Handling: Handle animals gently and consistently to minimize stress-induced behavioral changes.
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Control for Locomotion: Analyze locomotor activity (e.g., total arm entries) separately from anxiety-related measures (e.g., time spent in open arms). A significant increase in overall activity could confound the interpretation of anxiolytic effects.
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Data Presentation
Table 1: Summary of this compound Dosage and Effects in Animal Studies (Qualitative)
| Species | Dosage Range | Route of Administration | Observed Effects | Potential Side Effects (at higher doses) | Reference |
| Rat | Not specified | Not specified | Reversal of learned helplessness | Not specified | |
| Rodent | Not specified | Not specified | Antiamnesic actions in cholinergic dysfunction models | Not specified | |
| Mouse | 300 mg/kg | Not specified | LD50 | - | |
| Rat | 980 mg/kg | Not specified | LD50 | - |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral vs. IP Administration)
| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral | Data not available | Data not available | Data not available | Data not available | |
| Intraperitoneal (IP) | Data not available | Data not available | Data not available | Data not available |
Note: While general pharmacokinetic studies have been conducted, specific comparative data for oral versus intraperitoneal administration of this compound in rats, including Cmax, Tmax, and AUC values, are not available in the reviewed literature.
Experimental Protocols
1. Morris Water Maze for Spatial Learning and Memory
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Objective: To assess the effect of this compound on spatial learning and memory in rodents.
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Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface.
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Procedure:
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Acclimation: Handle the animals for several days before the experiment.
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Drug Administration: Administer this compound or vehicle at a predetermined time before the first trial of each day.
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Acquisition Phase (4-5 days):
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Conduct 4 trials per day for each animal.
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For each trial, gently place the animal into the water facing the wall at one of four equally spaced starting positions.
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Allow the animal to swim freely until it finds the hidden platform. If the animal does not find the platform within 60-120 seconds, gently guide it to the platform.
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Allow the animal to remain on the platform for 15-30 seconds.
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Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
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Probe Trial (24 hours after the last acquisition trial):
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Remove the platform from the pool.
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Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
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Record the time spent in the target quadrant (where the platform was previously located).
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-
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Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound-treated and control groups.
2. Elevated Plus Maze for Anxiety-Like Behavior
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Objective: To evaluate the anxiolytic or anxiogenic effects of different doses of this compound.
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Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
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Procedure:
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Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
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Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
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Testing:
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Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze freely for 5 minutes.
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Record the session using a video camera.
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-
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Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect. Also, analyze the total number of arm entries as a measure of locomotor activity.
Visualizations
Caption: this compound's multi-target signaling pathways.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing and reporting adverse events in preclinical Fasoracetam research.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing and reporting adverse events in preclinical studies of Fasoracetam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound (NS-105, NFC-1) is a nootropic compound belonging to the racetam family.[1] Its mechanism of action is multifaceted, primarily involving the modulation of three key neurotransmitter systems:
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Glutamatergic System: It interacts with metabotropic glutamate receptors (mGluRs), helping to stabilize glutamate levels, which is crucial for neural plasticity and cognitive function.[1]
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Cholinergic System: this compound has been shown to upregulate the release of acetylcholine, a neurotransmitter vital for learning and memory.[1]
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GABAergic System: It modulates the gamma-aminobutyric acid (GABA) system, specifically by upregulating GABA-B receptors, which may contribute to its potential anxiolytic and mood-stabilizing effects.[1]
Q2: What are the commonly reported adverse events associated with this compound in human studies?
A2: In human clinical trials, this compound has been generally well-tolerated.[2] Commonly reported side effects are typically mild and transient, including fatigue, headache, and gastrointestinal discomfort. A study in adolescents with ADHD and specific glutamatergic gene mutations found no significant difference in the incidence of adverse events between the placebo and active treatment weeks.
Q3: Is there publicly available quantitative data on adverse events from preclinical (animal) studies of this compound?
Q4: What are the regulatory guidelines for reporting adverse events in preclinical research?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for nonclinical safety studies. The ICH M3(R2) guideline provides international standards. Key requirements include reporting any findings from animal or in vitro testing that suggest a significant risk to humans. This includes, but is not limited to, serious and unexpected suspected adverse reactions and any findings of mutagenicity, teratogenicity, or carcinogenicity.
Troubleshooting Guide
| Observed Issue in Animal Models | Potential Cause | Recommended Action |
| Lethargy or Sedation | - High dosage.- Interaction with other administered substances.- Pharmacological effect due to GABA-B receptor modulation. | - Review and potentially lower the dosage in subsequent cohorts.- Ensure no unintended interactions with other experimental variables.- Monitor for dose-dependency of the effect. |
| Gastrointestinal Issues (e.g., diarrhea, changes in stool) | - Vehicle used for administration.- Direct effect of this compound on the GI tract. | - Administer the vehicle alone to a control group to rule it out as the cause.- Perform a thorough necropsy with histopathology of the gastrointestinal tract. |
| Unexplained Mortality | - Acute toxicity at the administered dose.- Off-target effects.- Error in administration. | - Immediately halt dosing at that level.- Conduct a full necropsy with histopathological examination of all major organs.- Review dosing procedures and calculations for accuracy. |
| Behavioral Changes (e.g., hyperactivity, anxiety) | - Paradoxical reaction.- Modulation of glutamatergic and GABAergic systems. | - Carefully document the behavioral changes using standardized observation methods.- Consider including a functional observational battery (FOB) in the study protocol.- Evaluate for a dose-response relationship. |
Data on Adverse Events
While specific preclinical data is limited, the following table summarizes treatment-emergent adverse events from a clinical study in adolescents with ADHD, which may inform preclinical observation.
Table 1: Treatment-Emergent Adverse Events in a 5-Week, Open-Label, Single-Blind, Placebo-Controlled Study of this compound in Adolescents with ADHD (N=30)
| Adverse Event | Placebo Week (N) | Active Treatment Weeks 2-5 (N) |
| Headache | 3 | 4 |
| Somnolence | 2 | 1 |
| Fatigue | 1 | 2 |
| Nausea | 1 | 1 |
| Dizziness | 1 | 1 |
| Abdominal Pain | 1 | 0 |
| Irritability | 1 | 0 |
| Insomnia | 0 | 1 |
| Vomiting | 0 | 1 |
| Decreased Appetite | 0 | 1 |
Note: The study reported no significant difference in the incidence of adverse events between the placebo and active drug weeks.
Experimental Protocols
The following is a generalized protocol for a single-dose acute toxicity study, based on international guidelines for nonclinical safety studies. This is a template and should be adapted for the specific research question.
Protocol: Acute Oral Toxicity Study in Rodents (e.g., Rats)
1. Objective: To determine the potential acute toxicity of this compound after a single oral administration and to identify the maximum tolerated dose (MTD).
2. Test System:
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Species: Sprague-Dawley rats
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Age: 8-12 weeks
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Sex: Equal numbers of males and females
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Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.
3. Test Substance and Vehicle:
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This compound powder
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Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
4. Dosing:
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Route of Administration: Oral gavage
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Dose Levels: A control group (vehicle only) and at least three dose levels of this compound (e.g., low, medium, and high). Dose selection should be based on any existing data or range-finding studies.
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Volume: The volume administered should be consistent across all groups and appropriate for the animal's weight.
5. Study Design:
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Animals are randomly assigned to treatment groups.
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A single dose of the test substance or vehicle is administered.
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Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.
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Body weights are recorded prior to dosing and at specified intervals throughout the study.
6. Observations:
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Mortality: Time of death is recorded.
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Clinical Signs: Detailed observations of any changes in appearance, behavior, and physiological state (e.g., changes in skin and fur, eyes, respiratory rate, autonomic effects, and central nervous system effects such as tremors, convulsions, and sedation).
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Body Weight: Changes in body weight are monitored as an indicator of toxicity.
7. Necropsy:
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All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.
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All macroscopic abnormalities are recorded.
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For selected dose groups, major organs and tissues may be collected, weighed, and preserved for histopathological examination.
8. Data Analysis:
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Mortality data is analyzed to determine if an LD50 can be calculated.
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Incidence and severity of clinical signs are summarized by dose group.
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Body weight data are statistically analyzed to compare treatment groups to the control group.
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Necropsy and histopathology findings are summarized.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for addressing adverse events in preclinical studies.
Caption: Troubleshooting logic for observed adverse events.
References
Strategies for Improving the Translational Validity of Fasoracetam Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the nootropic compound Fasoracetam, ensuring the translational validity of animal studies is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research. By offering detailed experimental protocols, quantitative data summaries, and visual guides to its mechanism of action, this resource aims to enhance the reproducibility and clinical relevance of this compound animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's precise mechanism is not fully understood, but it is known to modulate three key neurotransmitter systems: glutamate, GABA (gamma-aminobutyric acid), and acetylcholine.[1] It acts on metabotropic glutamate receptors (mGluRs), which are involved in learning, memory, and anxiety.[1] this compound upregulates the activity of GABA-B receptors, increasing the availability of the inhibitory neurotransmitter GABA.[1] Additionally, it enhances the cholinergic system by increasing the uptake of choline in the cortex and hippocampus, leading to greater acetylcholine production.[1]
Q2: What are the known metabolites of this compound in rodents and are they active?
A2: In a study on adolescents, two metabolites of this compound, identified as LAM-79 and LAM-163, were detected in plasma.[2] However, research on the specific metabolites in rodents and their pharmacological activity is not extensively documented in publicly available literature. A study in rats indicated that after administration of radiolabeled this compound (NS-105), the unchanged drug accounted for the majority of the radioactivity in plasma, liver, kidney, and cerebrum, suggesting limited metabolism.
Q3: What are the common challenges in translating this compound animal study findings to humans?
A3: A primary challenge is the difference in pharmacokinetic profiles between rodents and humans. For instance, the elimination half-life of this compound in rats is approximately 0.67 hours, which is significantly shorter than in humans. This discrepancy necessitates careful consideration of dosing regimens to maintain relevant plasma concentrations in animal models. Furthermore, the complexity of cognitive and psychiatric disorders being modeled in animals, such as ADHD, may not fully recapitulate the human condition, leading to discrepancies in efficacy.
Q4: What are suitable vehicles for administering this compound in rodent studies?
A4: For oral administration (gavage) in rats, a 10% sucrose solution has been used successfully as a vehicle. Other common vehicles for oral administration in rodents include water, saline, and solutions containing suspending agents like methylcellulose or carboxymethylcellulose. For parenteral routes, the choice of vehicle will depend on this compound's solubility in various solvents. A mixture of 50% (v/v) dimethyl sulfoxide (DMSO) and 50% (v/v) propylene glycol (PG) is a potential option for dissolving water-insoluble compounds for administration via osmotic minipumps. It is crucial to conduct vehicle-controlled trials to rule out any behavioral effects of the vehicle itself.
Troubleshooting Guides
Problem: Inconsistent or paradoxical behavioral results in cognitive assays.
Possible Cause 1: Suboptimal Dosing Regimen
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Troubleshooting:
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Review the pharmacokinetic data for the specific rodent species and strain being used. Given this compound's short half-life in rats (0.67 hours), a single daily dose may not be sufficient to maintain therapeutic plasma levels.
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Consider implementing a multiple-dosing schedule (e.g., twice or three times daily) or continuous infusion via osmotic minipumps to ensure sustained exposure.
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Conduct a dose-response study to determine the optimal therapeutic window for the desired cognitive effect in your specific animal model.
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Possible Cause 2: Stress-Induced Confounds
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Troubleshooting:
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Excessive handling or stressful administration procedures (e.g., gavage) can impact performance in behavioral tasks, masking the cognitive-enhancing effects of this compound.
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Acclimate animals to all experimental procedures, including handling and the testing environment, for a sufficient period before initiating the study.
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Consider less stressful administration methods, such as voluntary oral consumption in a palatable vehicle, if feasible.
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Possible Cause 3: Off-Target Behavioral Effects
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Troubleshooting:
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This compound's modulation of GABAergic and glutamatergic systems could potentially influence locomotor activity or anxiety levels, which can confound the interpretation of cognitive assays.
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Incorporate control tests to assess locomotor activity (e.g., open field test) and anxiety-like behavior (e.g., elevated plus maze) alongside your primary cognitive task. This will help differentiate between true cognitive enhancement and confounding behavioral effects.
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Problem: this compound precipitates out of the vehicle solution.
Possible Cause 1: Poor Solubility
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Troubleshooting:
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This compound is reported to be water-soluble. However, at higher concentrations, solubility may become an issue.
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If preparing a stock solution, consider using a small amount of a co-solvent like propylene glycol or DMSO, followed by dilution with water or saline. Always check for the tolerability of the final vehicle composition in your animal model.
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Prepare fresh solutions for each experiment and avoid long-term storage, especially at low temperatures, which can promote precipitation.
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Possible Cause 2: pH of the Solution
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Troubleshooting:
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The pH of the vehicle can influence the solubility of the compound.
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Measure the pH of your final formulation and adjust it to be within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) using appropriate buffers, if necessary.
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Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (NS-105) in Male Rats Following a Single Administration.
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀-∞ (µg·h/mL) | Bioavailability (%) |
| Intravenous | 1 | - | - | 0.67 | - | - |
| Oral | 1 | Value not specified | <1 | Value not specified | Value not specified | 97 |
Source: Adapted from Mukai et al., 1999.Note: Specific Cmax, Tmax, and AUC values for the 1 mg/kg oral dose were not provided in the abstract.
Table 2: Quantitative Data from a Human Study of this compound (NFC-1) in Adolescents with ADHD.
| Dose | Cmax (µg/mL) | Tmax (h) | AUC₀-₂₄h (µg·h/mL) |
| 50 mg | 1.19 ± 0.39 | 1.5 ± 0.9 | 6.87 ± 1.35 |
| 100 mg | 1.72 ± 0.59 | 1.9 ± 1.1 | 15.68 ± 4.97 |
| 200 mg | 5.07 ± 0.83 | 1.3 ± 0.6 | 30.20 ± 5.70 |
| 400 mg | 10.77 ± 2.69 | 1.3 ± 0.6 | 58.11 ± 12.15 |
| 800 mg | 20.52 ± 7.21 | 1.4 ± 0.5 | 136.46 ± 29.22 |
Source: Adapted from Elia et al., 2018.
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
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Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water (20-24°C). A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.
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Procedure:
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Habituation (Day 1): Allow each animal to swim freely for 60 seconds without the platform.
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Acquisition Training (Days 2-6): Conduct 4 trials per day for each animal. For each trial, place the animal in the water at one of four quasi-random starting positions, facing the pool wall. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal fails to find the platform, gently guide it there. Allow the animal to remain on the platform for 15-30 seconds.
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Probe Trial (Day 7): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
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Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Forced Swim Test (FST) for Antidepressant-like Activity
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Apparatus: A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
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Procedure:
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Pre-test Session (Day 1): Place each animal in the cylinder for 15 minutes.
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Test Session (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for 5 minutes. Record the session for later analysis.
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Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiety-like Behavior
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
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Procedure:
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze freely for 5 minutes.
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Record the session using a video tracking system.
-
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Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
References
- 1. Pharmacokinetics of NS-105, a novel cognition enhancer. 2nd communication: distribution and transfer into fetus and milk after single administration, and effects of repeated administration on pharmacokinetics and hepatic drug-metabolizing enzyme activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of cholinergic and GABAergic systems in the reversal of memory disruption by NS-105, a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing degradation products of Fasoracetam under various storage conditions.
Disclaimer: Publicly available scientific literature detailing the specific degradation products of Fasoracetam is limited. The following technical support guide is based on established principles of pharmaceutical stability testing and general knowledge of the chemical class to which this compound belongs (racetams). The experimental protocols and potential degradation products described are hypothetical and should be adapted based on internal validation data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of this compound degradation products under various storage conditions.
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, which contains a lactam ring and an amide bond, the most probable degradation pathways include:
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Hydrolysis: The lactam ring and the amide linkage are susceptible to cleavage under acidic and basic conditions. This can lead to the opening of the pyrrolidinone ring to form a gamma-aminobutyric acid (GABA) derivative and cleavage of the piperidine amide bond to form piperidine and the parent acid.
-
Oxidation: While the this compound molecule does not have highly susceptible moieties for oxidation, trace impurities or extreme conditions could potentially lead to the formation of N-oxides or other oxidative degradation products.
-
Thermal Degradation: A study on the solid-state forms of this compound noted its relatively low melting point, suggesting that thermal decomposition could occur at elevated temperatures.[1]
-
Photodegradation: Exposure to UV or visible light can sometimes induce degradation, although specific data for this compound is unavailable.
2. What are the recommended stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2] Recommended stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid-state).
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Photolytic Degradation: Exposure to UV light (254 nm) and visible light (ICH Q1B guidelines) for a specified duration.
3. Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. For structural elucidation of unknown degradation products, hyphenated techniques are indispensable:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation patterns of the degradants.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information for definitive identification of impurities and degradation products.[3]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound stability samples.
HPLC Method Development and Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound or degradation products. | - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase. - Column overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a high-purity silica column. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Reduce sample concentration. |
| Co-elution of degradation products with the main peak or with each other. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration). - Evaluate different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Adjust the gradient slope in a gradient elution method. |
| Appearance of extraneous peaks in the chromatogram. | - Contamination from glassware, solvents, or the HPLC system itself. - Carryover from previous injections. | - Ensure all glassware is thoroughly cleaned. - Use high-purity HPLC-grade solvents. - Implement a robust needle wash protocol in the autosampler. - Run blank injections to identify the source of contamination. |
| Drifting retention times. | - Inadequate column equilibration. - Changes in mobile phase composition. - Fluctuation in column temperature. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These should be considered as starting points and optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time intervals and dilute for analysis.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 105°C. Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.
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Photolytic Degradation: Expose the solid drug and the drug solution (in a quartz cuvette) to UV and visible light according to ICH Q1B guidelines. Analyze the samples after the exposure period.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or a phosphate buffer (pH 3-7).
-
Organic Phase (B): Acetonitrile or Methanol.
-
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Detection: UV detection at a wavelength where this compound and its potential degradation products show reasonable absorbance (e.g., determined by UV-Vis spectrophotometry).
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Gradient Elution: Develop a gradient elution program to separate the parent drug from all degradation products formed during the forced degradation studies. An example gradient could be:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 10% B
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35-40 min: 10% B
-
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Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by the complete separation of the this compound peak from all degradation peaks.
Data Presentation
While specific quantitative data for this compound degradation is not available in the public domain, the following table illustrates how such data should be presented.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl (60°C) | 24 h | 85.2 | 2 | DP1 (8.5%) |
| 0.1 M NaOH (RT) | 8 h | 78.5 | 3 | DP2 (12.3%) |
| 3% H₂O₂ (RT) | 24 h | 92.1 | 1 | DP3 (5.7%) |
| Thermal (105°C) | 48 h | 95.8 | 1 | DP4 (2.1%) |
| Photolytic (UV) | 7 days | 98.3 | 1 | DP5 (1.1%) |
Visualizations
Experimental Workflow for Degradation Studies
Caption: Workflow for forced degradation and characterization.
Signaling Pathways of this compound
This compound is known to modulate both the glutamatergic and GABAergic systems. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs) and upregulates GABA-B receptors.
Caption: this compound's modulation of glutamate and GABA pathways.
References
Technical Support Center: Refinement of Behavioral Assays for Fasoracetam's Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of behavioral assays for detecting the cognitive effects of Fasoracetam. Given this compound's complex pharmacology, including its modulation of metabotropic glutamate receptors (mGluRs) and GABA-B receptors, subtle cognitive enhancements may be missed with standard protocols. This guide offers refined methodologies and troubleshooting strategies to address these challenges.
I. Troubleshooting Guides
This section addresses specific issues researchers may encounter when assessing the cognitive effects of this compound in preclinical models.
Issue 1: No Observable Cognitive Enhancement in the Morris Water Maze (MWM)
Question: We are not observing a significant difference in escape latency or time spent in the target quadrant between this compound-treated and control groups in the MWM. What could be the issue?
Answer:
Several factors could contribute to a lack of observable effects in the MWM. Consider the following troubleshooting steps:
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Dosing and Timing:
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Dose-Response: The cognitive effects of nootropics can follow a U-shaped dose-response curve. You may be operating at a dose that is too low or too high. It is recommended to test a range of doses. While human studies have used doses up to 400mg twice daily, rodent studies often use a lower dose range.[1]
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Timing of Administration: The timing of this compound administration relative to the testing phase is critical. Given its pharmacokinetic profile, administering the compound 30-60 minutes prior to the acquisition phase is a common starting point.
-
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Assay Protocol Refinement:
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Task Difficulty: If the standard MWM task is too simple, a ceiling effect may mask subtle cognitive enhancements. To increase task difficulty, consider:
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Using a larger pool diameter.
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Reducing the size of the escape platform.
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Using more complex and subtle distal cues.
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Introducing a delay between the final training trial and the probe trial (e.g., 24-48 hours) to assess long-term memory.
-
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Stress Levels: The MWM is inherently stressful, which can impact cognitive performance. This compound's potential anxiolytic effects might influence swimming behavior independent of cognitive changes.
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Habituation: Ensure adequate habituation to the testing room and handling procedures to reduce baseline stress.
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Water Temperature: Maintain a consistent and appropriate water temperature (e.g., 20-24°C) to avoid inducing hypothermia, which can impair performance.
-
-
-
Confounding Variables:
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Anxiolytic Effects: this compound's anxiolytic properties could lead to more exploratory swimming behavior, which may not be directed at finding the platform, thereby increasing escape latency.[2] It is advisable to run a parallel anxiety assay, such as the Elevated Plus Maze or Open Field Test, to assess the compound's anxiolytic effects at the tested doses.
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Locomotor Activity: Ensure that this compound is not altering baseline locomotor activity. This can be assessed in an Open Field Test by measuring total distance traveled.
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Issue 2: High Variability in the Novel Object Recognition (NOR) Test
Question: We are seeing high inter-individual variability in the discrimination index in the NOR test, making it difficult to detect a significant effect of this compound. How can we reduce this variability?
Answer:
High variability in the NOR test is a common challenge. The following refinements can help increase the consistency of your results:
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Habituation and Acclimation:
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Handling: Handle the animals for several days leading up to the experiment to reduce stress and anxiety.
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Arena Habituation: Allow for a sufficient habituation period to the empty testing arena (e.g., 10-15 minutes on the day before the training session). This reduces novelty-induced anxiety that can interfere with object exploration.
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Object and Arena Design:
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Object Selection: Use objects that are of similar size and complexity but are distinct enough for the animal to differentiate. Avoid objects that may have innate rewarding or aversive properties. Ensure the objects are heavy enough that the animals cannot move them.
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Lighting: Maintain consistent and moderate lighting conditions. Bright lighting can be anxiogenic and may suppress exploratory behavior.
-
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Experimental Procedure:
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Inter-Trial Interval (ITI): The duration between the training and testing phases is critical. For assessing short-term memory, a 1-hour ITI is common. To test long-term memory, a 24-hour ITI can be used. The optimal ITI may need to be determined empirically for your specific animal strain and experimental conditions.
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Exploration Time: Ensure that all animals meet a minimum total exploration time during the training phase (e.g., 20-30 seconds) to ensure they have adequately encoded information about the objects. Animals that do not meet this criterion may need to be excluded from the analysis.
-
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Data Analysis:
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Discrimination Index: The choice of discrimination index formula can impact results. The most common formula is (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
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Outliers: Establish clear criteria for identifying and handling outliers before beginning the experiment.
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II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is relevant to its cognitive effects?
A1: this compound has a multimodal mechanism of action. Its cognitive-enhancing effects are believed to be mediated through:
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Glutamatergic System Modulation: It positively modulates metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory.[1][3]
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Cholinergic System Enhancement: Like other racetams, this compound is thought to increase acetylcholine levels in the brain, a neurotransmitter vital for memory and learning.[3]
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GABAergic System Regulation: this compound upregulates GABA-B receptors, which can contribute to its anxiolytic effects and may also play a role in cognitive processes by modulating neuronal excitability.
Q2: How can this compound's anxiolytic properties confound the interpretation of cognitive assays?
A2: Anxiolytic effects can influence performance in cognitive tasks in several ways:
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Increased Exploration: In tasks like the NOR, reduced anxiety may lead to more thorough exploration of both objects, potentially making it easier to detect a preference for the novel object.
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Altered Motivation: In aversive tasks like the MWM, a reduction in fear or stress might decrease the motivation to escape, leading to longer escape latencies that could be misinterpreted as a cognitive deficit.
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Neophobia: Reduced anxiety might decrease neophobia (fear of new things), which could paradoxically reduce the time spent with the novel object in the NOR test.
It is crucial to co-assess anxiety-like behavior alongside cognitive performance to aid in the interpretation of the results.
Q3: What are the recommended starting doses for this compound in rodent studies?
A3: Based on preclinical studies with similar compounds and the limited available data on this compound, a starting dose range of 1 to 30 mg/kg (administered intraperitoneally or orally) is often used in rodents. A dose-response study is highly recommended to identify the optimal dose for cognitive enhancement in your specific experimental paradigm.
Q4: Are there specific strains of mice or rats that are more sensitive to the cognitive effects of nootropics?
A4: Yes, the genetic background of the animals can significantly influence their baseline cognitive performance and their response to nootropics. Strains like the C57BL/6 mouse are commonly used, but their performance can vary between substrains. It is important to select a strain that has a stable and well-characterized behavioral phenotype for the chosen assay.
III. Data Presentation
While specific quantitative data for this compound in MWM and NOR assays are limited in publicly available literature, the following tables provide a template for how to structure and present your data for clear comparison. The hypothetical data is based on expected outcomes for a successful nootropic compound.
Table 1: Morris Water Maze (MWM) - Escape Latency (seconds)
| Day | Vehicle (Control) | This compound (10 mg/kg) | p-value |
| 1 | 55.2 ± 4.1 | 54.8 ± 3.9 | >0.05 |
| 2 | 42.1 ± 3.5 | 35.7 ± 3.1 | <0.05 |
| 3 | 30.5 ± 2.8 | 22.1 ± 2.5 | <0.01 |
| 4 | 21.3 ± 2.2 | 15.4 ± 1.9 | <0.01 |
| 5 | 18.9 ± 1.9 | 12.6 ± 1.5 | <0.001 |
Data are presented as mean ± SEM. Statistical analysis performed using a two-way repeated measures ANOVA.
Table 2: Morris Water Maze (MWM) - Probe Trial
| Parameter | Vehicle (Control) | This compound (10 mg/kg) | p-value |
| Time in Target Quadrant (%) | 35.2 ± 3.1 | 52.8 ± 4.5 | <0.01 |
| Platform Crossings (count) | 2.1 ± 0.4 | 4.3 ± 0.6 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using an unpaired t-test.
Table 3: Novel Object Recognition (NOR) Test
| Group | Total Exploration Time (s) | Discrimination Index | p-value (vs. Vehicle) |
| Vehicle (Control) | 45.3 ± 5.2 | 0.15 ± 0.08 | - |
| This compound (10 mg/kg) | 48.1 ± 4.9 | 0.45 ± 0.11 | <0.05 |
Data are presented as mean ± SEM. Discrimination Index = (T_novel - T_familiar) / (T_novel + T_familiar). Statistical analysis performed using an unpaired t-test.
IV. Experimental Protocols
A. Morris Water Maze (MWM) Protocol for this compound
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Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
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Animals: Male C57BL/6 mice (8-10 weeks old).
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Drug Administration: this compound (1, 10, or 30 mg/kg) or vehicle is administered via oral gavage 30 minutes before the first trial of each day.
-
Acquisition Phase (5 days):
-
Four trials per day with an inter-trial interval of 15 minutes.
-
For each trial, the mouse is placed in the water facing the wall at one of four quasi-random start locations.
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The mouse is allowed to swim for a maximum of 60 seconds to find the platform.
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If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
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Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
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The mouse is placed in the pool at a novel start location and allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
B. Novel Object Recognition (NOR) Protocol for this compound
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Apparatus: An open-field arena (e.g., 50x50x40 cm). Two sets of three identical objects are used (one set for familiarization, one for novelty).
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
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Habituation (Day 1): Each rat is allowed to freely explore the empty arena for 10 minutes.
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Training/Familiarization (Day 2):
-
This compound (1, 10, or 30 mg/kg) or vehicle is administered via intraperitoneal injection 30 minutes before the training session.
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Two identical objects are placed in the arena.
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Each rat is placed in the arena and allowed to explore the objects for 10 minutes.
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The time spent exploring each object is recorded. Exploration is defined as the nose being within 2 cm of the object.
-
-
Testing (Day 2, after ITI):
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After a 1-hour inter-trial interval (ITI), one of the familiar objects is replaced with a novel object.
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The rat is returned to the arena and allowed to explore for 5 minutes.
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The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
V. Mandatory Visualizations
Caption: this compound's dual modulation of glutamatergic and GABAergic pathways.
Caption: Experimental workflow for the Morris Water Maze (MWM) assay.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
- 1. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
Overcoming challenges in the large-scale synthesis of high-purity Fasoracetam for clinical trials.
Welcome to the Technical Support Center for the large-scale synthesis of high-purity Fasoracetam. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound for clinical trials. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Troubleshooting Guides
This section provides systematic solutions to common problems encountered during the synthesis, purification, and analysis of this compound.
Synthesis-Related Issues
Issue 1: Low Yield of Crude this compound
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Question: My reaction yield is consistently below the expected range. What are the potential causes and how can I improve it?
-
Answer: Low yields in the amidation reaction to form this compound can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and dryness of all starting materials, particularly the piperidine and the pyrrolidinone precursor. Moisture can lead to hydrolysis of activated intermediates.
-
Reaction Conditions: Re-evaluate the reaction temperature and time. The amidation might require specific temperature control to proceed to completion without degrading the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reactant, typically the amine, might be necessary to drive the reaction to completion.
-
Mixing: In large-scale reactors, inefficient mixing can lead to localized concentration gradients and hot spots, affecting the reaction rate and promoting side reactions. Ensure your reactor's agitation is sufficient for the reaction volume.
-
-
Issue 2: High Levels of Impurities in the Crude Product
-
Question: My crude product shows multiple unexpected peaks in the HPLC analysis. How can I identify and minimize these impurities?
-
Answer: The formation of impurities is a common challenge in multi-step organic synthesis. For this compound, these can arise from starting materials, side reactions, or degradation.
-
Troubleshooting Steps:
-
Impurity Identification: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the impurities. This, combined with knowledge of your synthetic route, can help in postulating their structures. Nuclear Magnetic Resonance (NMR) spectroscopy of isolated impurity fractions can confirm their identity.
-
Common Byproducts: Based on a likely synthesis route starting from a derivative of 2-pyrrolidinone, potential impurities include:
-
Unreacted Starting Materials: Residual piperidine or the activated pyrrolidinone derivative.
-
Hydrolysis Product: Opening of the pyrrolidinone ring to form a gamma-aminobutyric acid derivative.
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Side-products from the Activating Agent: If a coupling reagent is used for the amidation, byproducts from the reagent itself can be present.
-
-
Minimization Strategy:
-
Optimize reaction conditions (temperature, reaction time) to disfavor side reactions.
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Ensure a controlled work-up procedure to quench the reaction effectively and remove reactive species.
-
Purify starting materials if they are of questionable quality.
-
-
-
Purification-Related Issues
Issue 3: Difficulty in Achieving >99.5% Purity by Recrystallization
-
Question: I am struggling to achieve the required high purity for clinical trials using recrystallization. What can I do?
-
Answer: Achieving very high purity often requires a well-optimized crystallization process. The choice of solvent and the control of crystallization conditions are critical.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for polar aprotic compounds like this compound include isopropanol, ethanol, acetonitrile, and mixtures with water.
-
Cooling Profile: A slow cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: Introducing a small quantity of high-purity this compound crystals (seed crystals) to the supersaturated solution can promote the crystallization of the desired polymorphic form and improve crystal size distribution.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the crystal surface.
-
Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary.
-
-
Issue 4: Polymorphism and Inconsistent Crystal Forms
-
Question: I am observing different crystalline forms (polymorphs) of this compound in different batches, which affects its physical properties. How can I control this?
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Answer: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Controlling polymorphism is critical for ensuring consistent bioavailability and stability of the final drug product.[1][2][3]
-
Troubleshooting Steps:
-
Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphs.
-
Controlled Crystallization: The formation of a specific polymorph is influenced by factors such as solvent, temperature, cooling rate, and agitation.[4] Once the desired, most stable polymorph is identified, these parameters must be strictly controlled in every batch.
-
Seeding: Seeding with the desired polymorph is a robust way to ensure its consistent formation.
-
Drying Conditions: The drying temperature and method can also influence polymorphic transformations. Ensure consistent drying procedures are followed.
-
-
Chirality-Related Issues
Issue 5: Low Enantiomeric Purity (Enantiomeric Excess - ee)
-
Question: The enantiomeric purity of my (R)-Fasoracetam is below the required level for clinical use. How can I improve this?
-
Answer: For chiral drugs, ensuring high enantiomeric purity is a critical regulatory requirement. The inactive or less active enantiomer is considered an impurity.
-
Troubleshooting Steps:
-
Chiral Starting Material: The most straightforward approach is to start with a highly enantiomerically pure precursor. Verify the enantiomeric purity of your starting materials using chiral HPLC.
-
Racemization Check: Investigate if any step in your synthesis or work-up is causing racemization. This can be promoted by harsh acidic or basic conditions, or high temperatures. Analyze the enantiomeric purity at each step of the synthesis to pinpoint where the loss of purity occurs.
-
Chiral Resolution/Purification: If racemization is unavoidable or if you start with a racemic mixture, a chiral resolution step is necessary.
-
Diastereomeric Salt Crystallization: React the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
-
Preparative Chiral Chromatography: This technique can be used to separate enantiomers on a large scale, although it can be costly.
-
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the target purity for this compound intended for clinical trials?
A1: For active pharmaceutical ingredients (APIs) used in clinical trials, the purity requirement is typically very high, often ≥99.5% . The levels of specific identified and unidentified impurities must be below the thresholds defined by regulatory bodies like the FDA and ICH.
Q2: Which analytical methods are essential for quality control of this compound?
A2: A combination of analytical techniques is necessary to ensure the quality of this compound:
-
HPLC (High-Performance Liquid Chromatography): For determining the purity of the compound and quantifying impurities. A chiral HPLC method is required to determine the enantiomeric purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of this compound and to identify and quantify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[5]
-
MS (Mass Spectrometry): To confirm the molecular weight of this compound and to aid in the identification of unknown impurities.
-
XRPD (X-ray Powder Diffraction): To identify and control the crystalline form (polymorphism).
-
DSC (Differential Scanning Calorimetry): To determine the melting point and to study polymorphic transitions.
-
Karl Fischer Titration: To determine the water content, especially since this compound can exist as a hydrate.
Q3: How can I remove residual solvents to meet ICH limits?
A3: Residual solvents are a critical quality attribute. The primary method for their removal is drying under vacuum at an elevated temperature . The specific temperature and duration will depend on the solvent's boiling point and the thermal stability of this compound. It is important to validate the drying process to ensure consistent removal of solvents to levels below the ICH limits.
Q4: My this compound is hygroscopic. How should I handle and store it?
A4: this compound is known to exist in both hydrate and anhydrate forms, with the anhydrate form being hygroscopic. The material should be handled in a controlled humidity environment (e.g., a glove box with dry nitrogen). For storage, it should be kept in well-sealed containers with a desiccant, protected from moisture.
III. Data Presentation
Table 1: Typical Purity Profile of this compound for Clinical Trials
| Parameter | Specification | Typical Analytical Method |
| Purity (Assay) | ≥ 99.5% | HPLC, qNMR |
| Enantiomeric Purity | ≥ 99.8% ee (R-Fasoracetam) | Chiral HPLC |
| Any Single Unidentified Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.50% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC) |
| Water Content | Report value (specify form) | Karl Fischer Titration |
| Polymorphic Form | Specified form (e.g., Form I) | XRPD, DSC |
IV. Experimental Protocols
Protocol 1: General Recrystallization for High-Purity this compound
-
Solvent Selection: In a series of small-scale trials, determine the best solvent or solvent pair. A mixture of isopropanol and water (e.g., 9:1 v/v) is a good starting point.
-
Dissolution: In a suitable reactor, charge the crude this compound and the chosen solvent. Heat the mixture with stirring to the solvent's boiling point until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling ramp is recommended for large-scale batches.
-
Crystallization: Once crystal formation begins, continue the slow cooling to 0-5 °C to maximize the yield.
-
Filtration: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the filter cake with a small volume of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a validated temperature (e.g., 40-50 °C) until the residual solvent levels are within specification.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is often effective for racetam compounds.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol is typically used. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be needed to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.
-
Detection: UV detection at a wavelength where this compound has good absorbance (e.g., ~210 nm).
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the R- and S-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
V. Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low purity issues in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Experimental Design for Fasoracetam Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for designing and troubleshooting experiments involving Fasoracetam, with a specific focus on addressing the challenges posed by its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (NFC-1) is a nootropic compound of the racetam class.[1] Its mechanism of action is multifaceted, primarily involving the modulation of three key neurotransmitter systems:
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Glutamatergic System: It acts as a modulator of metabotropic glutamate receptors (mGluRs).[1]
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GABAergic System: It has been shown to upregulate GABA-B receptors.
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Cholinergic System: It enhances acetylcholine uptake and release in the cortex and hippocampus.[1]
Q2: What is the half-life of this compound and how does it impact experimental design?
A2: this compound has a relatively short half-life, which is a critical consideration for experimental design. In a clinical study with adolescents, the half-life was approximately 4 hours at a 400 mg dose.[2] This short duration of action necessitates specific dosing strategies to maintain effective concentrations during the experimental window. For in vivo studies, this may involve more frequent administration or the use of continuous delivery methods to avoid significant fluctuations in plasma levels.
Q3: What are the known pharmacokinetic parameters for this compound in humans?
A3: A clinical study in adolescents with ADHD provided the following pharmacokinetic data after single oral doses.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Adolescents (Single Oral Dose) [1]
| Dose | Tmax (h) | Cmax (ng/mL) | AUC0–24h (ng·h/mL) |
| 50 mg | 1.5 ± 0.9 | 148 ± 50 | 763 ± 244 |
| 100 mg | 1.9 ± 1.1 | 341 ± 123 | 1870 ± 562 |
| 200 mg | 1.3 ± 0.6 | 741 ± 254 | 4300 ± 1290 |
| 400 mg | 1.3 ± 0.6 | 1610 ± 540 | 9480 ± 2990 |
| 800 mg | 1.4 ± 0.5 | 3210 ± 1120 | 20100 ± 6530 |
Data are presented as mean ± standard deviation.
Troubleshooting Guides
Issue 1: Variability in behavioral effects in animal models.
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Potential Cause: Fluctuating plasma concentrations of this compound due to its short half-life.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Instead of a single daily dose, consider splitting the total daily dose into two or more administrations (e.g., every 4-6 hours) to maintain more stable plasma levels.
-
Timing of Behavioral Testing: Ensure that behavioral assessments are conducted during the peak plasma concentration (Tmax), which is approximately 1.3-1.9 hours post-administration in humans. The Tmax in preclinical models should be determined and used to guide the timing of behavioral tests.
-
Route of Administration: For preclinical studies, oral gavage is a common route. Ensure consistent administration technique to minimize variability in absorption.
-
Consider Continuous Infusion: For longer-term studies where stable drug exposure is critical, consider subcutaneous implantation of osmotic mini-pumps for continuous delivery.
-
Issue 2: Difficulty in detecting significant changes in receptor density or neurotransmitter levels.
-
Potential Cause: The timing of tissue collection or microdialysis sampling may not align with the pharmacodynamic effects of this compound.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot study to establish the time course of this compound's effects on the target of interest (e.g., GABA-B receptor expression, acetylcholine levels). This will help in identifying the optimal time point for sample collection.
-
Repeated Dosing: Some effects, such as the upregulation of GABA-B receptors, may require repeated administration of this compound. Ensure the duration of the treatment regimen is sufficient to induce these changes.
-
Analytical Sensitivity: Verify that the analytical methods used (e.g., HPLC for microdialysis, radioligand binding assay) are sensitive enough to detect subtle changes.
-
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Acetylcholine Release in the Frontal Cortex of Rats
This protocol is adapted from general microdialysis procedures for acetylcholine and can be applied to study the effects of this compound.
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Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the frontal cortex. Allow the animal to recover for at least 48 hours.
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Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane length) into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of acetylcholine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage). A suggested starting dose for cognitive enhancement studies in rats is in the range of 10-30 mg/kg.
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 4-6 hours post-administration.
-
Analysis: Analyze the dialysate samples for acetylcholine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Protocol 2: GABA-B Receptor Radioligand Binding Assay
This protocol is a standard method for determining the density of GABA-B receptors in brain tissue and can be used to assess the upregulating effects of this compound.
-
Membrane Preparation: Homogenize rat brain tissue (e.g., cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Binding Assay:
-
Total Binding: Incubate the prepared membranes with a saturating concentration of a suitable GABA-B receptor radioligand (e.g., [3H]CGP54626).
-
Non-specific Binding: In a parallel set of tubes, incubate the membranes with the radioligand in the presence of a high concentration of an unlabeled GABA-B receptor agonist (e.g., baclofen) to determine non-specific binding.
-
-
Incubation: Incubate the samples at room temperature for a sufficient time to reach equilibrium.
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Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Receptor density (Bmax) and affinity (Kd) can be determined by performing saturation experiments with increasing concentrations of the radioligand and analyzing the data using non-linear regression.
Mandatory Visualizations
References
Technical Support Center: Mitigating Placebo Effects in Fasoracetam Human Trials for Cognitive Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating placebo effects in human clinical trials of Fasoracetam for cognitive enhancement. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its purported mechanism of action for cognitive enhancement?
A1: this compound (NS-105) is a nootropic compound belonging to the racetam class.[1] It is being investigated for its potential cognitive-enhancing properties.[1][2] Unlike traditional stimulants, this compound does not appear to directly influence dopamine or norepinephrine levels.[2] Its mechanism of action is multifaceted and thought to involve the modulation of key neurotransmitter systems in the brain:
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Glutamatergic System: this compound acts on metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory.[2] This modulation may help to restore balance to the glutamate system.
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GABAergic System: It has been shown to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, which may contribute to mood stabilization and anxiety reduction.
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Cholinergic System: this compound is believed to increase the uptake of choline, a precursor to the neurotransmitter acetylcholine. Acetylcholine plays a vital role in memory, learning, and overall cognitive function.
Q2: Is there clinical evidence for this compound's cognitive-enhancing effects in humans?
A2: Publicly available human studies on this compound for cognitive enhancement in healthy adults are limited. Much of the current research focuses on its potential as a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD) in individuals with specific genetic variations in the glutamatergic system. One open-label, single-blind, placebo-controlled study in adolescents with ADHD and mGluR gene network variants showed significant improvements in clinical measures after five weeks of treatment. While anecdotal reports from users suggest improvements in memory and cognition, rigorous, large-scale, double-blind, placebo-controlled trials in healthy adult populations are needed to substantiate these claims.
Q3: Why is mitigating the placebo effect particularly important in cognitive enhancement trials?
A3: The placebo effect can be especially problematic in studies that rely on subjective or effort-dependent patient-reported outcomes, which are common in cognitive enhancement research. Factors such as the expectation of benefit can significantly influence a participant's perceived cognitive performance. A high placebo response can reduce the statistical power of a trial, making it difficult to detect a true drug effect and potentially leading to the failure of trials for otherwise effective treatments.
Q4: What are the primary strategies for mitigating the placebo effect in a clinical trial setting?
A4: A multi-pronged approach is recommended for mitigating the placebo effect. Key strategies include:
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Innovative Trial Designs: Employing designs such as the Sequential Parallel Comparison Design (SPCD) can help to reduce the impact of placebo response.
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Participant and Staff Training: Educating participants and study staff on accurate and reliable symptom reporting can help to minimize response biases.
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Managing Expectations: Clear and neutral communication with participants about the study and the potential for receiving a placebo can help to manage their expectations.
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Blinding: Implementing rigorous double-blinding procedures, where both participants and researchers are unaware of treatment allocation, is crucial for reducing bias.
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Predictive Questionnaires: Utilizing validated questionnaires to assess psychological traits that may predict placebo responsiveness can help to account for this variability in the analysis.
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the design and implementation of this compound clinical trials for cognitive enhancement.
Issue 1: High variability in placebo group response is obscuring the true effect of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Participant Expectation Bias | Implement a neutral scripting for all communication with participants regarding the investigational product and potential outcomes. | To avoid creating overly positive expectations that can inflate the placebo response. |
| Inconsistent Outcome Reporting | Conduct standardized training for all participants on how to accurately self-report cognitive changes and use the assessment tools. | To ensure that data collected is consistent and reliable across all participants. |
| Heterogeneous Study Population | Utilize a validated questionnaire, such as the Placebo Sensitivity Questionnaire (PSQ) or the Multi-Dimensional Psychological Questionnaire (MPsQ), during screening to identify individuals with a high propensity for placebo response. This data can be used as a covariate in the final analysis. | To statistically account for individual differences in placebo responsiveness. |
| Sub-optimal Trial Design | Consider implementing a Sequential Parallel Comparison Design (SPCD). | This design enriches the second stage of the trial with placebo non-responders, which can increase the power to detect a drug effect. |
Issue 2: Difficulty in selecting appropriate and sensitive cognitive assessment tools.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Specificity in Cognitive Domains | Clearly define the primary cognitive domains of interest based on this compound's mechanism of action (e.g., memory, attention, executive function). | To select tests that are most likely to capture the specific cognitive changes induced by the drug. |
| Insensitivity of Assessment Tools | Employ a battery of standardized and validated cognitive tests known for their sensitivity to subtle changes. Computerized batteries can offer more precise measurements. | To ensure that the chosen instruments are capable of detecting modest but significant cognitive enhancements. |
| Learning Effects from Repeated Testing | Use alternate forms of the cognitive tests at different time points or ensure a sufficient washout period between assessments. | To minimize the confounding effects of practice on test performance. |
Data Presentation
Preclinical Evidence of this compound's Cognitive-Enhancing Effects (Animal Models)
Note: These data are from preclinical studies and may not be directly transferable to humans.
| Study Focus | Animal Model | Dosage | Key Finding | Cognitive Domain Assessed |
| Reversal of Memory Impairment | Rats | Not Specified | This compound was shown to reverse memory impairments triggered by disrupted choline function or by GABA-B receptor agonists. | Memory |
| Anxiolytic and Cognitive Effects | Rats | Not Specified | In vivo experiments showed that certain extracts of plants with nootropic properties had anxiolytic activity without sedative effects. | Anxiety, Locomotor Activity |
| Neuroprotective Effects | Rats | Not Specified | Piracetam, a related racetam, improved interhemispheric transmission and increased glucose metabolism in the brain. | Brain Metabolism |
| Memory Enhancement | Mice | Not Specified | Administration of phosphatidylcholine, which increases acetylcholine precursors, improved memory in a dementia model. | Memory |
Experimental Protocols
Protocol 1: Implementation of a Sequential Parallel Comparison Design (SPCD)
Objective: To reduce the impact of high placebo response and increase the statistical power of the trial.
Methodology:
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Stage 1:
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Randomly assign participants to receive either this compound or a placebo for a predefined period (e.g., 6 weeks).
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At the end of Stage 1, assess all participants for a predefined response criterion (e.g., a specific improvement on a primary cognitive endpoint).
-
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Stage 2:
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Identify participants from the placebo group in Stage 1 who did not meet the response criterion ("placebo non-responders").
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Re-randomize these placebo non-responders to receive either this compound or a placebo for a second predefined period (e.g., 6 weeks).
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Participants who received this compound in Stage 1 and placebo responders from Stage 1 continue with their original treatment to maintain the blind, but their data from Stage 2 are not included in the primary efficacy analysis.
-
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Data Analysis:
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The final analysis pools the data from all participants in Stage 1 and the re-randomized placebo non-responders from Stage 2.
-
Protocol 2: Standardized Cognitive Assessment Battery
Objective: To objectively and reliably measure changes in specific cognitive domains.
Methodology:
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Test Selection: Select a battery of validated cognitive tests that cover the domains of interest.
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Administration:
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All tests should be administered by trained personnel in a standardized and controlled environment.
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Follow the specific instructions for each test precisely.
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Utilize computerized versions of tests where possible to improve accuracy and reduce administrator bias.
-
-
Data Collection:
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Record all test scores accurately.
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Note any unusual circumstances during testing that may have affected a participant's performance.
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Table of Recommended Cognitive Assessment Tools:
| Cognitive Domain | Recommended Tests |
| Global Cognition | Mini-Mental State Examination (MMSE), Montreal Cognitive Assessment (MoCA) |
| Attention/Processing Speed | Trail Making Test (TMT) - Part A, Simple Reaction Time tasks |
| Executive Function | Trail Making Test (TMT) - Part B, Stroop Test, Wisconsin Card Sorting Test (WCST) |
| Memory (Verbal and Visual) | Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (Logical Memory subtest), Rey-Osterrieth Complex Figure (ROCF) |
| Working Memory | Wechsler's Digit Span |
Mandatory Visualizations
Signaling Pathways of this compound
References
Improving the formulation of Fasoracetam to enhance its absorption and efficacy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the formulation of Fasoracetam to enhance its absorption and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known formulation challenges associated with this compound?
A1: One of the primary formulation challenges identified relates to the solid-state properties of this compound. A hydrated crystalline form of this compound has been shown to have a low melting point of 57°C.[1] This low melting point, coupled with potential water loss, can create difficulties during manufacturing processes that involve heat, and may also impact the long-term storage stability of the formulation.[1]
Q2: What is the reported oral bioavailability of this compound?
A2: Animal studies have indicated that this compound has a relatively high oral bioavailability, ranging from 79% to 97%.[2] However, it is important to note that bioavailability can be influenced by the formulation, and enhancing the formulation may lead to more consistent absorption profiles.
Q3: What are the primary mechanisms of action for this compound?
A3: this compound is understood to exert its effects through the modulation of three key neurotransmitter systems:
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Glutamatergic System: It activates metabotropic glutamate receptors (mGluRs), which are crucial for learning and attention.[3]
-
Cholinergic System: It supports the cholinergic system by promoting the uptake of choline, a precursor to the neurotransmitter acetylcholine, which is vital for learning and memory.[4]
-
GABAergic System: It upregulates GABA-B receptors, which can enhance mental resilience and motivation.
Q4: Are there established methods for enhancing the oral bioavailability of poorly soluble drugs that could be applied to this compound?
A4: Yes, several techniques are commonly used to improve the oral bioavailability of drugs with solubility or permeability challenges. These include:
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Solid Dispersions: This involves dispersing the drug in a solid matrix to improve its dissolution rate.
-
Lipid-Based Formulations: Techniques like self-emulsifying drug delivery systems (SEDDS) and liposomes can enhance the solubility and absorption of hydrophobic drugs.
-
Complexation: The use of agents like cyclodextrins to form complexes with the drug can improve its solubility and dissolution.
-
Particle Size Reduction: Methods such as micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.
Troubleshooting Guides
Issue 1: Poor dissolution rate of a new this compound formulation.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of the this compound crystalline form. | Consider formulating a solid dispersion of this compound with a hydrophilic polymer. This can enhance the dissolution rate by presenting the drug in an amorphous state. |
| Drug particle aggregation. | Employ particle size reduction techniques like micronization or nanomilling. Ensure the use of appropriate stabilizers to prevent re-aggregation of the smaller particles. |
| Inadequate wetting of the drug substance. | Incorporate a suitable surfactant or wetting agent into the formulation to improve the interaction between the drug and the dissolution medium. |
Issue 2: Inconsistent absorption in preclinical animal studies.
| Potential Cause | Troubleshooting Step |
| Variability in gastrointestinal transit time and absorption window. | Develop a mucoadhesive formulation to prolong the residence time of the drug at the site of absorption. |
| First-pass metabolism. | While this compound is primarily excreted unchanged, if metabolism is a concern, consider a formulation that promotes lymphatic uptake, such as a lipid-based delivery system. |
| Formulation instability in the gastrointestinal environment. | Investigate the use of enteric coatings to protect the formulation from the acidic environment of the stomach and ensure its release in the small intestine. |
Issue 3: Physical instability of the formulation during storage (e.g., caking, crystal growth).
| Potential Cause | Troubleshooting Step |
| Hygroscopicity and water absorption leading to physical changes. | Store the formulation in tightly sealed containers with a desiccant. Consider co-processing this compound with excipients that have a lower affinity for water. |
| Phase transition or crystallization of an amorphous formulation. | Ensure the selection of a polymer with a high glass transition temperature (Tg) for solid dispersions to maintain the amorphous state of this compound. Conduct stability studies at various temperature and humidity conditions. |
| Low melting point of a hydrated form of this compound. | If using a hydrated form, avoid high temperatures during manufacturing and storage. Alternatively, investigate the use of an anhydrous crystalline form of this compound. |
Data Presentation
Table 1: General Comparison of Bioavailability Enhancement Techniques
| Technique | Principle | Potential Advantages for this compound | Potential Challenges |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier in an amorphous state. | Can significantly improve the dissolution rate and solubility. | Potential for physical instability (recrystallization) over time. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within a cyclodextrin cavity. | Enhances aqueous solubility and can improve stability. | The amount of drug that can be complexed is limited by the stoichiometry of the complex. |
| Nanoparticle Delivery | Encapsulation of the drug in nano-sized carriers (e.g., polymers, lipids). | Can improve solubility, protect the drug from degradation, and potentially enhance permeability. | Manufacturing processes can be complex and may require specialized equipment. |
| Liposomal Formulation | Encapsulation of the drug within lipid vesicles. | Can enhance the absorption of both hydrophilic and lipophilic drugs and may reduce potential gastrointestinal irritation. | Can have lower drug loading capacity and potential for leakage during storage. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
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Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
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Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
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Dissolve both components in a 1:1 mixture of dichloromethane and methanol to form a clear solution.
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Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
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Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
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Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
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Store the resulting powder in a desiccator.
-
-
Characterization:
-
Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the pure drug in a suitable dissolution medium (e.g., simulated gastric fluid).
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Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.
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X-ray Powder Diffraction (XRPD): To further verify the absence of crystallinity.
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Fourier-Transform Infrared Spectroscopy (FTIR): To assess any potential interactions between the drug and the polymer.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method
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Materials: this compound, β-Cyclodextrin (or a derivative like HP-β-CD), Ethanol, Water.
-
Procedure:
-
Determine the molar ratio for complexation (e.g., 1:1).
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Place the required amount of β-cyclodextrin in a mortar and add a small amount of a 1:1 water/ethanol mixture to form a paste.
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Dissolve the this compound in a minimal amount of ethanol.
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Slowly add the this compound solution to the β-cyclodextrin paste and knead for 60 minutes.
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During kneading, add small quantities of the water/ethanol mixture if the paste becomes too dry.
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Dry the resulting product in an oven at 50°C until a constant weight is achieved.
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Pulverize the dried complex and sieve it.
-
-
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
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Characterization techniques as mentioned in Protocol 1 (DSC, XRPD, FTIR).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the inclusion of the this compound molecule within the cyclodextrin cavity.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for solid dispersion formulation.
Caption: Workflow for cyclodextrin complexation.
References
- 1. A Study of this compound's Solid State Forms: A Potential Anti-Alzheimer Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
Validation & Comparative
A comparative analysis of the efficacy of Fasoracetam versus other racetams like Piracetam and Aniracetam.
In the landscape of nootropic research, the racetam family of compounds has garnered significant attention for its potential cognitive-enhancing effects. This guide provides a detailed comparative analysis of Fasoracetam against two of its more established counterparts, Piracetam and Aniracetam. The focus is on their respective efficacy, supported by experimental data, with a clear delineation of their mechanisms of action and the methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals.
Pharmacokinetic and Efficacy Overview
While direct head-to-head clinical trials comparing this compound, Piracetam, and Aniracetam are limited, a comparative overview can be synthesized from individual studies. The following tables summarize key pharmacokinetic parameters and clinical efficacy data. It is important to note that the presented data is collated from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Comparative Pharmacokinetic Properties
| Parameter | This compound | Piracetam | Aniracetam |
| Bioavailability | Information not readily available | ~100% (oral) | Low and variable due to extensive first-pass metabolism |
| Half-life | ~4 hours | 4-5 hours | 1-2.5 hours |
| Metabolism | Primarily excreted unchanged in urine | Not metabolized, excreted unchanged in urine | Rapidly metabolized to N-anisoyl-GABA (p-anisic acid and GABA) |
| Solubility | Water-soluble | Water-soluble | Fat-soluble |
Table 2: Comparative Efficacy in Cognitive Domains
| Cognitive Domain | This compound | Piracetam | Aniracetam |
| Memory and Learning | Animal studies suggest prevention of memory deficits. Potential benefits in ADHD with specific genetic variations.[1] | Meta-analyses show mixed but some positive results in age-related cognitive decline.[2][3][4][5] | Some clinical studies suggest benefits in dementia, though evidence is not consistently strong. |
| Anxiety and Mood | May possess anxiolytic properties through GABA-B receptor modulation. | Generally not associated with significant anxiolytic effects. | Often reported to have anxiolytic and mood-enhancing effects. |
| Focus and Attention | Investigated for ADHD, showing potential improvement in symptoms. | May improve focus and concentration, particularly in individuals with cognitive impairment. | May enhance focus and mental clarity. |
Mechanisms of Action
The distinct cognitive effects of these racetams can be attributed to their unique mechanisms of action, primarily targeting different neurotransmitter systems.
This compound
This compound's mechanism is multifaceted, primarily involving the modulation of glutamate and GABA systems. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory. Additionally, it upregulates GABA-B receptors, which may contribute to its anxiolytic effects and potential benefits in conditions like ADHD.
Piracetam
As the parent compound of the racetam class, Piracetam's mechanism is not fully elucidated but is thought to involve the potentiation of acetylcholine (ACh) neurotransmission and enhancement of cell membrane fluidity. By increasing the efficiency of cholinergic systems, Piracetam may improve memory and cognitive processes. Its effect on membrane fluidity is believed to enhance cellular communication.
Aniracetam
Aniracetam is a potent modulator of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a subtype of glutamate receptors that mediate fast synaptic transmission. By slowing the desensitization of AMPA receptors, Aniracetam enhances synaptic plasticity, a key process in learning and memory. It is also thought to modulate cholinergic, dopaminergic, and serotonergic systems, contributing to its cognitive and anxiolytic effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for each racetam.
References
- 1. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 4. neurology.org [neurology.org]
- 5. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Procognitive Potential of Fasoracetam in Animal Models of Dementia: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fasoracetam's procognitive effects against other nootropic agents in validated animal models of dementia. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key neural pathways to offer an objective evaluation of this compound's therapeutic potential.
This compound (NS-105), a member of the racetam family of nootropics, has garnered interest for its potential cognitive-enhancing properties. Originally investigated for vascular dementia, its multifaceted mechanism of action, which involves the modulation of cholinergic, glutamatergic, and GABAergic systems, suggests a broader therapeutic scope in dementia-related cognitive decline. This guide critically examines the preclinical evidence supporting this compound's efficacy and compares it with established and alternative nootropic compounds.
Comparative Efficacy in Animal Models of Dementia
To date, comprehensive head-to-head studies directly comparing this compound with other nootropics in the same dementia models are scarce in publicly available literature. However, by cross-analyzing data from various studies employing similar models and behavioral paradigms, we can construct a comparative overview of their potential procognitive effects. The scopolamine-induced amnesia model is a widely used paradigm to simulate the cholinergic deficit characteristic of Alzheimer's disease.
Scopolamine-Induced Amnesia Model: Passive Avoidance Test
The passive avoidance test assesses learning and memory by measuring an animal's ability to remember an aversive stimulus. A longer latency to enter a dark, previously shock-associated chamber indicates better memory retention.
| Compound | Animal Model | Dosing | Key Findings |
| This compound (NS-105) | Rat | 1-10 mg/kg, p.o. | Significantly reversed the shortening of step-through latency induced by scopolamine, indicating improved memory retention. |
| Piracetam | Mouse | 512-2048 mg/kg, p.o. | Dose-dependently attenuated the memory deficits induced by scopolamine.[1] |
| Aniracetam | Rat | 50 mg/kg, p.o. | Increased the percentage of rats exhibiting correct passive avoidance responding from 9% (scopolamine only) to 53%.[2] |
| Donepezil | Rat | 1 mg/kg, i.p. | Significantly reversed the scopolamine-induced decrease in step-through latency. |
Scopolamine-Induced Amnesia Model: Morris Water Maze Test
The Morris water maze is a test of spatial learning and memory. A decrease in the time (escape latency) and path length to find a hidden platform over successive trials indicates learning.
| Compound | Animal Model | Dosing | Key Findings |
| This compound (NS-105) | Data not available | - | - |
| Piracetam | Rat | 200 mg/kg, i.p. | Significantly decreased escape latency in scopolamine-treated rats.[3] |
| Aniracetam | Data not available in scopolamine model | - | In neurologically healthy mice, Aniracetam did not significantly alter performance in the Morris water maze.[4] |
| Donepezil | Mouse | 10 mg/kg, p.o. | Only slightly improved cognitive performance in the Morris water maze in scopolamine-treated mice.[5] |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of findings.
Scopolamine-Induced Amnesia Model
-
Objective: To induce a transient cholinergic deficit and associated cognitive impairment, mimicking aspects of Alzheimer's disease.
-
Procedure:
-
Animal Selection: Typically, adult male Wistar rats or Swiss albino mice are used.
-
Drug Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg, 30 minutes before behavioral testing.
-
Test Compound Administration: The test compound (e.g., this compound, Piracetam) is typically administered orally (p.o.) or i.p. at a specified time before the scopolamine injection or behavioral testing.
-
Behavioral Testing: Animals are subjected to behavioral paradigms such as the passive avoidance test or the Morris water maze.
-
Passive Avoidance Test
-
Apparatus: A two-compartment chamber with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.
-
Procedure:
-
Acquisition Trial: Each animal is placed in the light compartment. After a brief acclimatization period, the door is opened, and the latency to enter the dark compartment is recorded. Upon entering the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, typically for a maximum of 300 seconds. A longer step-through latency is indicative of better memory of the aversive event.
-
Morris Water Maze Test
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Animals undergo several trials per day for 4-5 consecutive days. In each trial, the animal is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time (escape latency) and path length to reach the platform are recorded. If the animal fails to find the platform within a set time (e.g., 60 or 120 seconds), it is guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Signaling Pathways and Mechanisms of Action
This compound's procognitive effects are believed to stem from its modulation of key neurotransmitter systems implicated in learning and memory.
Cholinergic System Modulation
Dementia, particularly Alzheimer's disease, is characterized by a significant loss of cholinergic neurons and a subsequent decline in acetylcholine (ACh) levels. ACh is a critical neurotransmitter for cognitive functions. This compound has been shown to enhance cholinergic neurotransmission, which is a primary target for many dementia treatments.
Caption: Cholinergic signaling pathway and the putative action of this compound.
Glutamatergic System Modulation
Glutamate is the primary excitatory neurotransmitter in the brain and plays a vital role in synaptic plasticity, a fundamental process for learning and memory. This compound is known to modulate metabotropic glutamate receptors (mGluRs), which are involved in regulating neuronal excitability and synaptic transmission.
Caption: Glutamatergic signaling and this compound's modulation of mGluRs.
Experimental Workflow for Preclinical Evaluation
The validation of a potential procognitive agent like this compound follows a structured preclinical workflow.
Caption: A typical experimental workflow for evaluating procognitive drugs.
Conclusion
The available preclinical data, primarily from cholinergic deficit models, suggests that this compound holds promise as a procognitive agent. Its ability to reverse scopolamine-induced amnesia in the passive avoidance task is a significant finding. However, a notable gap in the current literature is the lack of quantitative data for this compound in the Morris water maze, a key test for spatial learning and memory. Furthermore, direct comparative studies against other nootropics are needed to definitively establish its relative efficacy. Future research should focus on generating these missing data points and exploring this compound's effects in a wider range of dementia models, including those for vascular dementia and amyloid-beta pathology, to fully validate its therapeutic potential for dementia. The multifaceted mechanism of action of this compound, particularly its influence on both the cholinergic and glutamatergic systems, provides a strong rationale for its continued investigation as a potential treatment for cognitive decline in dementia.
References
- 1. Piracetam reverses scopolamine-induced memory disorder in mice: an animal model using behavioral, oxidative, and cholinesterase biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Comparison of Fasoracetam and Coluracetam on Memory and Focus
In the landscape of nootropic research, the racetam family has consistently garnered attention for its potential cognitive-enhancing effects. Among the newer derivatives, Fasoracetam and Coluracetam have emerged as compounds of interest for their distinct mechanisms of action and purported benefits on memory and focus. This guide provides a comprehensive, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a modulator of metabotropic glutamate receptors (mGluRs) and GABA-B receptors, has shown promise in clinical settings for improving focus, particularly in individuals with certain genetic predispositions affecting glutamatergic signaling. Coluracetam, on the other hand, primarily enhances high-affinity choline uptake (HACU), a critical step in acetylcholine synthesis, with preclinical studies demonstrating its potential to reverse memory deficits. While both compounds influence cholinergic pathways, their primary targets differ, leading to distinct pharmacological profiles. This report synthesizes the available experimental data to facilitate a direct comparison of their efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and Coluracetam related to memory and focus.
| This compound: Clinical Data on Focus (ADHD Study) | |
| Metric | Result |
| Mean Clinical Global Impressions-Improvement (CGI-I) Score | Baseline: 3.79 vs. Week 5: 2.33 (P < 0.001)[1][2] |
| Mean Clinical Global Impressions-Severity (CGI-S) Score | Baseline: 4.83 vs. Week 5: 3.86 (P < 0.001)[1][2] |
| Parental Vanderbilt Scores (mGluR Tier 1 variants) | Significant improvement (P < 0.035)[1] |
| Study Population: Adolescents with ADHD and glutamatergic gene network variants. | |
| Dosage: Up to 400 mg twice daily. |
| Coluracetam: Preclinical Data on Memory (AF64A-Induced Amnesia Model) | |
| Metric | Result |
| Morris Water Maze Performance | Significant improvement in learning deficits at 1-10 mg/kg (oral administration) in AF64A-treated rats. |
| High-Affinity Choline Uptake (HACU) | Significantly increased in hippocampal synaptosomes of AF64A-treated rats (10⁻¹⁰ to 10⁻⁶ M). |
| Acetylcholine (ACh) Content | Significantly reversed AF64A-induced depletion in the hippocampus at 0.3 mg/kg and 1 mg/kg. |
| ACh Concentration in Hippocampal Slices | Increased by 263% compared to the AF64A-induced deficit at 3 mg/kg. |
| Animal Model: Rats with cholinergic neurotoxin (AF64A)-induced memory impairment. |
Mechanisms of Action and Signaling Pathways
This compound: A Multi-Target Modulator
This compound's cognitive effects are attributed to its interaction with multiple neurotransmitter systems. It is a modulator of all three groups of metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory. Additionally, it upregulates GABA-B receptors, which may contribute to its anxiolytic and mood-stabilizing properties. This compound also promotes acetylcholine synthesis and release, a common characteristic of the racetam family.
Caption: this compound's multi-target mechanism of action.
Coluracetam: Enhancing the Cholinergic System
Coluracetam's primary mechanism of action is the enhancement of high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine (ACh). By increasing the efficiency of this process, Coluracetam leads to higher levels of ACh in the brain, which is strongly associated with improved learning and memory. This targeted action on the cholinergic system is what distinguishes it from many other racetams.
Caption: Coluracetam's enhancement of acetylcholine synthesis via HACU.
Experimental Protocols
This compound: Clinical Trial in ADHD
A 5-week, open-label, single-blind, placebo-controlled study was conducted on 30 adolescents (age 12-17) with ADHD and specific mutations in the glutamatergic gene network.
-
Week 1: Single-blind placebo.
-
Weeks 2-5: Symptom-driven dose advancement of this compound up to 400 mg twice daily.
-
Primary Outcome Measures: Clinical Global Impressions-Improvement (CGI-I), Clinical Global Impressions-Severity (CGI-S), and Parental Vanderbilt scores.
Caption: Experimental workflow for the this compound ADHD clinical trial.
Coluracetam: Preclinical Amnesia Model
The effects of Coluracetam on memory were assessed in rats with cholinergic deficits induced by the neurotoxin AF64A.
-
Animal Model: Rats were administered AF64A to induce a cholinergic deficit and memory impairment.
-
Treatment: Oral administration of Coluracetam (1-10 mg/kg).
-
Behavioral Assessment: Morris Water Maze test was used to evaluate spatial learning and memory. Key metrics included escape latency and time spent in the target quadrant.
-
Biochemical Analysis: Measurement of high-affinity choline uptake (HACU) in hippocampal synaptosomes and acetylcholine (ACh) levels in the hippocampus.
Caption: Experimental workflow for Coluracetam in an amnesia model.
Discussion and Conclusion
The available evidence suggests that this compound and Coluracetam enhance cognitive function through distinct, albeit partially overlapping, mechanisms.
This compound demonstrates a clear impact on focus and executive function , as evidenced by the clinical trial in adolescents with ADHD. Its multi-target approach, modulating both glutamatergic and GABAergic systems in addition to its cholinergic effects, suggests a broader spectrum of action that may be particularly beneficial in conditions characterized by neurotransmitter imbalances. However, robust quantitative data on its direct effects on memory in preclinical models is less readily available in the public domain.
Coluracetam , in contrast, has a more targeted mechanism of action, directly enhancing the synthesis of acetylcholine. The preclinical data strongly supports its potential as a memory-enhancing agent, particularly in a state of cholinergic deficit. The significant improvements observed in the Morris water maze and the direct biochemical evidence of increased HACU and ACh levels provide a solid foundation for its nootropic effects on memory.
In a head-to-head comparison based on the current data:
-
For improving focus , particularly in a clinical population with demonstrated glutamatergic dysregulation, This compound has more direct supporting evidence from human studies.
-
For enhancing memory , especially in the context of a cholinergic deficit, Coluracetam has stronger, more direct quantitative support from preclinical models.
Further research, including head-to-head preclinical studies using a standardized battery of memory and attention tests, and eventually, clinical trials in healthy subjects and those with cognitive impairments, are necessary to fully elucidate the comparative efficacy of these two promising nootropic compounds. Drug development professionals should consider the specific cognitive domain they aim to target when deciding which of these molecules to investigate further.
References
Cross-Species Validation of Fasoracetam's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fasoracetam's mechanism of action, validated across multiple species, and its performance relative to other nootropic agents. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's unique neuropharmacological profile.
Executive Summary
This compound (NS-105, NFC-1) is a nootropic compound that distinguishes itself from other racetams through its primary modulatory effects on the glutamatergic and GABAergic systems. Preclinical and clinical evidence indicates that this compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs) and upregulates GABA-B receptors. This dual mechanism contributes to its potential therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), particularly in individuals with specific genetic variations in the glutamatergic system. This guide will delve into the cross-species validation of these mechanisms, comparing findings from rodent models to human clinical trials, and provide a comparative analysis with other nootropics.
Modulation of the Glutamatergic System
This compound's interaction with metabotropic glutamate receptors (mGluRs) is a cornerstone of its mechanism of action. This has been investigated in both preclinical models and human studies, providing a strong basis for cross-species validation.
Preclinical Evidence in Rodent Models
In vitro studies using rat cerebrocortical membranes and primary neuronal cultures have demonstrated that this compound (formerly NS-105) modulates adenylyl cyclase activity through mGluRs.
Key Findings:
-
Modulation of Adenylyl Cyclase: this compound exhibits a bidirectional modulation of adenylyl cyclase activity, which is dependent on the specific mGluR subtypes involved.
-
Receptor Subtype Specificity: The inhibitory action on adenylyl cyclase is mediated through group II (mGluR2/3) and group III (mGluR4/6/7/8) mGluRs, while the facilitatory action is dependent on the group I (mGluR1/5) mGluR subclass.
Experimental Protocol: Adenylyl Cyclase Activity Assay in Rat Cerebrocortical Membranes
-
Tissue Preparation: Cerebrocortical membranes were prepared from male Wistar rats. The tissue was homogenized in a Tris-HCl buffer and centrifuged to isolate the membrane fraction.
-
Assay Conditions: The membrane preparations were incubated with this compound (NS-105) at varying concentrations in the presence of forskolin (to stimulate adenylyl cyclase) and ATP. The reaction was terminated by adding a stopping solution.
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced was quantified using a competitive protein binding assay.
-
Antagonist Studies: To determine the involvement of specific mGluR subtypes, selective antagonists for group I, II, and III mGluRs were co-incubated with this compound.
Clinical Validation in Humans with ADHD
A significant clinical trial investigated the efficacy of this compound (NFC-1) in adolescents with ADHD who have specific genetic variants in the mGluR network. This study provides strong evidence for the translation of the glutamatergic mechanism from preclinical models to a human population.[1][2][3][4]
Key Findings:
-
Clinical Improvement in ADHD Symptoms: Adolescents with mGluR network gene variants showed significant improvements in ADHD symptoms after treatment with this compound.[1]
-
Validation of Glutamatergic Target: The positive results in this genetically defined population support the hypothesis that this compound's efficacy in ADHD is, at least in part, mediated through the modulation of the glutamatergic system.
Table 1: Clinical Outcomes of this compound in Adolescents with ADHD and mGluR Gene Variants
| Clinical Outcome Measure | Baseline (Mean ± SD) | Week 5 (Mean ± SD) | p-value |
| CGI-I (Clinical Global Impression-Improvement) | 3.79 ± 0.81 | 2.33 ± 0.71 | < 0.001 |
| CGI-S (Clinical Global Impression-Severity) | 4.83 ± 0.75 | 3.86 ± 0.88 | < 0.001 |
| Vanderbilt Parent Rating Scale (Total) | 35.4 ± 9.8 | 25.9 ± 11.2 | < 0.001 |
Data extracted from Elia J, et al. (2018). Nat Commun.
Experimental Protocol: Phase 1b/2a Clinical Trial (Elia et al., 2018)
-
Study Design: A 5-week, open-label, single-center study.
-
Participants: 30 adolescents (aged 12-17 years) with a diagnosis of ADHD and confirmed copy number variations (CNVs) in genes within the metabotropic glutamate receptor network.
-
Intervention: this compound (NFC-1) was administered orally, with doses escalating from 50 mg twice daily to a maximum of 400 mg twice daily.
-
Outcome Measures: The primary efficacy endpoints were changes from baseline in the Clinical Global Impressions-Improvement (CGI-I) and Severity (CGI-S) scales, and the Vanderbilt Parent Rating Scale.
Signaling Pathway: this compound's Modulation of Glutamatergic Neurotransmission
Caption: this compound's modulation of mGluRs influences downstream signaling cascades.
Upregulation of the GABAergic System
This compound also exerts a significant influence on the GABAergic system, specifically by upregulating GABA-B receptors. This mechanism has been demonstrated in preclinical rodent models.
Preclinical Evidence in Rodent Models
Studies in rats have shown that repeated administration of this compound (NS-105) leads to an increase in the number of GABA-B receptors in the cerebral cortex. This upregulation is believed to contribute to the anxiolytic and mood-stabilizing effects of the compound.
Key Findings:
-
Increased GABA-B Receptor Density: Chronic treatment with this compound resulted in a significant increase in the Bmax (maximum number of binding sites) for [3H]GABA binding to GABA-B receptors in the rat cerebral cortex, without a significant change in the Kd (binding affinity).
-
Behavioral Effects: In the learned helplessness model, a widely used animal model of depression, repeated administration of this compound reversed the failure to escape from an aversive stimulus. This antidepressant-like effect is hypothesized to be linked to the upregulation of GABA-B receptors.
Table 2: Effect of Repeated this compound (NS-105) Administration on GABA-B Receptor Binding in Rat Cerebral Cortex
| Treatment Group | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle | 235 ± 12 | 125 ± 10 |
| NS-105 (10 mg/kg) | 298 ± 15* | 130 ± 12 |
*p < 0.05 compared to vehicle. Data adapted from Shimidzu T, et al. (1997). Eur J Pharmacol.
Experimental Protocol: GABA-B Receptor Binding Assay (Shimidzu et al., 1997)
-
Animals: Male Wistar rats.
-
Treatment: Rats were administered this compound (NS-105) or vehicle orally once daily for 14 days.
-
Tissue Preparation: Twenty-four hours after the last administration, the cerebral cortex was dissected and homogenized. Crude synaptic membranes were prepared by centrifugation.
-
Binding Assay: The membrane preparations were incubated with [3H]GABA in the presence and absence of unlabeled GABA to determine total and non-specific binding, respectively. The specific binding to GABA-B receptors was calculated by subtracting the binding in the presence of isoguvacine (a GABA-A receptor agonist).
-
Data Analysis: Scatchard analysis was performed to determine the Bmax and Kd values.
Experimental Workflow: Learned Helplessness Model in Rats
Caption: Workflow for the learned helplessness model to assess antidepressant-like effects.
Comparative Analysis with Other Nootropics
This compound's mechanism of action differs significantly from that of more "classical" racetams like Piracetam and Aniracetam, which primarily exert their effects through the cholinergic system.
Table 3: Comparison of Mechanisms of Action: this compound vs. Other Racetams
| Nootropic | Primary Mechanism of Action | Secondary Mechanisms |
| This compound | - Positive allosteric modulation of mGluRs - Upregulation of GABA-B receptors | - Enhances high-affinity choline uptake in the cortex and hippocampus, leading to increased acetylcholine synthesis. |
| Piracetam | - Primarily modulates AMPA receptors, enhancing glutamatergic neurotransmission.- Enhances membrane fluidity. | - Increases acetylcholine release and receptor density in aged animals. |
| Aniracetam | - Potent modulator of AMPA receptors.- Reduces the rate of AMPA receptor desensitization. | - Anxiolytic effects possibly mediated through interaction with serotonergic and dopaminergic systems.- May also influence acetylcholine release. |
While direct, quantitative, head-to-head preclinical studies comparing the cognitive-enhancing effects of this compound with other racetams are limited in the publicly available literature, the distinct primary mechanisms of action suggest they may be suited for different therapeutic applications. This compound's profile suggests particular promise for conditions involving glutamatergic and GABAergic dysregulation, such as certain forms of ADHD and anxiety disorders. In contrast, the cholinergic and AMPAnergic focus of Piracetam and Aniracetam may be more broadly applicable for age-related cognitive decline or general cognitive enhancement.
Conclusion
The mechanism of action of this compound, centered on the modulation of metabotropic glutamate receptors and the upregulation of GABA-B receptors, is supported by a body of evidence that spans from in vitro and in vivo preclinical models to human clinical trials. This cross-species validation, particularly the link between the glutamatergic mechanism and clinical efficacy in a genetically defined ADHD population, provides a strong rationale for its continued investigation. Its unique pharmacological profile distinguishes it from other racetam nootropics and suggests a targeted therapeutic potential for specific neurological and psychiatric disorders. Further research, including direct comparative studies with other cognitive enhancers, is warranted to fully elucidate its therapeutic advantages and position it within the landscape of nootropic agents.
References
- 1. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound in adolescents with ADHD and glutamatergic gene network va" by Josephine Elia, Grace Ungal et al. [jdc.jefferson.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling | Semantic Scholar [semanticscholar.org]
A comparative review of the safety profiles of different nootropic compounds, including Fasoracetam.
A Comparative Review of the Safety Profiles of Nootropic Compounds, Including Fasoracetam
The landscape of cognitive enhancement is continually evolving, with a growing interest in nootropic compounds among researchers and drug development professionals. While the efficacy of these agents is a primary focus, a thorough understanding of their safety profiles is paramount. This guide provides a comparative review of the safety and toxicological data for several prominent nootropic compounds: this compound, Piracetam, Modafinil, and Alpha-GPC.
Comparative Safety Data
The following table summarizes key quantitative safety data for the selected nootropic compounds, offering a comparative overview of their toxicological profiles.
| Compound | LD50 (Oral, Rat) | LD50 (Oral, Mouse) | Common Adverse Effects | Serious Adverse Effects |
| This compound | Data not available | Data not available | Fatigue, headache, gastrointestinal discomfort, reduced libido[1][2][3] | Long-term safety not fully established[3][4] |
| Piracetam | 5600 mg/kg | 20000 mg/kg | Hyperkinesia, weight gain, anxiety, somnolence, depression, weakness | Contraindicated in patients with cerebral hemorrhage due to reduced platelet aggregation |
| Modafinil | Data not available | Data not available | Headache, nausea, nervousness, insomnia, anxiety | Severe skin reactions (Stevens-Johnson Syndrome), psychiatric effects (mania, delusions, hallucinations) |
| Alpha-GPC | ≥ 10 g/kg | ≥ 10 g/kg | Diarrhea, heartburn | Potential increased risk of stroke and atherosclerosis with long-term use |
Detailed Compound Profiles
This compound
This compound is a member of the racetam family of nootropics, currently under investigation for its potential in treating ADHD.
-
Mechanism of Action: this compound's mechanism is multifaceted, involving the modulation of cholinergic, glutamatergic, and GABAergic systems. It has been shown to upregulate the release of acetylcholine and modulate metabotropic glutamate receptors (mGluRs), which may help stabilize glutamate levels. Additionally, it enhances the activity of GABA-B receptors, which may contribute to its potential anxiolytic effects.
-
Safety Profile: Human clinical trials on this compound are limited, but it appears to be reasonably well-tolerated in the short term. The most commonly reported side effects are mild and transient, including fatigue, headache, and gastrointestinal discomfort. Some users have also reported a reduced libido. The long-term safety profile of this compound has not been fully established. It is primarily metabolized by the kidneys, so caution is advised for individuals with impaired kidney function.
Piracetam
Piracetam, the original racetam compound, has been studied for its potential cognitive benefits in various conditions.
-
Mechanism of Action: The precise mechanism of Piracetam is not fully understood, but it is believed to enhance cell membrane fluidity. This action is thought to restore neurotransmission, including glutamatergic and cholinergic systems. It may also increase the action of acetylcholine via muscarinic cholinergic receptors and affect NMDA glutamate receptors, both of which are involved in memory processes.
-
Safety Profile: Piracetam has a long history of clinical use and a generally benign safety profile. Common side effects are typically mild and can include anxiety, insomnia, irritability, headache, and agitation. Due to its effects on reducing platelet aggregation and fibrinogen concentration, it is contraindicated for individuals with cerebral hemorrhage. High doses of up to 24 g/day have been well-tolerated in some clinical settings. The oral LD50 in rats is reported to be 5600 mg/kg, and in mice, it is 20000 mg/kg, indicating low acute toxicity.
Modafinil
Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.
-
Mechanism of Action: The exact mechanism of Modafinil is not entirely clear, but it is known to affect several neurotransmitter systems. It inhibits the reuptake of dopamine by binding to the dopamine transporter, leading to increased extracellular dopamine. Modafinil also activates glutamatergic circuits while inhibiting GABAergic neurotransmission.
-
Safety Profile: Modafinil is generally well-tolerated, with the most common adverse effects being headache, nausea, nervousness, and insomnia. Although rare, serious side effects can occur, including severe skin reactions like Stevens-Johnson Syndrome and psychiatric symptoms such as anxiety, confusion, and hallucinations. It is classified as a Schedule IV controlled substance due to its potential for misuse and dependence.
Alpha-GPC
Alpha-GPC (L-alpha-glycerylphosphorylcholine) is a cholinergic compound and a precursor to the neurotransmitter acetylcholine.
-
Mechanism of Action: Alpha-GPC increases the synthesis and release of acetylcholine in the brain by providing a readily available source of choline that can cross the blood-brain barrier. This increase in acetylcholine is believed to support cognitive functions such as memory and learning.
-
Safety Profile: Alpha-GPC is generally considered safe and well-tolerated, with mild side effects such as diarrhea and heartburn reported. It has been used in clinical trials at dosages up to 1200 mg daily for 6 months without serious adverse effects. However, some recent observational studies have suggested a potential association between long-term Alpha-GPC supplementation and an increased risk of stroke and atherosclerosis. This is thought to be related to the production of trimethylamine-N-oxide (TMAO) by gut microbiota from choline. The oral LD50 in both rats and mice is reported to be greater than or equal to 10 g/kg.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with each nootropic compound.
Caption: Signaling pathway for this compound.
Caption: Signaling pathway for Piracetam.
Caption: Signaling pathway for Modafinil.
Caption: Signaling pathway for Alpha-GPC.
Experimental Workflow
The diagram below outlines a generalized experimental workflow for the preclinical safety assessment of novel nootropic compounds.
Caption: Preclinical safety assessment workflow.
Experimental Protocols
A detailed understanding of the methodologies used to generate safety data is crucial for its interpretation. Below are representative experimental protocols for key safety assessments.
Acute Oral Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of a test compound following a single oral administration.
-
Species: Wistar rats or CD-1 mice, typically 8-12 weeks old, with equal numbers of males and females.
-
Methodology:
-
Dose Selection: A preliminary range-finding study is conducted with a small number of animals to determine the appropriate dose range.
-
Groups: Animals are divided into several dose groups (e.g., 500, 1000, 2000, 5000 mg/kg) and a vehicle control group.
-
Administration: The test compound is administered once by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.
-
Sub-chronic Toxicity Study (28-Day or 90-Day)
-
Objective: To evaluate the potential adverse effects of a test compound following repeated daily administration over a prolonged period.
-
Species: Typically Sprague-Dawley rats.
-
Methodology:
-
Groups: Animals are assigned to multiple dose groups (low, mid, high) and a control group. A satellite group for recovery assessment may also be included.
-
Administration: The compound is administered daily via oral gavage for 28 or 90 consecutive days.
-
In-life Assessments: Regular monitoring of clinical signs, body weight, food and water consumption, ophthalmology, and detailed clinical observations are performed.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is collected, processed, and examined microscopically by a veterinary pathologist.
-
Receptor Binding Assay
-
Objective: To determine the affinity of a test compound for a panel of neurotransmitter receptors, ion channels, and transporters to identify potential on-target and off-target activities.
-
Methodology:
-
Preparation: Cell membranes expressing the target receptor or transporter are prepared.
-
Radioligand Binding: The test compound is incubated with the membrane preparation in the presence of a specific radiolabeled ligand for the target site.
-
Competition: The ability of the test compound to displace the radioligand from its binding site is measured at various concentrations.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter or other appropriate detector.
-
Data Analysis: The inhibition constant (Ki) is calculated, which represents the concentration of the test compound required to occupy 50% of the receptors. This provides a measure of the compound's binding affinity.
-
References
Validating the therapeutic potential of Fasoracetam for specific genetic variants of ADHD.
For Immediate Release
This guide provides a comparative analysis of Fasoracetam's therapeutic potential for Attention-Deficit/Hyperactivity Disorder (ADHD), specifically in individuals with genetic variants in the metabotropic glutamate receptor (mGluR) network. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, an examination of experimental protocols, and a comparison with established ADHD treatments.
Executive Summary
This compound, a novel, non-stimulant compound, has demonstrated promise in a targeted subpopulation of adolescents with ADHD characterized by specific genetic variations in their glutamatergic system. A key clinical trial (NCT02286817) revealed that this compound was well-tolerated and led to significant improvements in ADHD symptoms in this genetically defined group.[1] The drug's mechanism, which involves the modulation of mGluR and upregulation of GABA-B receptors, offers a distinct therapeutic approach compared to traditional stimulant and non-stimulant ADHD medications. While direct comparative efficacy data in this specific genetic population is limited for other drugs, this guide provides an overview of their mechanisms and available pharmacogenetic insights to contextualize this compound's potential.
Comparative Efficacy of this compound
A pivotal 5-week, open-label, single-blind, placebo-controlled study (NCT02286817) involving 30 adolescents (ages 12-17) with ADHD and mGluR network gene mutations provides the primary evidence for this compound's efficacy.[1]
Table 1: Quantitative Efficacy Data for this compound in ADHD with mGluR Variants
| Clinical Measure | Baseline (Mean Score) | Week 5 (Mean Score) | P-value |
| Clinical Global Impressions-Improvement (CGI-I) | 3.79 | 2.33 | < 0.001 |
| Clinical Global Impressions-Severity (CGI-S) | 4.83 | 3.86 | < 0.001 |
| Parental Vanderbilt Scores (mGluR Tier 1 variants) | Not Reported | Significant Improvement | < 0.035 |
Source: Elia J, et al. Nat Commun. 2018.[1]
These results indicate a statistically significant improvement in the overall condition of the participants, as rated by clinicians. The significant improvement in the Parental Vanderbilt scores for subjects with Tier 1 mGluR variants further underscores the potential of a genetically-guided treatment approach.[1]
Comparison with Alternative ADHD Therapeutics
A direct comparison of this compound with other ADHD medications in the mGluR variant population is challenging due to a lack of specific studies. However, a review of their mechanisms and existing pharmacogenetic data provides a basis for contextual understanding.
Table 2: Comparison of this compound and Alternative ADHD Treatments
| Drug Class | Examples | Mechanism of Action | Relevance to Glutamatergic System & Genetic Variants |
| This compound | This compound (NFC-1) | Activates metabotropic glutamate receptors (mGluRs) and upregulates GABA-B receptors. | Directly targets the glutamatergic system, showing efficacy in patients with mGluR gene network variants. |
| Stimulants | Methylphenidate, Amphetamines | Block dopamine and norepinephrine reuptake. | Primarily act on catecholaminergic systems. Some studies suggest stimulants can increase brain glutamate levels. Efficacy of methylphenidate has been linked to variants in genes like ADRA2A and COMT, but specific data on mGluR variants is lacking. |
| Non-Stimulants (SNRIs) | Atomoxetine | Selective norepinephrine reuptake inhibitor. | Primarily targets the noradrenergic system. Some evidence suggests it may influence glutamate/creatine ratios in the prefrontal cortex. Efficacy can be moderated by variants in genes like DBH. |
| Non-Stimulants (α2-Adrenergic Agonists) | Guanfacine, Clonidine | Selective alpha-2A adrenergic receptor agonists. | Act on the noradrenergic system in the prefrontal cortex. Limited data on efficacy in specific glutamatergic variant populations, though studies in related genetic disorders (e.g., NF1) show promise. |
Signaling Pathways and Experimental Workflow
To visualize the underlying biological and procedural frameworks, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow of the this compound ADHD Clinical Trial.
Experimental Protocols
While the full, detailed protocol for the NCT02286817 study is not publicly available, the published literature describes the following key methodological aspects:
Study Design: A 5-week, open-label, single-blind, placebo-controlled trial.
-
Participants: 30 adolescents aged 12-17 years with a diagnosis of ADHD and harboring mutations in mGluR network genes.
-
Blinding: The study was single-blind during the initial placebo week and double-blind regarding the participants' specific mGluR mutation status.
-
Treatment Regimen:
-
Week 1: Single-blind placebo.
-
Weeks 2-5: Open-label this compound (NFC-1) with symptom-driven dose advancement up to 400 mg twice daily (BID).
-
-
Pharmacokinetics: A single-dose pharmacokinetic profiling from 50-800 mg was conducted.
-
Efficacy Assessments:
-
Clinical Global Impressions-Severity (CGI-S): A 7-point scale where clinicians rate the severity of the patient's illness at the time of assessment.
-
Clinical Global Impressions-Improvement (CGI-I): A 7-point scale where clinicians rate how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.
-
Vanderbilt ADHD Diagnostic Parent Rating Scale (VADPRS): A parent-reported scale that assesses ADHD symptoms as well as symptoms of other conditions like oppositional-defiant disorder, conduct disorder, and anxiety/depression.
-
-
Genetic Analysis: The specific methodology for identifying the mGluR network gene variants was not detailed in the primary publication but was a prerequisite for enrollment.
Conclusion
This compound presents a promising, targeted therapeutic strategy for a subset of the ADHD population with specific genetic variations in the glutamatergic system. The initial clinical data are encouraging, demonstrating a significant reduction in ADHD symptoms with a favorable safety profile. However, larger, double-blind, placebo-controlled trials are necessary to confirm these findings and to establish the long-term efficacy and safety of this compound. Furthermore, future research should aim to directly compare this compound with standard ADHD medications in this genetically defined population to better delineate its therapeutic position. The exploration of glutamatergic modulators like this compound opens a new avenue for personalized medicine in the management of ADHD.
References
A meta-analysis of clinical trial data on the effectiveness of Fasoracetam.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analytic comparison of the clinical trial data on Fasoracetam, evaluating its effectiveness against established alternatives. The information is presented to aid in research, and drug development endeavors.
Executive Summary
This compound (NFC-1) is a nootropic agent that has been investigated for its potential cognitive-enhancing effects, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). Clinical trial data for this compound is primarily centered around a single key study in a specific adolescent population with glutamatergic gene network variants. This guide synthesizes the available evidence for this compound and compares it with the established efficacy of standard ADHD medications and other nootropic compounds.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from clinical trials on this compound and its comparators.
Table 1: Efficacy of this compound in Adolescents with ADHD and mGluR Gene Variants [1][2][3][4]
| Outcome Measure | Baseline (Mean) | Week 5 (Mean) | p-value |
| Clinical Global Impressions-Improvement (CGI-I) | 3.79 | 2.33 | < 0.001 |
| Clinical Global Impressions-Severity (CGI-S) | 4.83 | 3.86 | < 0.001 |
Table 2: Comparative Efficacy of Standard ADHD Medications (Adolescents)
| Medication | Outcome Measure | Efficacy Metric | Source |
| Guanfacine XR | CGI-S Improvement | 50.6% of patients showed significant improvement (p = .010) | |
| Clonidine XR (adjunct to stimulants) | CGI-I/CGI-S | Significant improvement over placebo (p = .009) | |
| d-Amphetamine Transdermal System | CGI-I Response | Number Needed to Treat (NNT) = 2 | |
| Methylphenidate | CGI-I Response | Response rates of 38-51% (p<0.05) | |
| Atomoxetine | CGI-S-ADHD | Significant improvement over placebo |
Table 3: Efficacy of Nootropics for Cognitive Enhancement
| Nootropic | Population | Key Findings | Source |
| Multi-ingredient Nootropic | Young, healthy adults | Improved processing speed, inhibitory control, and cognitive flexibility (Effect size range: 0.4-0.6) | |
| Mind Lab Pro | Healthy adults | Significant improvement in simple and choice reaction time, and anticipation (p < 0.001, p = 0.002, p = 0.004 respectively) | |
| Bacopa Monnieri | Medical Students | Improved cognitive functions | |
| Ginkgo Biloba | Healthy, middle-aged individuals | Improved memory performance |
Experimental Protocols
This compound (Elia et al., 2018)
-
Study Design: A 5-week, open-label, single-blind, placebo-controlled study.
-
Participants: 30 adolescents (aged 12-17 years) with a diagnosis of ADHD and harboring mutations in metabotropic glutamate receptor (mGluR) network genes.
-
Dosage and Administration: Following a single-dose pharmacokinetic profiling (50-800 mg), participants received a single-blind placebo for one week, followed by a four-week dose advancement of this compound up to 400 mg twice daily.
-
Primary Efficacy Measures: The primary outcomes were the change from baseline in the Clinical Global Impressions-Improvement (CGI-I) and Clinical Global Impressions-Severity (CGI-S) scores.
Guanfacine Extended-Release (Wilens et al.)
-
Study Design: A 13-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 314 adolescents (aged 13-17 years) with ADHD.
-
Dosage and Administration: Once-daily guanfacine extended-release (1-7 mg per day).
-
Primary Efficacy Measures: Change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score. Key secondary endpoints included CGI-S scores.
Clonidine Extended-Release (Kollins et al.)
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 198 children and adolescents (6-17 years old) with ADHD who had an inadequate response to stimulant medication alone.
-
Dosage and Administration: Clonidine XR was added to their existing stimulant medication with a flexible dosing schedule.
-
Primary Efficacy Measures: Change from baseline in ADHD-RS-IV total score at Week 5. Secondary measures included CGI-S and CGI-I scores.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound's mechanism of action is believed to involve the modulation of key neurotransmitter systems. Preclinical studies suggest it acts as a metabotropic glutamate receptor (mGluR) activator. It is also thought to affect acetylcholine and GABA systems.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow of the Pivotal this compound Clinical Trial
The clinical trial investigating this compound for ADHD in adolescents followed a structured workflow.
References
- 1. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound in adolescents with ADHD and glutamatergic gene network va" by Josephine Elia, Grace Ungal et al. [jdc.jefferson.edu]
- 3. jwatch.org [jwatch.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Fasoracetam and Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Fasoracetam with other well-established neuroprotective agents: Piracetam, Aniracetam, Citicoline, and N-acetylcysteine (NAC). The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation and development.
Core Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are attributed to a variety of mechanisms, ranging from receptor modulation to antioxidant activity and enhancement of cellular biosynthesis.
This compound , a member of the racetam family, exerts its neuroprotective effects primarily through the modulation of metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity and neuronal signaling.[1][2][3][4] It also upregulates GABA-B receptors, contributing to its anxiolytic and potential mood-stabilizing effects.[1] Additionally, this compound is known to influence cholinergic neurotransmission.
Piracetam , the parent compound of the racetam family, is thought to enhance cognitive function and provide neuroprotection by modulating cholinergic and glutamatergic neurotransmission, specifically AMPA and NMDA receptors. It is also believed to improve cell membrane fluidity, which can enhance signal transduction and have neuroprotective effects.
Aniracetam , another racetam derivative, primarily modulates AMPA receptors, enhancing glutamatergic transmission. It also influences the cholinergic, dopaminergic, and serotonergic systems and has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth.
Citicoline (CDP-Choline) is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. Its neuroprotective effects are largely attributed to its role in membrane repair and synthesis, as well as its contribution to acetylcholine production.
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione. Its primary neuroprotective mechanism is through replenishing intracellular glutathione levels, thereby reducing oxidative stress and protecting neurons from oxidative damage.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of these compounds in different experimental models.
| Compound | Experimental Model | Key Parameter | Result | Reference |
| This compound | Adolescents with ADHD and mGluR gene variants | Clinical Global Impressions-Improvement (CGI-I) Score | Significant improvement from baseline (3.79) to week 5 (2.33) (P < 0.001) | |
| Adolescents with ADHD and mGluR gene variants | Clinical Global Impressions-Severity (CGI-S) Score | Significant improvement from baseline (4.83) to week 5 (3.86) (P < 0.001) | ||
| Piracetam | Aged mice (18 months) | Muscarinic Cholinergic Receptor Density (Frontal Cortex) | ~30-40% increase after 2 weeks of treatment | |
| PTZ-induced epileptic rats | Brain Total Oxidant Status (TOS) | Significant reduction at 30 and 100 mg/kg doses (P < 0.05) | ||
| PTZ-induced epileptic rats | Brain Total Antioxidant Status (TAS) | Significant elevation at 100 mg/kg dose (p < 0.05) | ||
| Aniracetam | H2O2-induced neuronal toxicity in vitro | Neuronal Viability | Significantly rescued from H2O2-induced deficiency at 10-100 µmol/L | |
| H2O2-induced toxicity in vitro | Mitochondrial Membrane Potential | Significantly rescued from H2O2-induced reduction at 10-100 µmol/L | ||
| Citicoline | Acute Ischemic Stroke (Human Clinical Trial) | Full Recovery (Barthel Index ≥95) in patients with NIHSS ≥8 | 33% in Citicoline group vs. 21% in placebo group (P=0.05) | |
| Acute Ischemic Stroke (Human Clinical Trial) | Neurological Recovery (NIHSS improvement) on day 7 | 67.6% in Citicoline group vs. 65.8% in control group (p=0.03) | ||
| Acute Ischemic Stroke (Human Clinical Trial) | Global Recovery (NIHSS ≤1, mRS ≤1, BI ≥95) | 25.2% in Citicoline group vs. 20.2% in placebo group (OR 1.33, P=0.0034) | ||
| N-acetylcysteine (NAC) | Parkinson's Disease (Human Clinical Trial) | Unified Parkinson's Disease Rating Scale (UPDRS) Scores | ~13% improvement over three months | |
| Parkinson's Disease (Human Clinical Trial) | Dopamine Transporter (DAT) Signal | 4-9% increase over three months | ||
| Parkinson's Disease (Human Clinical Trial) | UPDRS Motor and Non-motor Symptoms | Significant decrease in motor (-2.88, p = 0.003) and non-motor (-1.41, p = 0.010) scores |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, Piracetam, Aniracetam, Citicoline, or NAC) for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., glutamate, H2O2, amyloid-beta) for a specific period to induce cell death. A control group without the neurotoxin should be included.
-
MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.
Western Blot for Apoptotic Markers
This protocol is used to detect and quantify proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptotic marker (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH). The ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2) or the amount of cleaved protein can be calculated.
Morris Water Maze for Spatial Learning and Memory
This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to evaluate learning and memory.
Conclusion
This guide provides a comparative overview of the neuroprotective effects of this compound and several established compounds. While all the discussed agents demonstrate neuroprotective potential, their mechanisms of action and the extent of supporting quantitative data vary. This compound presents a unique profile with its modulation of both glutamatergic and GABAergic systems. Piracetam and Aniracetam, as classic nootropics, primarily influence cholinergic and glutamatergic pathways. Citicoline's strength lies in its direct role in neuronal membrane biosynthesis, and NAC is a potent antioxidant. The choice of compound for further research and development will depend on the specific therapeutic target and the desired mechanistic pathway. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for designing future studies in this promising area of neuroscience.
References
- 1. mmpc.org [mmpc.org]
- 2. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling | Semantic Scholar [semanticscholar.org]
Independent Validation of the Anxiolytic and Antidepressant-like Effects of Fasoracetam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical evidence for the anxiolytic and antidepressant-like effects of Fasoracetam. It contrasts its performance with alternative compounds where data is available and includes detailed experimental methodologies for key studies.
This compound (also known as NS-105, LAM-105, and NFC-1) is a nootropic compound of the racetam family. While initially investigated for vascular dementia, it has gained attention for its potential cognitive-enhancing, anxiolytic, and antidepressant properties. This document synthesizes the current, publicly available data to offer an independent validation of these latter effects.
Mechanism of Action
This compound's purported anxiolytic and antidepressant effects are believed to stem from its modulation of two key neurotransmitter systems: glutamate and GABA (gamma-aminobutyric acid).
-
Glutamate System: this compound acts as a modulator of metabotropic glutamate receptors (mGluRs). Specifically, preclinical studies have shown that it can affect mGluRs, which are involved in learning, memory, and anxiety.
-
GABA System: this compound has been demonstrated to upregulate GABA-B receptors. This action increases the availability of GABA, an inhibitory neurotransmitter, which can lead to a calming and anxiolytic effect.
Preclinical Evidence: Antidepressant-like Effects
A key independent study investigated the antidepressant potential of this compound (NS-105) in rats using two standard behavioral models: the forced swimming test and the learned helplessness model.
Experimental Protocols:
-
Forced Swimming Test:
-
Apparatus: A cylindrical tank (40 cm height, 18 cm diameter) was filled with 15 cm of water (25°C).
-
Procedure: Rats were placed in the water for a 15-minute pre-test. Twenty-four hours later, they were placed in the tank again for a 5-minute test. The total duration of immobility during the 5-minute test was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Dosing: this compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg, 60 minutes before the test session. The comparator drug, desipramine, was administered intraperitoneally (i.p.) at 15 mg/kg.
-
-
Learned Helplessness Test:
-
Apparatus: A shuttle-box with two chambers separated by a gate.
-
Procedure: On the first day, rats were subjected to 60 inescapable foot shocks. For the following 4 days, the rats underwent 30 escape trials where they could avoid the shock by moving to the other chamber. The number of escape failures was recorded. A reduction in escape failures suggests an antidepressant-like effect.
-
Dosing: this compound was administered orally once daily for 5 days at doses of 1, 3, and 10 mg/kg.
-
Quantitative Data Summary:
| Behavioral Test | Compound | Dose (mg/kg) | Route | Effect on Immobility/Escape Failures |
| Forced Swimming Test | This compound | 1, 3, 10 | p.o. | Significant decrease in immobility time |
| Desipramine | 15 | i.p. | Significant decrease in immobility time | |
| Learned Helplessness | This compound | 1, 3, 10 | p.o. | Significant decrease in escape failures |
This data is based on a single preclinical study and requires further independent validation.
Preclinical Evidence: Anxiolytic-like Effects
While many sources anecdotally report anxiolytic effects, there is a notable lack of publicly available, independent preclinical studies that quantitatively assess these effects using standard models such as the elevated plus-maze or social interaction tests. This represents a significant gap in the validation of this compound's anxiolytic potential.
For comparative purposes, the following table presents typical results for a standard anxiolytic, Diazepam, in the elevated plus-maze.
| Behavioral Test | Compound | Dose (mg/kg) | Route | Effect on Time in Open Arms |
| Elevated Plus-Maze | Diazepam | 1-5 | i.p. | Significant increase |
Further research is required to generate comparable data for this compound.
Clinical Evidence
To date, there are no completed, large-scale clinical trials specifically designed to evaluate the anxiolytic or antidepressant effects of this compound.
One clinical trial investigated this compound (NFC-1) in adolescents (ages 12-17) with ADHD who possess specific mutations in glutamatergic network genes.
Experimental Protocol:
-
Study Design: A 5-week, open-label, single-blind, placebo-controlled study.
-
Participants: 30 adolescents with ADHD and mGluR network gene variants.
-
Dosing: Symptom-driven dose advancement up to 400 mg twice daily for 4 weeks, following a 1-week placebo period.
-
Primary Outcome Measures: Clinical Global Impressions-Improvement (CGI-I) and Severity (CGI-S) scores, and Parental Vanderbilt scores.
Quantitative Data Summary:
| Clinical Measure | Baseline (Mean) | Week 5 (Mean) | p-value |
| CGI-I | 3.79 | 2.33 | < 0.001 |
| CGI-S | 4.83 | 3.86 | < 0.001 |
While this study focused on ADHD, the significant improvement in clinical global impressions suggests a potential positive effect on mood and anxiety, warranting further investigation in populations with primary anxiety or depressive disorders.
Comparative Analysis with Alternatives
A direct comparison of this compound with established anxiolytics and antidepressants is limited by the lack of head-to-head studies. The following table provides a high-level comparison based on known mechanisms and available data.
| Compound Class | Examples | Primary Mechanism of Action | Onset of Action | Key Preclinical Findings for this compound Equivalence |
| This compound | - | mGluR modulation, GABA-B receptor upregulation | Unknown | Decreased immobility in forced swim test, reduced learned helplessness. |
| Benzodiazepines | Diazepam, Alprazolam | Positive allosteric modulation of GABA-A receptors | Rapid | No direct comparative preclinical anxiolytic data available for this compound. |
| SSRIs | Escitalopram, Fluoxetine | Selective serotonin reuptake inhibition | Delayed (weeks) | This compound showed antidepressant-like effects in preclinical models, but with a different mechanism than SSRIs. |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound's effects.
Caption: Experimental workflow for the Forced Swimming Test.
Caption: Experimental workflow for the Learned Helplessness Test.
Conclusion and Future Directions
The available evidence suggests that this compound exhibits antidepressant-like properties in preclinical models, which appear to be mediated, at least in part, by the upregulation of GABA-B receptors. Its mechanism involving the modulation of metabotropic glutamate receptors presents a novel avenue for the treatment of mood and anxiety disorders.
However, a critical gap exists in the literature regarding the independent validation of its anxiolytic effects through standardized preclinical tests. Furthermore, the absence of direct, head-to-head comparative studies with established anxiolytics and antidepressants makes it difficult to ascertain its relative efficacy and therapeutic potential.
Future research should focus on:
-
Conducting robust preclinical studies to quantify the anxiolytic effects of this compound using models such as the elevated plus-maze and social interaction tests.
-
Performing direct comparative studies of this compound against standard-of-care anxiolytics (e.g., benzodiazepines) and antidepressants (e.g., SSRIs).
-
Elucidating the precise signaling cascade that links mGluR modulation to GABA-B receptor upregulation.
-
Initiating well-controlled clinical trials to evaluate the efficacy and safety of this compound for generalized anxiety disorder and major depressive disorder in human populations.
This guide will be updated as new, independently validated data becomes available.
Safety Operating Guide
Navigating the Disposal of Fasoracetam: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like fasoracetam are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
This compound Safety Profile
Before proceeding with disposal, it is essential to understand the hazard profile of the substance. According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The substance has been assigned a health, fire, and reactivity rating of 0 by both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS), indicating a minimal hazard.[1]
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet, 2023.[1]
Despite its non-hazardous classification, this compound is a metabotropic glutamate receptor activator and should be handled with care as a bioactive research chemical.[2][3] Adherence to established laboratory protocols for chemical waste is a prudent and necessary practice.
Experimental Protocols
This guidance is based on a review of standard chemical and pharmaceutical waste disposal protocols and the specific Safety Data Sheet for this compound. The primary experimental step is the characterization of the waste based on available safety data.
Methodology for Waste Characterization:
-
Obtain the Safety Data Sheet (SDS): Always procure the SDS from the manufacturer of the specific this compound batch in use.
-
Review Hazard Classification: Examine Section 2 of the SDS to determine the GHS classification and any hazard pictograms, signal words, or hazard statements.
-
Consult Disposal Considerations: Refer to Section 13 of the SDS for any specific disposal instructions provided by the manufacturer.
-
Evaluate Local and Institutional Policies: Cross-reference the information from the SDS with your institution's Environmental Health and Safety (EHS) guidelines and local regulations for chemical and pharmaceutical waste.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), should be considered chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with general laboratory trash or other hazardous waste streams unless explicitly permitted by your institution's EHS department.
2. Containerization and Labeling:
-
Select Appropriate Containers: Use a designated, leak-proof, and sealable container for collecting this compound waste. The original container can be used if it is in good condition.
-
Properly Label Containers: Clearly label the waste container with the words "Chemical Waste," the name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
3. Disposal Pathway Determination:
Based on the non-hazardous classification of this compound, there are two potential disposal pathways. The choice should be made in consultation with your institution's EHS office.
-
Pathway A: Non-Hazardous Chemical Waste:
-
If confirmed by your EHS department that non-hazardous chemical waste can be disposed of through a specific process, follow their guidelines.
-
This may involve placing the sealed and labeled container in a designated non-hazardous chemical waste collection area.
-
-
Pathway B: Standard Chemical Waste (Recommended Precautionary Approach):
-
Treat the this compound waste as a standard chemical waste. This is the most conservative and recommended approach for any research chemical.
-
Arrange for a pickup of the waste container by your institution's hazardous waste management service.
-
4. Disposal of Empty Containers:
-
Triple Rinse: Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect Rinsate: The first rinseate should be collected and disposed of as chemical waste. Subsequent rinsate disposal should follow institutional guidelines.
-
Deface Label: Obliterate or remove the original label from the rinsed container.
-
Dispose of Container: Dispose of the clean, defaced container in the appropriate recycling or solid waste stream as per your facility's procedures.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
This procedural guide, based on current safety information and standard laboratory practices, is intended to assist researchers in the safe and compliant disposal of this compound. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety department for any questions or clarifications.
References
Safeguarding Your Research: A Guide to Handling Fasoracetam
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Fasoracetam. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.[1] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE)
Even in the absence of a formal hazard classification, direct contact with any research chemical should be avoided.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat |
| Preparing Solutions | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat |
| General Handling and Storage | - Laboratory Coat- Nitrile Gloves (as needed) |
| Cleaning and Decontamination | - Nitrile Gloves- Safety Glasses- Laboratory Coat |
Standard Operating Procedure for this compound
The following workflow provides a step-by-step guide for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Procedural Guidance
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.
Handling and Preparation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the potential for inhalation of airborne particles.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. This includes a laboratory coat, nitrile gloves, and safety glasses with side shields.
-
Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid creating dust.
-
Solution Preparation: To prepare solutions, slowly add the powdered this compound to the solvent to prevent splashing.
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and disposable labware, should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Unused this compound should also be disposed of as chemical waste.
Accidental Exposure and Spills
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water. Remove any contaminated clothing.
-
Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Spills: For small spills of powdered this compound, carefully wipe up the material with a damp cloth or paper towel to avoid creating dust. Clean the area with soap and water. For larger spills, follow your institution's spill response protocol.
By adhering to these guidelines, researchers can handle this compound safely and effectively, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
